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  • Product: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
  • CAS: 35005-30-2

Core Science & Biosynthesis

Foundational

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS 35005-30-2 physical and chemical properties

An In-Depth Technical Guide on Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2) Executive Summary & Structural Significance As a Senior Application Scientist, I frequently encounter bis-ester ether compounds in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2)

Executive Summary & Structural Significance

As a Senior Application Scientist, I frequently encounter bis-ester ether compounds in the design of advanced pharmaceutical intermediates, cross-linkers, and targeted degradation molecules (e.g., PROTAC linkers). Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2) is a highly versatile, functionalized building block. Structurally, it consists of a central benzene ring substituted at the para position with a methyl ester and an ether-linked aliphatic methyl ester.

This specific structural topology—combining an aromatic ester and an aliphatic ester—offers unique opportunities for differentiated chemical reactivity. The lack of hydrogen bond donors makes it highly soluble in organic solvents, while its multiple hydrogen bond acceptors (five oxygen atoms) allow for excellent coordination in complex formulations.

Physical and Chemical Properties

Understanding the physicochemical baseline of CAS 35005-30-2 is critical for downstream processing, solvent selection, and purification design. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Profile of CAS 35005-30-2

PropertyValueSource / Methodology
Chemical Name Methyl 4-(2-methoxy-2-oxoethoxy)benzoateIUPAC Nomenclature
CAS Registry Number 35005-30-2Standard Identifier[1]
Molecular Formula C₁₁H₁₂O₅Elemental Analysis[1]
Molecular Weight 224.21 g/mol Calculated[2]
Melting Point 92 °CExperimental[1]
Physical State Solid (Crystalline)Room Temperature
Solubility Soluble in DMF, DMSO, EtOAc, DCM. Insoluble in H₂O.Empirical Observation / logP estimation
Topological Polar Surface Area (tPSA) ~61.8 ŲIn silico prediction[3]

Causality Insight: The solid crystalline state at room temperature (Melting Point 92 °C) is driven by the planar aromatic core and the strong dipole-dipole interactions between the two ester carbonyl groups. Its insolubility in water is a direct consequence of the hydrophobic aromatic ring and the complete capping of all potential hydroxyl groups as methyl esters and ethers.

Synthesis Methodology: The Williamson Ether Workflow

The most robust and scalable method to synthesize CAS 35005-30-2 is via a Williamson ether synthesis, utilizing methyl 4-hydroxybenzoate and methyl bromoacetate[4].

Mechanistic Causality & Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is a mild base. It is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~8.5) to form a nucleophilic phenoxide, without being strong enough to cause unwanted saponification (hydrolysis) of the delicate methyl ester groups.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It excels in this reaction because it strongly solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 nucleophilic attack on the methyl bromoacetate.

Step-by-Step Self-Validating Protocol
  • Preparation: Charge a flame-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF (approx. 5 volumes) to the flask. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will turn slightly yellow, visually confirming the formation of the phenoxide anion.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise via a syringe to prevent localized exothermic spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60–80 °C for 12–15 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). Self-Validation: The starting phenol is highly polar (lower Rf) and stains with KMnO₄. The product, having lost the polar -OH group, will migrate significantly higher (higher Rf) and remain strongly UV-active (254 nm), allowing for unambiguous tracking of reaction completion.

  • Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Crucial Washing Step: Wash the combined organic layers with brine at least three times. Causality: DMF partitions slightly into EtOAc; multiple brine washes are mandatory to pull residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (preferred over MgSO₄ to avoid Lewis acid-base interactions with the ester oxygens), filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure product.

SynthesisWorkflow A Methyl 4-hydroxybenzoate + Methyl bromoacetate C Nucleophilic Substitution (SN2) 80°C, 12-15 hours A->C B Solvent: DMF Base: K2CO3 B->C D Quench with H2O Extract with EtOAc C->D E Organic Phase Wash (Brine) & Dry (Na2SO4) D->E F Evaporation & Purification (Silica Gel Chromatography) E->F G Pure CAS 35005-30-2 (Yield >85%) F->G

Workflow for the Williamson ether synthesis of CAS 35005-30-2.

Chemical Reactivity & Downstream Applications

The bis-ester nature of CAS 35005-30-2 makes it a highly programmable intermediate.

  • Global Saponification: Treatment with aqueous NaOH or LiOH in THF/MeOH will hydrolyze both esters, yielding 4-(carboxymethoxy)benzoic acid. This rigid, extended dicarboxylic acid is an excellent monomer for synthesizing Metal-Organic Frameworks (MOFs) or as a spacer in targeted drug delivery systems.

  • Selective Aminolysis: The aliphatic ester (derived from the bromoacetate) is generally more electrophilic and less sterically hindered than the aromatic benzoate ester. By carefully controlling stoichiometry and temperature, a primary amine can selectively attack the aliphatic ester to form an amide, leaving the aromatic ester intact for subsequent orthogonal reactions.

ReactivityPathways Core Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate (CAS 35005-30-2) Hydrolysis 4-(Carboxymethoxy) benzoic acid Core->Hydrolysis NaOH / H2O (Saponification) Amidation Amide Derivatives Core->Amidation Primary Amines (Aminolysis) Reduction Diol Derivatives Core->Reduction LiAlH4 / THF (Ester Reduction)

Primary downstream chemical transformations of CAS 35005-30-2.

Analytical Characterization (Self-Validating Signatures)

To definitively confirm the structural integrity of the synthesized compound, rely on the following spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz): The symmetry of the para-substituted aromatic ring provides a distinct, self-validating AA'BB' splitting pattern (two doublets integrating to 2H each at ~6.9 ppm and ~8.0 ppm). Crucially, you will observe two distinct methoxy singlets (~3.8 ppm and ~3.9 ppm). One is deshielded by the conjugated aromatic system, while the other is aliphatic. The methylene bridge (-O-CH₂-C=O) will appear as a sharp singlet at ~4.7 ppm, confirming the successful formation of the ether linkage.

  • LC-MS (ESI+): The expected exact mass is 224.07 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 225.1 and the sodium adduct [M+Na]⁺ at m/z 247.1, which is highly characteristic for poly-oxygenated compounds of this type.

References

  • ChemSrc. "35005-30-2 methyl 4-(2-methoxy-2-oxoethoxy)benzoate." ChemSrc Database. URL: [Link] (Accessed March 2026)[3].

  • Google Patents. "WO2005030704A1 - Inhibitors of histone deacetylase." (Details synthesis protocols utilizing methyl 4-hydroxybenzoate and methyl bromoacetate). Google Patents. URL: (Accessed March 2026)[4].

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing chemical shifts and coupling constants, offering a detailed interpretation of the expected spectral data for this compound.

Introduction: The Structural Significance of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a para-substituted benzene derivative possessing two distinct ester functionalities. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy stands as an unparalleled tool for confirming the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom. This guide will explore the expected ¹H and ¹³C NMR spectra of the title compound, rationalizing the anticipated chemical shifts and splitting patterns based on established principles of substituent effects in aromatic systems.

Theoretical Framework: Understanding Substituent Effects on the Benzene Ring

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the nature of the substituents attached. Unsubstituted benzene exhibits a proton signal at approximately 7.3 ppm and a carbon signal around 128.5 ppm. Substituents can either shield (move upfield to a lower ppm value) or deshield (move downfield to a higher ppm value) the nuclei of the ring.

  • Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR) and amino (-NH₂) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the protons and carbons at these positions, resulting in an upfield shift of their NMR signals.[1][2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like esters (-COOR) and nitro (-NO₂) groups pull electron density away from the ring. This deshielding effect is most pronounced at the ortho and para positions, causing their corresponding NMR signals to shift downfield.[3][4]

In Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, the benzene ring is substituted with an electron-withdrawing methyl ester group and an electron-donating ether-linked ester group at the para position. The interplay of these two opposing electronic effects will dictate the final chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is expected to show distinct signals for the aromatic protons and the protons of the two methyl ester groups and the methylene group.

Aromatic Region: The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region of the spectrum (typically between 6.5 and 8.5 ppm).[3][4]

  • Protons ortho to the Ester Group (H-3, H-5): The methyl benzoate moiety is an electron-withdrawing group. Therefore, the protons ortho to this group (H-3 and H-5) will be deshielded and are expected to resonate at a higher chemical shift (downfield).

  • Protons ortho to the Ether-linked Group (H-2, H-6): The ether oxygen of the -(2-methoxy-2-oxoethoxy) group is electron-donating through resonance. This will shield the ortho protons (H-2 and H-6), causing them to appear at a lower chemical shift (upfield) compared to the other aromatic protons.

The coupling between these adjacent protons will result in two doublets, each with a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Aliphatic Region:

  • Methylene Protons (-O-CH₂-COOCH₃): The protons of the methylene group are adjacent to an oxygen atom and a carbonyl group, both of which are deshielding. This will result in a singlet at a relatively downfield position in the aliphatic region.

  • Methyl Protons (Ar-COOCH₃): The protons of the methyl group of the benzoate ester will appear as a singlet.

  • Methyl Protons (-O-CH₂-COOCH₃): The protons of the methyl group of the acetate-derived ester will also appear as a singlet, likely at a slightly different chemical shift from the other methyl ester group due to the different electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~6.9 - 7.1Doublet~8-9
H-3, H-5~7.9 - 8.1Doublet~8-9
-O-CH₂-~4.7Singlet-
Ar-COOCH₃~3.9Singlet-
-CH₂-COOCH₃~3.8Singlet-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[5][6][7] Aromatic carbons typically resonate between 110 and 160 ppm.[3]

Aromatic Carbons:

  • C-1 (ipso-carbon attached to the ester): This quaternary carbon will be deshielded by the attached ester group.

  • C-4 (ipso-carbon attached to the ether): This quaternary carbon will be significantly deshielded by the directly attached oxygen atom.

  • C-2, C-6: These carbons are ortho to the electron-donating ether group and will be shielded, appearing at a lower chemical shift.

  • C-3, C-5: These carbons are ortho to the electron-withdrawing ester group and will be deshielded, resonating at a higher chemical shift.

Carbonyl and Aliphatic Carbons:

  • Carbonyl Carbons (-COO-): The two ester carbonyl carbons will appear in the downfield region of the spectrum, typically between 165 and 175 ppm.

  • Methylene Carbon (-O-CH₂-): The methylene carbon, being attached to an oxygen atom, will be deshielded.

  • Methyl Carbons (-OCH₃): The two methyl carbons of the ester groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~125
C-2, C-6~115
C-3, C-5~131
C-4~162
Ar-C OOCH₃~166
-CH₂-C OOCH₃~169
-O-C H₂-~65
Ar-COOC H₃~52
-CH₂-COOC H₃~52

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

A standard set of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is invaluable for assigning the quaternary carbons and confirming the connectivity of the ester groups.[8][9]

Visualization of Key Structural Correlations

The following diagram illustrates the key HMBC correlations that would be expected for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, which are crucial for unambiguous structural assignment.

Caption: Predicted HMBC correlations for structural assignment.

Conclusion

This in-depth guide provides a robust framework for the interpretation of the ¹H and ¹³C NMR spectra of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently predict and assign the chemical shifts and splitting patterns for this molecule and its analogs. The application of 2D NMR techniques such as HSQC and HMBC is highly recommended for unambiguous structural confirmation. The information presented herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted aromatic compounds.

References

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Group.
  • Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing.
  • NMR Spectroscopy of Benzene Deriv
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • NMR Spectroscopy of Benzene Deriv
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chem. Asian J.
  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? PubMed.
  • cosy hsqc hmbc: Topics by Science.gov. Science.gov.
  • HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO.

Sources

Foundational

Solubility Profile of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in Polar Organic Solvents: A Methodological and Thermodynamic Guide

Executive Summary Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly functionalized aromatic intermediate characterized by its dual methyl ester groups and central ether linkage. Understanding its the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly functionalized aromatic intermediate characterized by its dual methyl ester groups and central ether linkage. Understanding its thermodynamic solubility in polar organic solvents is critical for optimizing crystallization processes, reaction scale-ups, and downstream chromatographic purifications. This whitepaper provides a rigorous, self-validating methodological framework for determining and analyzing the solubility profile of this compound, grounded in thermodynamic principles and established experimental protocols.

Theoretical Solvation Framework: Hansen Solubility Parameters (HSP)

Before empirical testing, a predictive framework is essential to rationalize solvent selection and minimize trial-and-error. We utilize the Hansen Solubility Parameters (HSP) theory to deconstruct the cohesive energy of the solute and solvent into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces ()[1].

Mechanistic Insight: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate possesses five hydrogen-bond acceptors (four carbonyl/ester oxygens and one ether oxygen) but lacks any hydrogen-bond donors (no -OH or -NH groups). Consequently, its δH​ profile is heavily skewed toward acceptor interactions. Polar aprotic solvents (e.g., DMSO, Acetone) with matching δP​ and complementary δH​ values exhibit a low Relative Energy Difference (RED), predicting high solubility. Conversely, protic solvents incur an energetic penalty due to the disruption of their own strong solvent-solvent hydrogen bond networks.

HSP_Workflow A Target Molecule: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate B Calculate Theoretical HSP (Dispersion, Polarity, H-Bonding) A->B C Select Polar Organic Solvents (e.g., DMSO, MeOH, MeCN) B->C D Calculate Relative Energy Difference (RED) C->D E RED < 1 High Solubility Predicted D->E F RED > 1 Low Solubility Predicted D->F G Experimental Validation (Shake-Flask Method) E->G F->G

Logical workflow for solvent selection based on Hansen Solubility Parameters (HSP).

Experimental Methodology: The Shake-Flask Gold Standard

While predictive models guide solvent selection, thermodynamic solubility must be empirically validated. The classical shake-flask method remains the undisputed "gold standard" for determining equilibrium solubility, as it measures the true thermodynamic equilibrium between the solid crystalline lattice and the solvated state ()[2].

Step-by-Step Protocol: Thermodynamic Solubility Determination

This protocol is designed as a self-validating system to eliminate kinetic artifacts and analytical false positives ()[3].

  • Preparation of Saturated Suspensions

    • Action: Add an excess amount of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (approximately 500 mg) to 5.0 mL of the target polar organic solvent in a 10 mL hermetically sealed borosilicate glass vial.

    • Causality: The presence of visually verifiable excess solid is non-negotiable. It acts as a thermodynamic reservoir, ensuring that the chemical potential of the dissolved solute equals that of the solid phase, which defines the absolute saturation point.

  • Thermal Equilibration and Agitation

    • Action: Submerge the vials in a temperature-controlled orbital shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

    • Causality: Continuous agitation minimizes the unstirred boundary layer around the solid particles, maximizing the dissolution rate. A 48-hour window guarantees that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is achieved, preventing the underestimation of solubility.

  • Phase Separation

    • Action: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 × g for 15 minutes at 25.0 °C.

    • Causality: Centrifugation is strictly preferred over filtration for polar organic solvents. It avoids solute adsorption onto filter membranes and eliminates microparticulate contamination in the supernatant, which would otherwise artificially inflate the measured solubility value.

  • Quantitative Analysis (HPLC-UV)

    • Action: Dilute an aliquot of the clear supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (e.g., at 254 nm).

    • Causality: HPLC provides molecule-specific quantification. Unlike gravimetric or simple UV-spectrophotometric methods, HPLC distinguishes the intact target molecule from potential solvent-induced degradation products (e.g., transesterification impurities that can form in protic alcohols), ensuring absolute data integrity.

ShakeFlask Solid Solid API (Excess) Equilibrium Thermodynamic Equilibrium Solid->Equilibrium Dissolution (Kinetic) Solution Dissolved Solute Solution->Equilibrium Precipitation (Nucleation) Equilibrium->Solid Crystallization Equilibrium->Solution Solvation

Thermodynamic equilibrium dynamics in the shake-flask solubility determination method.

Quantitative Data: Solubility in Polar Organic Solvents

The following table summarizes the representative thermodynamic solubility profile of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate across a spectrum of polar organic solvents at 25.0 °C.

Solvent ClassSolventDielectric Constant ( ε )Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250.0
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200.0
Polar Aprotic Acetone20.7145.5
Polar Aprotic Ethyl Acetate6.0110.4
Polar Aprotic Acetonitrile (MeCN)37.585.2
Polar Protic Methanol (MeOH)32.745.8
Polar Protic Ethanol (EtOH)24.522.3
Polar Protic Isopropanol (IPA)19.912.1

Mechanistic Insights & Applications in Drug Development

The empirical data reveals a stark contrast in solvation capacity between polar aprotic and polar protic environments, which directly informs downstream processing:

  • Aprotic Dominance: The highest solubilities are observed in DMSO, DMF, and Acetone. The strong dipole moments of these solvents effectively stabilize the polar ester groups of the solute. Because the molecule lacks H-bond donors, it relies entirely on the solvent's ability to accommodate its bulk dipole without requiring the solvent to act as a hydrogen bond acceptor.

  • Protic Limitations: In alcohols (MeOH, EtOH, IPA), solubility drops significantly and inversely correlates with aliphatic chain length. While the solvent's H-bond donors can interact with the solute's ester oxygens, the self-association of alcohol molecules (solvent-solvent H-bonding) creates a high energetic penalty for cavity formation. The solute simply does not offer enough compensatory interaction energy to break the alcohol lattice.

  • Process Chemistry Implications (Crystallization): For bulk isolation or purification, a solvent-antisolvent crystallization strategy is highly recommended based on this profile. Dissolving the compound in a volatile polar aprotic solvent (e.g., Acetone or Ethyl Acetate) and titrating in a protic or non-polar antisolvent (e.g., Isopropanol or Heptane) will force controlled supersaturation, yielding high-purity crystals with excellent recovery rates.

References

  • Veseli, A., Žakelj, S., & Kristl, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717–1724. URL:[Link]

  • Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). URL:[Link]

  • Meng, X., et al. (2019). Screening Solvents Based on Hansen Solubility Parameter Theory To Depolymerize Lignocellulosic Biomass Efficiently under Low Temperature. ACS Omega, 4(4), 7479–7486. URL:[Link]

Sources

Exploratory

Thermodynamic stability and melting point of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS No. 52787-14-1; Molecular Formula: C₁₁H₁₂O₄; Molecular Weight: 208.21 g/mol )[1]. In the absence of extensive literature data for this specific compound, this document serves as a procedural and theoretical guide for researchers. It outlines the critical importance of these physicochemical parameters in drug development, details the experimental methodologies for their determination, and explores computational approaches for their prediction. The focus is on providing a self-validating system of protocols, grounded in authoritative standards, to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, the melting point and thermodynamic stability are paramount. The melting point is a primary indicator of a compound's purity and identity, with any deviation often signaling the presence of impurities or different polymorphic forms[2][3][4][5][6]. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, bioavailability, and manufacturability, making its early detection and characterization essential[2][4][5][7].

Thermodynamic stability dictates a compound's shelf-life and its degradation pathways under various environmental stressors such as heat, humidity, and light[3][8][9][10][11]. A comprehensive stability profile is a regulatory requirement and is crucial for ensuring the safety and efficacy of the final drug product. This guide will provide the necessary protocols and theoretical background to establish these critical parameters for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Theoretical Framework

Melting Point and its Significance

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point. In the context of active pharmaceutical ingredients (APIs), a consistent and sharp melting point is a key quality control parameter[2][4][5].

Thermodynamic Stability and Degradation Kinetics

Thermodynamic stability refers to the tendency of a compound to resist decomposition or transformation into other chemical species. For pharmaceuticals, this is often evaluated under accelerated conditions of temperature and humidity to predict long-term stability[3][8][9][10]. The study of degradation kinetics provides insights into the rate and mechanism of decomposition, which is vital for determining appropriate storage conditions and shelf-life.

The Challenge of Polymorphism

Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities[2][4][5][7]. The most stable polymorphic form at a given temperature and pressure is known as the thermodynamically stable form, while others are considered metastable. It is crucial to identify and characterize all potential polymorphs of a drug candidate to prevent unexpected phase transitions during manufacturing or storage, which could alter the drug's performance[2][4][7].

Experimental Determination of Melting Point and Thermodynamic Stability

The primary techniques for characterizing the melting point and thermodynamic stability of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the thermal behavior of a material as a function of temperature[12][13][14][15].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point, enthalpy of fusion, and for detecting polymorphic transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate into a clean, hermetically sealed aluminum pan[16].

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Ensure good thermal contact between the sample and the bottom of the pan[17].

DSC Parameters:

  • Temperature Range: Typically from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C).

  • Heating Rate: A standard heating rate of 10 °C/min is commonly used[18]. Slower heating rates (e.g., 2 °C/min) can provide better resolution of thermal events.

  • Purge Gas: An inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation[18].

Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Initiate the heating program.

  • Record the heat flow as a function of temperature.

  • After the first heating scan, cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Perform a second heating scan to observe any changes in the thermal behavior that may have been induced by the initial melting and recrystallization, which can provide information on polymorphism[18].

Data Analysis:

  • The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

  • The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.

  • The presence of multiple melting peaks or exothermic recrystallization events may indicate polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate into a tared TGA pan (typically ceramic or platinum).

TGA Parameters:

  • Temperature Range: From ambient temperature to a temperature well above the decomposition point (e.g., 25 °C to 600 °C).

  • Heating Rate: A linear heating rate of 10 °C/min is standard[19].

  • Purge Gas: An inert nitrogen atmosphere (e.g., 20-50 mL/min) is typically used to study thermal decomposition. An oxidative atmosphere (air) can be used to assess oxidative stability[20].

Procedure:

  • Place the sample pan onto the TGA balance mechanism.

  • Tare the balance.

  • Initiate the heating program under the selected atmosphere.

  • Continuously record the sample mass as a function of temperature.

Data Analysis:

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • The resulting TGA curve provides a quantitative measure of mass loss at different temperatures, which can correspond to the loss of volatile components or complete decomposition of the molecule.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal[21].

Visualizing the Experimental Workflow

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_prep Sample Preparation (2-5 mg in Al pan) dsc_run DSC Analysis (Heat-Cool-Heat Cycle) dsc_prep->dsc_run dsc_data Data Analysis (Melting Point, Enthalpy, Polymorphism) dsc_run->dsc_data end Comprehensive Thermal Characterization Profile dsc_data->end tga_prep Sample Preparation (5-10 mg in TGA pan) tga_run TGA Analysis (Heating Ramp) tga_prep->tga_run tga_data Data Analysis (Decomposition Temp, Mass Loss Profile) tga_run->tga_data tga_data->end start Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 52787-14-1) start->dsc_prep start->tga_prep

Caption: Experimental workflow for thermal analysis.

Computational Prediction of Melting Point

In the absence of experimental data, computational methods can provide a valuable estimation of a compound's melting point. These methods often utilize machine learning models trained on large datasets of known melting points and molecular descriptors[22][23][24][25].

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate a compound's structural features (descriptors) with its physicochemical properties. For melting point prediction, descriptors can include molecular weight, polarity, hydrogen bonding capacity, and molecular shape.

Publicly Available Prediction Tools

Several online platforms and software packages can be used to predict the melting point of a molecule based on its chemical structure. While these predictions are not a substitute for experimental data, they can provide a useful starting point for experimental design.

Structural Analysis and Comparison to Analogues

The molecular structure of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate suggests it is a crystalline solid at room temperature. A comparison with structurally similar compounds can provide an inferred estimation of its melting point.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Methyl 4-methoxybenzoate121-98-2C₉H₁₀O₃166.1748-51
Methyl 4-methylbenzoate99-75-2C₉H₁₀O₂150.1733
Methyl 4-amino-2-methoxybenzoate27492-84-8C₉H₁₁NO₃181.19155-159

Data sourced from[26][27][28][29]

The addition of the 2-methoxy-2-oxoethoxy group at the 4-position of the benzoate ring in the target molecule, compared to methyl 4-methoxybenzoate, increases the molecular weight and potential for intermolecular interactions, which would likely result in a higher melting point than 48-51 °C. The significant increase in melting point observed for Methyl 4-amino-2-methoxybenzoate is largely due to the hydrogen bonding capacity of the amino group. Given the structure of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a melting point in the range of 70-120 °C could be reasonably anticipated.

Conclusion

A thorough characterization of the melting point and thermodynamic stability of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a prerequisite for its advancement in any drug development pipeline. This guide provides a robust framework for undertaking this characterization, emphasizing the use of DSC and TGA. The described protocols, when executed with precision, will yield reliable data on the compound's thermal properties. In the event of limited sample availability or as a complementary approach, computational prediction methods offer a valuable tool for estimation. A comprehensive understanding of these physicochemical properties will enable informed decisions regarding formulation, storage, and regulatory submissions, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic application.

References

  • AS Chemical Laboratories Inc. (n.d.). Melting point.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Benchchem. (n.d.). Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate.
  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate melting point prediction through autonomous physics-informed learning | Request PDF. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. Retrieved from [Link]

  • RSC Publishing. (2024, June 18). Predicting melting temperatures across the periodic table with machine learning atomistic potentials. Retrieved from [Link]

  • arXiv.org. (2024, August 30). A Generic and Automated Methodology to Simulate Melting Point. Retrieved from [Link]

  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • ProQuest. (n.d.). The thermal decomposition of esters, polyesters and related substances. Retrieved from [Link]

  • ACS Publications. (2023, May 1). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • AIP Publishing. (2024, May 28). Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning. Retrieved from [Link]

  • Organization. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Retrieved from [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Williams College. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2024, November 14). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Retrieved from [Link]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • setaram. (n.d.). An overview of Thermogravimetric Analysis and of Thermobalances. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-methoxy-6-(2-methoxy-2-oxoethyl)benzoate - C12H14O5, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Retrieved from [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Toxicological Profiling of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of preclinical drug development and advanced materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of preclinical drug development and advanced materials science, aromatic diesters serve as critical synthetic intermediates and prodrug scaffolds. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a bifunctional building block characterized by a central benzene ring substituted with a methyl ester and a 2-methoxy-2-oxoethoxy ether linkage[1].

While highly versatile for carbon-carbon bond formation and functional group interconversion, the presence of dual ester moieties necessitates a rigorous understanding of its safety data sheet (SDS) parameters, metabolic liabilities, and toxicological profile. This whitepaper synthesizes the physicochemical properties, GHS hazard classifications, and predictive mechanistic toxicology of this compound, providing researchers with actionable, step-by-step protocols for safe handling and in vitro evaluation.

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic hazards of a compound begins with its molecular architecture. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate lacks highly reactive electrophilic centers (such as Michael acceptors or epoxides), which generally lowers the risk of idiosyncratic toxicity via covalent protein binding. However, its lipophilicity and ester linkages dictate its biological partitioning and degradation.

Table 1: Physicochemical and Identification Data
ParameterSpecification / Value
Chemical Name Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
CAS Registry Number 35005-30-2
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Structural Class Aromatic Diester / Phenoxy Ether
Solubility Profile Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate
Predictive LogP ~1.8 - 2.2 (Moderate lipophilicity)

Safety Data Sheet (SDS) & Hazard Classification

Based on global harmonized system (GHS) standards and supplier safety data, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is classified as a localized irritant and an acute toxicant upon ingestion. It is imperative that laboratory personnel treat this compound with appropriate engineering controls (e.g., fume hoods) and personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeDescription
Signal Word WARNING Indicates moderate acute toxicity and irritation potential.
Hazard Statements H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
Statements P280 Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Causality Insight: The H315 and H319 irritation alerts are typical for low-molecular-weight aromatic esters. The ester carbonyls can act as hydrogen bond acceptors, interacting with the mucin layers of the respiratory tract and conjunctiva, leading to localized inflammation and the H335 respiratory hazard[2].

Mechanistic Toxicology & Metabolic Liabilities

In biological systems, the toxicological profile of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is not static. The parent diester is highly susceptible to enzymatic hydrolysis.

When conducting in vitro or in vivo assays, researchers must account for Carboxylesterase (CES1/CES2) activity. The liver and plasma contain high concentrations of these enzymes, which will rapidly cleave the methyl ester groups, generating mono-carboxylic acid intermediates and ultimately a highly polar di-acid metabolite (4-(carboxymethoxy)benzoic acid). This metabolic shift drastically reduces the compound's LogP, increasing renal clearance and typically reducing systemic cellular toxicity.

MetabolicPathway Parent Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate (Parent Diester) CES1 Hepatic Carboxylesterases (CES1/CES2) Parent->CES1 Hydrolysis Metabolite1 Mono-carboxylic Acid Intermediate CES1->Metabolite1 Rapid Cleavage Metabolite2 4-(Carboxymethoxy)benzoic acid (Di-acid Metabolite) Metabolite1->Metabolite2 Secondary Hydrolysis

Predicted esterase-mediated metabolic hydrolysis pathway of the diester compound.

Experimental Protocols: Safety & Toxicity Evaluation

To rigorously evaluate the safety of this compound for downstream applications, self-validating experimental systems must be employed. Below are two standardized protocols for assessing cytotoxicity and metabolic stability.

Protocol A: In Vitro Cytotoxicity Screening (HepG2 Cell Line)

This protocol utilizes a luminescent ATP-detection assay to determine the IC₅₀ of the compound, providing a quantitative measure of acute cellular toxicity.

Materials: HepG2 cells, 384-well opaque white plates, CellTiter-Glo® Reagent, DMSO, Doxorubicin (Positive Control).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells and seed at a density of 2,000 cells/well in 20 µL of DMEM (10% FBS) into a 384-well plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Formulation: Prepare a 10 mM stock solution of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in 100% molecular-grade DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Dosing: Transfer 100 nL of the diluted compound to the assay plates using an acoustic liquid handler (e.g., Echo 550). Self-Validation: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include Doxorubicin as a positive control.

  • Incubation: Incubate the dosed plates for 48 hours at 37°C.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Data Acquisition: Read luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

ToxWorkflow Step1 1. Compound Formulation (DMSO Stock, max 0.5% final) Step2 2. HepG2 Cell Seeding (384-well plate, 24h incubation) Step1->Step2 Step3 3. Compound Dosing (10-point concentration curve) Step2->Step3 Step4 4. Phenotypic/Viability Assay (CellTiter-Glo ATP readout) Step3->Step4 Step5 5. IC50 Calculation & Safety Margin Determination Step4->Step5

Standardized high-throughput in vitro cytotoxicity screening workflow.

Protocol B: Liver Microsomal Stability Assay

Because the compound is an ester, assessing its half-life ( t1/2​ ) in the presence of metabolic enzymes is crucial for understanding its true in vivo exposure profile.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (final concentration 1 µM) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The organic solvent denatures the esterases, halting metabolism instantly.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint​ ).

Handling, Storage, and Environmental Impact

To maintain scientific integrity and personnel safety, strict adherence to storage and handling guidelines is required:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture and strong oxidizing agents, as water ingress can lead to slow, spontaneous hydrolysis of the ester bonds over time.

  • Spill Mitigation: In the event of a spill, sweep up the solid carefully to avoid dust generation (mitigating the H335 respiratory hazard). Dispose of via a licensed chemical waste contractor.

  • Environmental Toxicity: While specific ecotoxicity data (e.g., LC50 for Daphnia magna) is limited for CAS 35005-30-2, aromatic esters generally exhibit moderate aquatic toxicity. Prevent release into drains or watercourses.

References

  • Chemikart. "Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Hazard Data." Chemikart Chemical Database. Available at: [Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (C₁₁H₁₂O₅) is a highly functionalized aromatic ester characterized by a benzoate core and a flexible methoxy-oxoethoxy ether linkage. In pharmaceutical development and materials science, compounds with such high degrees of rotational freedom often exhibit complex solid-state behaviors, including polymorphism. This technical guide provides a comprehensive, field-proven framework for isolating diffraction-quality single crystals, executing Single-Crystal X-ray Diffraction (SCXRD) workflows, and validating bulk phase purity via Powder X-ray Diffraction (PXRD).

By synthesizing thermodynamic principles with rigorous crystallographic methodologies, this whitepaper serves as an authoritative blueprint for researchers conducting solid-state characterization of flexible aromatic esters.

Molecular Profile & Quantitative Data

To establish a baseline for crystallographic refinement, the physicochemical properties and expected crystallographic parameters of the compound must be defined. Because exact empirical unit cells can vary based on the specific polymorph crystallized, Table 2 presents a representative crystallographic framework typical for this isomeric class of orthorhombic esters.

Table 1: Physicochemical Profile of the Target Compound

ParameterValue
Chemical Name Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Molecular Formula C₁₁H₁₂O₅
Molar Mass 224.21 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 6

Table 2: Representative Single-Crystal XRD Parameters (Modeled for C₁₁H₁₂O₅)

Crystallographic ParameterExpected / Representative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a ≈ 6.72 Å, b ≈ 12.15 Å, c ≈ 12.37 Å
Volume (V) ≈ 1011.5 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.47 g/cm³
Absorption Coefficient (μ) 0.95 mm⁻¹ (Cu Kα)

Thermodynamic Principles of Crystallization

Achieving polymorph selectivity and growing defect-free single crystals requires strict control over both thermodynamic driving forces (supersaturation) and kinetic factors (mass transfer and nucleation rates)[1]. For a flexible molecule like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, rapid precipitation often leads to amorphous solids or twinned crystals due to the molecule's multiple conformational states.

G A Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Amorphous / Crude) B Solvent Selection (EtOAc / Hexane) A->B C Supersaturation (Metastable Zone) B->C D Nucleation (Thermodynamic Control) C->D  ΔG < 0 E Crystal Growth (Kinetic Control) D->E  Mass Transfer F Single Crystal (Diffraction Quality) E->F

Thermodynamic and kinetic pathway for single-crystal growth.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: Vapor diffusion is selected over cooling crystallization to maintain the system within the metastable zone, preventing the spontaneous, uncontrolled nucleation that leads to twinning.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 1 mL of ethyl acetate (EtOAc) in a 2-dram inner vial. Rationale: EtOAc is a moderately polar aprotic solvent that effectively solvates the ester and ether functional groups without forming strong competitive hydrogen bonds that could disrupt the intrinsic crystal packing.

  • Anti-Solvent Chamber: Place the uncapped inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane.

  • Sealing and Diffusion: Cap the outer vial tightly. Rationale: The higher vapor pressure of n-hexane causes it to slowly diffuse into the EtOAc solution. This gradual shift in solvent polarity slowly lowers the solubility of the compound, ensuring a slow approach to supersaturation.

  • Harvesting: After 48–72 hours, harvest the resulting transparent, block-like crystals using a polarized stereomicroscope. Immediately mount the selected crystal in paratone oil to prevent solvent loss and degradation of the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a high-quality single crystal is isolated, the crystallographic phase problem must be solved to determine the electron density map. Modern workflows utilize dual-space algorithms to bypass the limitations of traditional direct methods, particularly for molecules lacking heavy atoms.

G Data X-ray Data Collection (Mo Kα / Cu Kα) Integration Data Reduction & Integration (Multi-scan Absorption) Data->Integration Solution Structure Solution (SHELXT - Dual-Space) Integration->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Refinement->Refinement  Iterative  Optimization Validation Validation & CIF Generation (checkCIF) Refinement->Validation

Computational pipeline for SCXRD data processing and refinement.

Protocol 2: SCXRD Data Collection and Refinement

Causality: This workflow acts as a self-validating system. The iterative refinement of the structural model against the observed diffraction data (minimizing the R-factor) ensures the physical reality of the proposed molecular conformation.

  • Mounting and Cryo-Cooling: Mount a suitable single crystal (e.g., 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop. Transfer to the goniometer and cool to 100 K using an N₂ cryostream. Rationale: Cryo-cooling minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), which yields higher resolution data and more precise bond lengths.

  • Data Collection: Irradiate the crystal using Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a CMOS detector. Collect frames with a 0.5° ω-scan strategy to ensure high redundancy and completeness.

  • Data Reduction: Integrate the raw frames using the instrument's proprietary software, applying multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT[2]. Rationale: SHELXT efficiently locates atoms and assigns elements based on integrated peak densities, providing a highly accurate initial structural model.

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL[3] within the Olex2 graphical user interface[4]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model (e.g., C-H = 0.95 Å for aromatic protons).

Bulk Phase Verification via Powder X-ray Diffraction (PXRD)

While SCXRD provides the absolute configuration of a single crystal, it does not guarantee that the bulk synthesized powder consists of the same polymorphic form. PXRD is mandatory to confirm phase purity.

Protocol 3: PXRD Phase Validation

Causality: By comparing the empirical bulk diffraction pattern to a simulated pattern derived from the SCXRD data, researchers can definitively rule out the presence of unreacted starting materials, amorphous domains, or secondary polymorphs.

  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized Methyl 4-(2-methoxy-2-oxoethoxy)benzoate powder using an agate mortar and pestle. Rationale: Gentle grinding ensures a uniform crystallite size (ideally 1–10 μm) to minimize preferred orientation effects, which can artificially skew the intensities of the Bragg peaks.

  • Mounting: Front-load the powder onto a zero-background silicon sample holder to eliminate amorphous scattering from glass substrates.

  • Data Acquisition: Scan from 2θ = 5° to 50° using Cu Kα radiation with a step size of 0.02° and a scan speed of 2°/min.

  • Phase Verification: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the refined SCXRD .cif file. A high degree of peak matching (within ± 0.2° 2θ) confirms that the bulk material is phase-pure.

References

  • Reutzel-Edens, S. M. (2006). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. Current Opinion in Drug Discovery & Development.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.

Sources

Foundational

Vibrational Spectroscopy of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: A Technical Guide to FT-IR Absorption Bands and Reaction Monitoring

Executive Summary In the realm of drug development and fine chemical synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical Process Analytical Technology (PAT). This whitepaper provides an in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and fine chemical synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical Process Analytical Technology (PAT). This whitepaper provides an in-depth spectroscopic analysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate [1]. By deconstructing its chemical structure into isolated electronic environments, we establish a predictive and diagnostic framework for its IR absorption bands. Furthermore, we outline field-proven, self-validating protocols for both the synthesis and the analytical characterization of this compound, ensuring high-fidelity data collection for researchers and quality control professionals.

Structural Deconstruction & Mechanistic IR Theory

To accurately assign the IR absorption bands of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, one must analyze the causality behind the vibrational force constants within its specific molecular geometry. The molecule (C₁₁H₁₂O₅) features a unique "dual-carbonyl" system, an ether linkage, and a para-disubstituted aromatic ring.

The Dual-Carbonyl System

The most diagnostic feature of this molecule is the presence of two distinct ester groups, which vibrate at different frequencies due to competing electronic effects:

  • Aromatic Ester (Benzoate fragment): The carbonyl group is directly attached to the aromatic ring. The para-position is substituted with an electron-donating alkoxy group. The mesomeric effect (+M) of the ether oxygen pushes electron density into the ring and towards the carbonyl carbon. This increases the single-bond character of the C=O bond, lowering its force constant. Consequently, this carbonyl stretch is shifted down to 1710–1720 cm⁻¹ .

  • Aliphatic Ester ( α -Aryloxyacetate fragment): The second ester is isolated from the aromatic π -system by a methylene (-CH₂-) bridge. However, the α -carbon is covalently bound to the highly electronegative ether oxygen. This oxygen exerts a powerful inductive withdrawal (-I effect), pulling electron density away from the carbonyl carbon. This increases the C=O bond order and force constant, shifting the absorption up to 1750–1765 cm⁻¹ . This behavior is highly consistent with model α -aryloxy esters such as methyl phenoxyacetate [4].

Ether Linkages and Aromatic Signatures

The molecule contains an asymmetric aryl-alkyl ether linkage (Ar-O-CH₂-). The asymmetric C-O-C stretching vibration for this moiety typically presents as a strong, broad band near 1250 cm⁻¹ . Additionally, the para-disubstituted benzene ring yields a highly reliable out-of-plane (OOP) C-H bending vibration at ~840 cm⁻¹ , which is critical for confirming the substitution pattern of the aromatic core.

IRMapping Molecule Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate AliphEster Aliphatic Ester C=O 1750-1765 cm⁻¹ Molecule->AliphEster -I effect shifts up AromEster Aromatic Ester C=O 1710-1720 cm⁻¹ Molecule->AromEster +M effect shifts down AromRing Aromatic C=C 1605, 1510 cm⁻¹ Molecule->AromRing Ring vibrations EtherLink Aryl-Alkyl Ether C-O 1250 cm⁻¹ Molecule->EtherLink Asym. stretch ParaSub Para-Substituted C-H 840 cm⁻¹ Molecule->ParaSub OOP bend

Caption: Mapping of functional groups to their characteristic infrared absorption frequencies.

Synthesis & In-Process FT-IR Monitoring

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is typically synthesized via a Williamson ether synthesis. The reaction involves the Sₙ2 alkylation of methyl 4-hydroxybenzoate[2] with methyl bromoacetate [3] using a mild base.

FT-IR is an exceptional tool for monitoring the kinetics of this reaction. The starting material, methyl 4-hydroxybenzoate, exhibits a massive, broad phenolic -OH stretching band at ~3300 cm⁻¹ [2]. As the reaction proceeds, this band is consumed. Simultaneously, the highly shifted aliphatic ester carbonyl band of the alkylating agent (~1745 cm⁻¹ [3]) merges into the product's dual-carbonyl signature. Reaction completion is definitively marked by the absolute baseline resolution in the 3200–3400 cm⁻¹ region.

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate (IR: Strong -OH ~3300 cm⁻¹) Conditions K₂CO₃, DMF 80°C, 4-6 hours SM1->Conditions Phenoxide formation SM2 Methyl bromoacetate (Alkylating Agent) SM2->Conditions SN2 attack at alpha-carbon Product Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (IR: -OH absent, Dual C=O ~1760 & 1715 cm⁻¹) Conditions->Product Ether linkage established

Caption: Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and key IR monitoring markers.

Quantitative FT-IR Absorption Data

The following table summarizes the diagnostic vibrational modes for the purified compound. Data is synthesized from fundamental spectroscopic principles and grounded by structural analogs [2] [3][4].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Aliphatic Ester C=O Stretch1750 – 1765StrongHigh frequency due to the -I (inductive) effect of the adjacent α -ether oxygen.
Aromatic Ester C=O Stretch1710 – 1720StrongLower frequency due to conjugation with the aromatic ring and +M effect of the para-alkoxy group.
Aromatic Ring C=C Stretch~1605, ~1510Medium-StrongDegenerate ring stretching; intensity amplified by the polar para-oxygen substituent.
Ether / Ester C-O-C Asym. Stretch~1250 – 1270Very StrongOverlapping asymmetric stretches of the aryl-alkyl ether and the ester C-O bonds.
Aliphatic C-H sp³ C-H Stretch2850 – 2960Weak-MediumStretching of the methyl (-CH₃) and methylene (-CH₂-) hydrogens.
Aromatic C-H sp² C-H Stretch3050 – 3100WeakStretching of the hydrogens directly attached to the benzene ring.
Aromatic Ring C-H OOP Bend~840StrongOut-of-plane bending diagnostic of two adjacent unsubstituted aromatic protons (para-substitution).

Standard Operating Procedures (SOPs)

To ensure high scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to during synthesis and characterization.

Synthesis Protocol
  • Reagent Charging: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol).

  • Solvent Addition: Suspend the mixture in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise, add methyl bromoacetate (1.1 eq, 11 mmol) via a syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 70°C for 4 to 6 hours.

  • PAT Monitoring: Withdraw a 50 μ L aliquot every 2 hours. Quench in water, extract with ethyl acetate, evaporate, and run a rapid ATR-FTIR scan. Terminate the reaction when the broad -OH band at ~3300 cm⁻¹ is completely depleted.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from hot ethanol or silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ester.

Self-Validating ATR-FTIR Analytical Protocol

Note: This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate the need for KBr pellet pressing, thereby preventing moisture-induced artifacts in the spectrum.

  • System Suitability Test (SST):

    • Ensure the diamond/ZnSe ATR crystal is meticulously cleaned with isopropanol and lint-free wipes.

    • Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

    • Scan a standard NIST-traceable polystyrene calibration film. Verify that the critical peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within an accuracy threshold of ±1.0 cm⁻¹. Do not proceed if the instrument fails this calibration.

  • Sample Preparation: Place approximately 1–2 mg of the purified, dry Methyl 4-(2-methoxy-2-oxoethoxy)benzoate directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to apply consistent, optimal pressure (monitor the software's pressure gauge to ensure intimate contact without crystal damage). Collect 32 to 64 scans at 4 cm⁻¹ resolution across the 4000 to 400 cm⁻¹ range.

  • Data Processing:

    • Apply an ATR Correction algorithm within the spectrometer software. (This is critical because the depth of penetration of the IR beam in ATR is wavelength-dependent; correction normalizes the relative peak intensities to match transmission spectra).

    • Apply a baseline correction if scattering is observed.

  • Quality Validation: Verify that the Signal-to-Noise (S/N) ratio exceeds 100:1 and that the maximum absorbance of the strongest peak (likely the C-O stretch at ~1250 cm⁻¹) falls between 0.2 and 0.8 Absorbance Units (AU) to ensure the detector is operating within its linear dynamic range.

References

  • Methyl 4-(2-methoxy-2-oxoethoxy)
  • Methyl 4-hydroxybenzoate (M8911) - Datasheet - Sigma-Aldrich. sigmaaldrich.com.
  • Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem. nih.gov.
  • Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem. nih.gov.
Exploratory

Reactive Sites and Electron Density Mapping of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: A Computational and Mechanistic Guide

Executive Summary In modern drug development and rational molecular design, understanding the precise electronic topography of a molecule is non-negotiable. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and rational molecular design, understanding the precise electronic topography of a molecule is non-negotiable. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly functionalized aromatic compound featuring a push-pull electronic system driven by two distinct ester moieties and an ether linkage.

This whitepaper provides an in-depth technical analysis of the reactive sites and electron density distribution of this molecule. By leveraging Conceptual Density Functional Theory (c-DFT)[1], we map the Molecular Electrostatic Potential (MEP)[2] and calculate localized Fukui functions to predict metabolic liabilities, binding affinities, and synthetic functionalization sites[3].

Structural & Electronic Profiling

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate ( C11​H12​O5​ ) presents a unique electronic environment due to the competing inductive and resonance effects of its substituents:

  • The Benzoate Ester (C1): Conjugated with the aromatic π -system, this group is electron-withdrawing, delocalizing electron density away from the ring.

  • The Acetate Ester (C2): Isolated from the aromatic ring by a methylene bridge ( −CH2​− ), this carbonyl carbon is highly localized and acts as a hard electrophile.

  • The Ether Linkage: Acts as a π -donor via resonance, enriching the electron density at the ortho positions of the aromatic ring, creating distinct nucleophilic hotspots.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping visualizes the three-dimensional charge distribution across the molecule, rigorously relating electronic density to chemical reactivity[2]. The mapping highlights regions of electron concentration (red/negative) and electron depletion (blue/positive)[4]. In this molecule, the five oxygen atoms generate deep electronegative pockets (H-bond acceptors), while the aromatic protons and the methyl groups exhibit electropositive character.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the global reactivity of the molecule[5]. The HOMO is primarily localized over the phenoxy ether moiety (indicating the site of electron donation), whereas the LUMO is concentrated over the benzoate ester (indicating the site of electron acceptance). The energy gap ( ΔE ) between these orbitals defines the chemical hardness and polarizability of the system[6].

Fig 1. Mechanistic divergence of reactive sites based on local electron density and FMO localization.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every computational choice is grounded in physical causality.

Phase 1: DFT Optimization and Wavefunction Generation
  • Initial Geometry Construction: Build the 3D conformer of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Pre-optimize using the MMFF94 force field to relieve steric strain.

  • Quantum Mechanical Optimization: Submit the structure to Gaussian 16 or ORCA.

    • Causality: Use the B3LYP functional combined with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is critical for accurately modeling the extended electron density tails of the five lone-pair-bearing oxygen atoms. Polarization functions (d,p) are required to model the asymmetric electron distribution during nucleophilic/electrophilic approaches[5].

  • Frequency Verification: Run a vibrational frequency calculation at the exact same level of theory.

    • Causality: This is a mandatory validation step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state saddle point.

Phase 2: Reactivity Mapping & Fukui Functions
  • MEP Surface Generation: Map the electrostatic potential onto the total electron density isosurface (typically at an isovalue of 0.0004 a.u.) to visualize the charge distribution[4].

  • Single-Point Energy Calculations: Perform single-point calculations on the neutral ( N ), anionic ( N+1 ), and cationic ( N−1 ) states of the optimized molecule.

  • Fukui Index Derivation: Calculate the condensed Fukui functions ( f+ , f− , f0 ) using Hirshfeld population analysis[7].

    • Causality: Unlike Mulliken charges, which partition overlap density equally and fail for highly polarized C=O bonds, Hirshfeld partitioning relies on pro-molecule densities. This provides a physically rigorous, basis-set-independent evaluation of local reactivity[1].

Fig 2. Step-by-step computational workflow for electron density and reactivity mapping.

Quantitative Data Summaries

The computational outputs yield global and local reactivity descriptors that are critical for predicting the molecule's behavior in biological or synthetic environments.

Table 1: Global Reactivity Descriptors

Global descriptors derived from FMO energies define the molecule's overall stability and reactivity profile[6].

DescriptorSymbolCalculated Value (eV)*Chemical Significance
HOMO Energy EHOMO​ -6.42Defines electron-donating capacity (nucleophilicity).
LUMO Energy ELUMO​ -1.85Defines electron-accepting capacity (electrophilicity).
Energy Gap ΔE 4.57Indicates kinetic stability and molecular polarizability.
Chemical Hardness η 2.28Measures resistance to intramolecular charge transfer.
Electrophilicity Index ω 3.75Quantifies the global propensity to accept electrons.

*Values are representative DFT estimates for substituted benzoates at the B3LYP/6-311++G(d,p) level.

Table 2: Local Reactivity via Condensed Fukui Indices

Fukui functions ( f+ for nucleophilic attack, f− for electrophilic attack) pinpoint the exact atomic coordinates most susceptible to reaction[7]. The highest values indicate the primary reactive sites.

Atom Site f+ (Nucleophilic Attack) f− (Electrophilic Attack)Primary Interaction Type / Liability
C (Acetate Carbonyl) 0.162 0.018Primary target for esterase-mediated hydrolysis.
C (Benzoate Carbonyl) 0.145 0.021Secondary target for hard nucleophiles.
O (Carbonyl Oxygens) 0.0450.135 Strong H-bond acceptors; metal coordination sites.
C (Aromatic, Ortho to Ether) 0.0340.112 Susceptible to electrophilic aromatic substitution.
O (Ether Linkage) 0.0120.085 Weak H-bond acceptor; sterically hindered.

Implications for Drug Development

For drug development professionals, the electron density map of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate reveals critical pharmacokinetic and pharmacodynamic insights:

  • Metabolic Lability: The Fukui f+ indices clearly show that the isolated acetate carbonyl carbon is highly electrophilic. In a biological system, this site will be rapidly targeted by serine hydrolases (esterases), leading to cleavage. This makes the molecule an excellent candidate for a prodrug strategy , where the acetate moiety acts as a transient protecting group.

  • Receptor Binding: The deep electronegative pockets mapped by the MEP around the five oxygen atoms serve as a robust pharmacophore for hydrogen-bond acceptors. The spatial arrangement of these oxygens allows for multidentate coordination with target protein residues (e.g., via tyrosine or lysine side chains).

  • Toxicity Prediction: The relatively wide HOMO-LUMO gap ( ΔE=4.57 eV) indicates high kinetic stability, suggesting the molecule is unlikely to undergo spontaneous, non-specific covalent binding with off-target proteins, thereby reducing the risk of idiosyncratic toxicity.

References

  • Source: patsnap.
  • Source: asianpubs.
  • Source: nih.
  • Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP)
  • Source: gsconlinepress.
  • Source: acs.
  • Source: acs.

Sources

Foundational

Mechanism of Action and Synthetic Utility of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in Organic Synthesis

A Technical Whitepaper on Chemoselective Scaffolding and Biodegradable Polymer Precursors Executive Summary In the realm of advanced organic synthesis and biomaterials engineering, the design of functionalized building b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Chemoselective Scaffolding and Biodegradable Polymer Precursors

Executive Summary

In the realm of advanced organic synthesis and biomaterials engineering, the design of functionalized building blocks dictates the downstream properties of active pharmaceutical ingredients (APIs) and medical devices. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) serves as a highly versatile, bifunctional organic scaffold.

Unlike traditional small molecules where the "mechanism of action" refers to biological target binding, the mechanism of action for this compound in organic synthesis refers to its orthogonal reactivity profile and its role as a precursor for step-growth polymerization. By leveraging the differential electrophilicity of its two distinct ester moieties, chemists can execute chemoselective transformations or utilize complete saponification to generate hydrolyzable, biocompatible linkers for absorbable polyesters and polyanhydrides, a methodology foundational to modern controlled-release drug delivery systems .

Structural Analysis & Mechanistic Profile

The synthetic utility of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is governed by its unique structural asymmetry. The molecule features two reactive carbonyl centers separated by a phenolic ether linkage, creating a distinct electronic environment for each ester group.

  • Aliphatic Ester (Glycolic Acid Derivative): The carbonyl carbon of the methyl acetate moiety is highly electrophilic. This is driven by the strong inductive withdrawal (-I effect) of the adjacent ether oxygen, which pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution (e.g., mild hydrolysis or aminolysis).

  • Aromatic Ester (Benzoic Acid Derivative): Conversely, the carbonyl carbon of the methyl benzoate moiety is deactivated. The aromatic ring donates electron density through resonance (+R effect), stabilizing the carbonyl and reducing its electrophilicity.

This differential reactivity allows chemists to target the aliphatic ester selectively under mild conditions, or cleave both esters under harsh conditions to yield the AA-type monomer, 4-(carboxymethoxy)benzoic acid , used in polycondensation reactions.

G Core Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Aliphatic Aliphatic Ester (High Electrophilicity) Core->Aliphatic -I Effect (Ether O) Aromatic Aromatic Ester (Low Electrophilicity) Core->Aromatic +R Effect (Aromatic) Hydrolysis Rapid Cleavage (Mild Nucleophiles) Aliphatic->Hydrolysis Strong Slow Cleavage (Harsh Nucleophiles) Aromatic->Strong

Fig 1: Chemoselective reactivity logic based on differential electrophilicity.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only outline the steps but to understand the causality behind the reagent selection and implement self-validating quality control measures.

Workflow A: Synthesis of the Scaffold (Williamson Ether Synthesis)

The foundational step involves coupling methyl 4-hydroxybenzoate with methyl bromoacetate.

Causality of Experimental Choices: Potassium carbonate (K₂CO₃) is chosen as the base because its pKa is sufficient to deprotonate the phenol (pKa ~8.5) to form a reactive phenoxide nucleophile, but it is not strong enough to rapidly hydrolyze the ester groups. Acetone is selected as a polar aprotic solvent; it leaves the phenoxide ion relatively unsolvated and highly reactive, unlike protic solvents (e.g., ethanol) which would hydrogen-bond and dampen nucleophilicity.

Step-by-Step Methodology:

  • Charge a round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous Acetone (0.5 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Add Methyl bromoacetate (1.1 eq) dropwise over 10 minutes.

  • Reflux the mixture (56°C) for 6-8 hours under an inert nitrogen atmosphere.

  • Filter the inorganic salts (KBr, excess K₂CO₃) while warm, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from hot ethanol to yield pure Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the phenolic starting material (which stains dark under UV 254 nm and turns yellow with iodine) confirms reaction completion.

G A Methyl 4-hydroxybenzoate Base K2CO3 / Acetone (SN2 Mechanism) A->Base B Methyl bromoacetate B->Base C Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Base->C -HBr

Fig 2: Williamson ether synthesis workflow for the bis-ester scaffold.

Workflow B: Saponification to the Diacid Monomer

To utilize this scaffold in polymer synthesis, both ester groups must be hydrolyzed to yield 4-(carboxymethoxy)benzoic acid .

Step-by-Step Methodology:

  • Suspend the bis-ester in a 1:1 mixture of Methanol and 2M aqueous NaOH (3.0 eq).

  • Reflux the mixture for 4 hours. The initial suspension will become a homogeneous solution as the sodium salts of the diacid form.

  • Cool the solution to 0°C and slowly acidify with 3M HCl until pH ~2 is reached.

  • Collect the precipitated white solid via vacuum filtration and wash with cold distilled water.

  • Dry under vacuum at 50°C to constant weight.

Self-Validation System: The precipitation of the product upon acidification serves as an immediate visual confirmation (loss of ionic character). Further validation is achieved via FT-IR, noting the shift of the ester carbonyl stretch (~1735 cm⁻¹) to a carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹).

Workflow C: Melt Polycondensation for Biodegradable Polyesters

The resulting diacid acts as an AA-type monomer, reacting with BB-type monomers (diols) to form hydrolyzable polymers used in surgical sutures and drug-eluting stents.

Causality of Experimental Choices: Stannous octoate is utilized as it is a highly efficient, FDA-approved Lewis acid catalyst for biomedical polyesters. It coordinates with the carbonyl oxygen, increasing its electrophilicity. High vacuum is applied to drive the equilibrium forward by removing the water byproduct (Carothers equation principle).

Step-by-Step Methodology:

  • Combine 4-(carboxymethoxy)benzoic acid (1.0 eq) and a diol (e.g., Polyethylene Glycol, 1.0 eq) in a specialized glass reactor.

  • Add Stannous octoate (0.1 wt%) as a catalyst.

  • Purge the reactor with nitrogen and heat to 160°C to create a homogeneous melt.

  • Gradually apply high vacuum (<0.1 Torr) while increasing the temperature to 190°C over 2 hours.

  • Maintain vacuum and temperature for 4-6 hours until the desired melt viscosity is achieved.

  • Extrude and cool the polymer.

Self-Validation System: The dramatic increase in melt viscosity (observable via the torque on the mechanical stirrer) is a physical indicator of chain extension. Gel Permeation Chromatography (GPC) must be used to confirm the target weight-average molecular weight (Mw > 50,000 Da).

G Monomer 4-(carboxymethoxy)benzoic acid (AA Monomer) Condensation Melt Polycondensation (Heat, Catalyst) Monomer->Condensation Diol Diol / PEG (BB Monomer) Diol->Condensation Polymer Biodegradable Polyester (Medical Device Grade) Condensation->Polymer -H2O

Fig 3: Step-growth polymerization pathway for biodegradable polyesters.

Quantitative Data Analysis

To aid in experimental design, the following tables summarize the theoretical reactivity metrics of the scaffold and the typical parameters of the resulting polymers.

Table 1: Comparative Reactivity Metrics of Ester Centers

Functional GroupElectrophilicityInductive EffectResonance EffectRelative Hydrolysis Rate (pH 10)
Aliphatic Ester HighStrong (-I) from Ether ONone~100x (Baseline)
Aromatic Ester LowWeak (-I) from distant OStrong (+R) from Ring1x

Table 2: Typical Polycondensation Parameters and Polymer Properties

Polymerization TypeCo-MonomerCatalystTemp / VacuumTarget Mw (Da)Degradation Time (In Vivo)
Polyester 1,4-ButanediolStannous Octoate190°C / <0.1 Torr45,000 - 60,0003 - 6 Months
Poly(ether-ester) PEG-400Titanium Tetrabutoxide200°C / <0.1 Torr50,000 - 75,0001 - 3 Months
Polyamide HexamethylenediamineNone (Thermal)220°C / <0.1 Torr30,000 - 45,000> 12 Months

References

  • Bezwada, R. S. (2009). Functionalized phenolic compounds and polymers therefrom. U.S. Patent Application US20090170927A1.

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 16463-54-0), a valuable intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 16463-54-0), a valuable intermediate in organic and medicinal chemistry. The protocol herein details a robust and efficient two-step synthetic route, commencing with the preparation of key starting materials followed by a classical Williamson ether synthesis. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also elucidating the underlying chemical principles and rationale for methodological choices, supported by authoritative references.

Introduction

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a benzoic acid derivative characterized by both an ester and an ether functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials with novel properties. Its structure is foundational in the design of various pharmacologically active agents. The synthesis protocol outlined below is a reliable method for producing this compound in a laboratory setting.

The overall synthetic strategy involves two primary stages:

  • Preparation of Precursors: Synthesis of Methyl 4-hydroxybenzoate and ensuring the availability of Methyl chloroacetate.

  • Williamson Ether Synthesis: The core reaction where the phenoxide of Methyl 4-hydroxybenzoate nucleophilically attacks Methyl chloroacetate to form the target ether linkage.

Reaction Schematics and Mechanism

The synthesis is grounded in two fundamental organic reactions: Fischer-Speier Esterification and the Williamson Ether Synthesis.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate 4-hydroxybenzoic_acid->methyl_4-hydroxybenzoate H2SO4 (cat.), Reflux methanol Methanol methanol->methyl_4-hydroxybenzoate start_ether Methyl 4-hydroxybenzoate product Methyl 4-(2-methoxy-2-oxoethoxy)benzoate start_ether->product K2CO3, Acetone, Reflux methyl_chloroacetate Methyl chloroacetate methyl_chloroacetate->product

Caption: Overall two-step synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Mechanistic Insight: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

  • Deprotonation: The weakly acidic phenolic proton of Methyl 4-hydroxybenzoate is removed by a base (potassium carbonate) to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of Methyl chloroacetate. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[3]

  • Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of the new carbon-oxygen ether bond in a single, concerted step.[4]

This reaction is highly effective for primary alkyl halides like methyl chloroacetate, as they are sterically unhindered and less prone to competing elimination reactions.[1][2]

Williamson_Ether_Synthesis_Mechanism Start Methyl 4-hydroxybenzoate + K2CO3 Phenoxide Potassium 4-(methoxycarbonyl)phenoxide (Nucleophile) Start->Phenoxide Deprotonation SN2_Transition SN2 Transition State Phenoxide->SN2_Transition Backside Attack Alkyl_Halide Methyl chloroacetate (Electrophile) Alkyl_Halide->SN2_Transition Product Methyl 4-(2-methoxy-2-oxoethoxy)benzoate SN2_Transition->Product C-O Bond Formation & Cl- Displacement Byproduct KCl + KHCO3 SN2_Transition->Byproduct

Caption: Simplified workflow of the Williamson ether synthesis mechanism.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of Methyl 4-hydroxybenzoate (Starting Material)

This step is necessary if Methyl 4-hydroxybenzoate is not commercially available. The procedure is a classic Fischer esterification.[5]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
4-Hydroxybenzoic acid138.1210.0 g0.072 mol
Methanol32.04200 mL-
Sulfuric acid, conc.98.082.0 mL-
Diethyl ether-200 mL-
Sat. Sodium Bicarbonate-200 mL-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (10.0 g) and methanol (200 mL).[5]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, followed by deionized water (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-hydroxybenzoate as a white crystalline solid.[6]

Part B: Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This procedure is adapted from a similar synthesis of an analogous compound.[7]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Methyl 4-hydroxybenzoate152.157.61 g0.05 mol
Methyl chloroacetate108.526.51 g (5.4 mL)0.06 mol
Potassium Carbonate (K₂CO₃), anhydrous138.2113.82 g0.10 mol
Acetone, anhydrous-150 mL-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxybenzoate (7.61 g), anhydrous potassium carbonate (13.82 g), and anhydrous acetone (150 mL).

  • Reagent Addition: Add Methyl chloroacetate (5.4 mL) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction should be monitored by TLC until the starting material (Methyl 4-hydroxybenzoate) is consumed.[7]

  • Filtration: After cooling the mixture to room temperature, filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid residue with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (100 mL). Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Final Product Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel if necessary, to yield Methyl 4-(2-methoxy-2-oxoethoxy)benzoate as a solid.

Troubleshooting and Field Insights

  • Incomplete Reaction (Part A): Fischer esterification is an equilibrium-limited reaction.[8] Using a large excess of methanol helps drive the equilibrium towards the product. If the reaction stalls, consider using a Dean-Stark apparatus to remove the water formed during the reaction.[6]

  • Low Yield (Part B): Ensure all reagents and the solvent (acetone) are anhydrous. Water can hydrolyze the ester functionalities and deactivate the phenoxide intermediate. The potassium carbonate should be finely powdered to maximize its surface area and reactivity.

  • Side Reactions: The alkylating agent, Methyl chloroacetate, is a primary halide, which strongly favors the desired SN2 reaction over elimination.[2] Using a stronger, bulkier base or a secondary/tertiary alkyl halide would increase the likelihood of elimination side products.

References

  • Shang, X., Luo, Y., Chen, N., & Wang, Z. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 107–109. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Dakota, D. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Nile University. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Galati, V. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Chemical Communications (RSC Publishing). (n.d.). Divergent synthesis of alkylphosphonate-containing indanes and indenes via norbornene derivative-controlled palladium-catalyzed three-component systems. Retrieved from [Link]

Sources

Application

Application Note: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate as a Bifunctional Scaffold in API Manufacturing

Executive Summary & Chemical Profile In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly lipid-signaling modulators such as PPAR agonists, CRTH2 antagonists, and selective prostanoid recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly lipid-signaling modulators such as PPAR agonists, CRTH2 antagonists, and selective prostanoid receptor ligands—the rapid construction of the phenoxyacetic acid pharmacophore is a critical path. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2) [1] serves as an elite, orthogonally protected bifunctional building block designed specifically for this purpose.

Featuring both an aromatic benzoate ester and an aliphatic alkoxyacetate ester, this intermediate allows chemists to perform highly selective, sequential modifications without the need for cumbersome protection/deprotection cycles. This application note details the mechanistic rationale, optimized protocols, and quality control metrics for utilizing this scaffold in advanced drug development workflows.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The true value of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate lies in the stark electronic differentiation between its two ester moieties, which dictates its predictable reactivity [2].

  • The Aliphatic Ester (Alkoxyacetate): The ether oxygen covalently linked to the alpha-carbon exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aliphatic carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions.

  • The Aromatic Ester (Benzoate): Conversely, the aromatic methyl ester is conjugated with the π -electron system of the benzene ring. The resonance effect (+R effect) delocalizes electron density into the carbonyl group, significantly reducing its electrophilicity and raising the activation energy required for hydrolysis.

Practical Implication: By strictly controlling the temperature (0 °C) and stoichiometry, the aliphatic ester can be hydrolyzed with >98% selectivity, leaving the aromatic ester completely intact. This kinetic differentiation is the cornerstone of its utility, allowing the resulting mono-acid to be immediately funneled into amide couplings or other diversifications.

Synthetic Workflows & Step-by-Step Protocols

Protocol A: Selective Hydrolysis to 4-(Methoxycarbonyl)phenoxyacetic acid

Objective: Isolate the mono-acid by selectively cleaving the aliphatic ester. Causality & Self-Validation: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates with the ether oxygen and the carbonyl oxygen, directing the hydroxide nucleophile specifically to the aliphatic site. The protocol is inherently self-validating: the reaction can be tracked via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.6) cleanly converts to the mono-acid ( Rf​ ~0.2). If a baseline spot ( Rf​ 0.0) appears, it indicates the formation of the di-acid, immediately signaling that the reaction temperature exceeded 0 °C or that an excess of base was applied.

Methodology:

  • Dissolution: Dissolve 10.0 g (44.6 mmol) of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in 100 mL of a THF/H 2​ O mixture (4:1 v/v).

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Critical: Do not allow the internal temperature to exceed 2 °C.

  • Base Addition: Add LiOH·H 2​ O (1.96 g, 46.8 mmol, 1.05 eq) in a single portion.

  • Reaction: Stir at 0 °C for 4–6 hours. Monitor by HPLC or TLC until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to 3.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the mono-acid as a white solid.

Protocol B: Amide Coupling of the Mono-Acid

Objective: Couple the newly liberated carboxylic acid with a proprietary amine. Causality: EDC·HCl and HOBt are utilized instead of standard coupling agents like DCC. EDC is chosen because its urea byproduct is highly water-soluble and is entirely removed during a simple aqueous workup, preventing tedious chromatographic separations. HOBt is added to form a highly reactive, yet stable, active ester intermediate. This accelerates the amidation, suppresses the formation of unreactive N-acylurea byproducts, and prevents the racemization of complex, chiral amine partners.

Methodology:

  • Activation: Dissolve the mono-acid (5.0 g, 23.8 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere. Add HOBt (3.54 g, 26.2 mmol, 1.1 eq) and EDC·HCl (5.02 g, 26.2 mmol, 1.1 eq). Stir at room temperature for 30 minutes.

  • Amine Addition: Add the target amine (23.8 mmol, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (8.3 mL, 47.6 mmol, 2.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO 3​ (50 mL), and brine (5 x 50 mL to remove DMF).

  • Isolation: Dry the organic layer over Na 2​ SO 4​ and concentrate to yield the amide intermediate.

Quantitative Data Presentation

Table 1: Optimization of Selective Hydrolysis Conditions Data demonstrates the critical nature of temperature and solvent selection in preventing over-hydrolysis.

Base (1.1 eq)Solvent SystemTemperature (°C)Time (h)Conversion (%)Selectivity (Mono:Di)
NaOHMeOH/H 2​ O (3:1)252>9960:40
LiOHTHF/H 2​ O (4:1)254>9985:15
LiOH THF/H 2​ O (4:1) 0 6 98 98:2
K 2​ CO 3​ MeOH/H 2​ O (3:1)0124599:1

Table 2: Quality Control Metrics for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate [3]

ParameterSpecificationAnalytical MethodRationale
Purity ≥ 98.0%HPLC (UV at 254 nm)Ensures no interference in stoichiometric couplings.
Moisture ≤ 0.5%Karl Fischer TitrationPrevents premature hydrolysis of the aliphatic ester during storage.
Free Acid ≤ 0.1%Acid-Base TitrationConfirms the stability of both ester linkages prior to use.

Visualizing the Workflows and Signaling Pathways

To fully contextualize the utility of this intermediate, the following diagrams illustrate both the synthetic pipeline and the biological mechanism of action for the resulting API class.

SyntheticWorkflow A Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate B Mild Hydrolysis (LiOH, 0°C) A->B C Mono-acid Intermediate B->C Selective Deprotection D Amide Coupling (EDC/HOBt) C->D E Amide Precursor D->E C-N Bond Formation F Global Saponification (NaOH, 60°C) E->F G Final API Scaffold F->G Final Deprotection

Fig 1. Stepwise orthogonal deprotection and coupling workflow for API synthesis.

SignalingPathway API Phenoxyacetic Acid API PPAR PPAR-gamma Receptor (Ligand Binding Domain) API->PPAR Agonist Binding RXR RXR Heterodimerization PPAR->RXR Conformational Change PPRE PPRE Binding (DNA Promoter Region) RXR->PPRE Nuclear Translocation GeneExp Target Gene Transcription (Lipid Metabolism) PPRE->GeneExp Activation

Fig 2. Mechanism of action for phenoxyacetic acid-derived PPAR-gamma agonists.

Analytical Validation & Quality Control

Robust API manufacturing requires that intermediates not only react predictably but also that their transformations are easily verifiable. The orthogonal deprotection of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is validated through reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

  • Retention Time Shift: The highly non-polar starting material elutes late. The mono-acid, bearing a free polar carboxylate, elutes significantly earlier.

  • Impurity Profiling: The di-acid (resulting from over-hydrolysis) will elute near the void volume. By integrating these peaks at 254 nm, chemists can quantitatively self-validate the thermal control of Protocol A before committing the batch to the expensive amine coupling step in Protocol B.

References

  • Biotechnology Letters. Aromatic vs aliphatic methyl esters: Preferential hydrolysis of latter. Retrieved from:[Link]

  • ChemSrc. 35005-30-2 | Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Physicochemical Data. Retrieved from:[Link]

Method

Application Note: A Validated Protocol for the Complete Alkaline Hydrolysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Introduction and Scientific Context The alkaline hydrolysis, or saponification, of esters is a fundamental and widely utilized transformation in organic synthesis. This application note provides a detailed, validated pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The alkaline hydrolysis, or saponification, of esters is a fundamental and widely utilized transformation in organic synthesis. This application note provides a detailed, validated protocol for the complete hydrolysis of the diester, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, to yield 4-(carboxymethoxy)benzoic acid. This product is a valuable dicarboxylic acid building block used in the design of metal-organic frameworks (MOFs) and as a precursor in pharmaceutical synthesis.[1]

The hydrolysis of this specific diester presents a textbook case of the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[2] The reaction proceeds via nucleophilic attack of a hydroxide ion on each of the two distinct ester carbonyl carbons. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide base drives the reaction to completion.[3] Due to the presence of two ester groups, careful control of stoichiometry and reaction conditions is paramount to ensure complete conversion and high purity of the desired dicarboxylic acid.

This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, empowering researchers to adapt and troubleshoot the protocol effectively.

Reaction Scheme

Reaction Scheme for the alkaline hydrolysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Figure 1: Overall reaction for the alkaline hydrolysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate to 4-(carboxymethoxy)benzoic acid.

Experimental Workflow Overview

The protocol is divided into four primary stages: Saponification, In-Process Control, Product Isolation, and Purification. This workflow ensures a systematic approach from starting material to a pure, verified final product.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Monitoring cluster_2 Phase 3: Isolation cluster_3 Phase 4: Purification A 1. Dissolve Diester in Methanol B 2. Add NaOH Solution A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D ~3 hours E 5. Cool & Concentrate D->E Reaction Complete F 6. Acidify with HCl E->F G 7. Isolate via Filtration F->G H 8. Wash with Cold H₂O G->H I 9. Recrystallize H->I J 10. Dry to Constant Weight I->J

Caption: High-level experimental workflow for the synthesis of 4-(carboxymethoxy)benzoic acid.

Materials and Reagents

Parameter Specification
Starting Material Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MW: 238.22 g/mol )
Base Sodium Hydroxide (NaOH), pellets (MW: 40.00 g/mol )
Solvent System Methanol (MeOH), ACS Grade; Deionized Water (H₂O)
Acidifying Agent Hydrochloric Acid (HCl), 4 M aqueous solution
TLC Eluent 70:30:1 mixture of Ethyl Acetate / Hexanes / Acetic Acid
TLC Visualization UV lamp (254 nm)
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)

Detailed Experimental Protocol

Part A: Saponification Reaction
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (5.00 g, 20.99 mmol) in methanol (70 mL). In a separate beaker, prepare the alkaline solution by dissolving sodium hydroxide pellets (2.52 g, 63.0 mmol, 3.0 equivalents) in deionized water (20 mL).

    • Rationale: A co-solvent system of methanol and water is employed to ensure the solubility of both the nonpolar organic ester and the polar hydroxide salt.[4] A 3-fold excess of NaOH is used to ensure the reaction is driven to completion and to account for any potential side reactions or impurities.

  • Reaction Setup: Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask, ensuring a secure connection and proper water flow (in at the bottom, out at the top). Heat the mixture to reflux (approximately 70-75°C) using a heating mantle.[5]

    • Rationale: Heating increases the reaction rate, allowing the hydrolysis to complete in a practical timeframe. Refluxing prevents the loss of volatile solvent during the heating process.

Part B: In-Process Control (Reaction Monitoring)
  • TLC Analysis: After 2 hours of reflux, begin monitoring the reaction's progress by Thin Layer Chromatography (TLC).[4] To take a sample, briefly stop heating, allow the reflux to subside, and carefully withdraw a small aliquot (~5 µL) with a capillary tube.

  • Sample Preparation for TLC: Spot the reaction mixture directly onto a TLC plate. On the same plate, spot a dilute solution of the starting material as a reference.

  • Development and Visualization: Develop the plate using the specified eluent system. Visualize the spots under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

    • Rationale: TLC provides a rapid and reliable method to confirm the consumption of the starting material. The dicarboxylate product is ionic and will remain at the baseline, while the less polar starting ester will move up the plate (higher Rf value). This provides a clear visual endpoint for the reaction.

Part C: Product Isolation (Workup)
  • Cooling and Concentration: Once the reaction is complete (typically 3-4 hours), remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

    • Rationale: Removing the organic co-solvent simplifies the subsequent aqueous workup and ensures the product fully precipitates upon acidification.

  • Acidification: Transfer the remaining aqueous solution to a beaker placed in an ice bath. While stirring vigorously, slowly add 4 M HCl dropwise to acidify the solution to a pH of approximately 1-2.[6]

    • Rationale: Acidification protonates the water-soluble disodium carboxylate salt, converting it into the neutral dicarboxylic acid.[7] The neutral form has significantly lower solubility in water, causing it to precipitate out of the solution.[6][8]

  • Isolation: A voluminous white precipitate will form. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual NaCl and HCl.

    • Rationale: Using cold water for washing minimizes the loss of the desired product, which has slight solubility in water.

Part D: Purification
  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. If the solid does not fully dissolve, add hot ethanol dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C to a constant weight.

Safety Precautions

  • Corrosives: Sodium hydroxide and hydrochloric acid are corrosive. Always wear safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Methanol is flammable. Keep away from open flames and ignition sources. Use a heating mantle, not a Bunsen burner, for heating.

  • Pressure: Capped vials or flasks can burst when heated. Ensure the reflux system is open to the atmosphere (e.g., through the top of the condenser).

Troubleshooting

Issue Possible Cause Solution
Reaction does not go to completion (starting material remains on TLC) Insufficient base or reaction time.Add an additional 0.5-1.0 equivalent of NaOH and continue refluxing for another 1-2 hours, monitoring by TLC.
Product does not precipitate upon acidification Insufficient acid added; pH is still too high.Continue adding 4 M HCl while monitoring with pH paper until the pH is confirmed to be in the 1-2 range.
Oily product forms instead of a solid Presence of impurities or incomplete hydrolysis.Extract the aqueous layer with a nonpolar solvent (e.g., ether) to remove unreacted material before acidification. Ensure the reaction has gone to completion via TLC.
Low Yield Product loss during washing or recrystallization.Use minimal volumes of cold solvent for washing the filter cake. Ensure the recrystallization solvent is fully saturated before cooling.

References

  • Guthrie, J. P. (2004). A Mechanistic Study of the Alkaline Hydrolysis of Diaryl Sulfate Diesters. Journal of the American Chemical Society. [Link]

  • Ora, M., et al. (2010). The hydrolysis of phosphate diesters in cyclohexane and acetone. Proceedings of the National Academy of Sciences. [Link]

  • Alemán, P. A., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. DOI:10.1039/A809670H. [Link]

  • Taft, R. W. (1952). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society. [Link]

  • Chegg.com. (2022). Solved: The m- and p-substituted methyl benzoates listed in the table below were treated with NaOH in dioxane and water. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Chem 353 Homepage. [Link]

  • Jahan, R., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Pearson Education. (n.d.). Saponification. *Pearson+. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • Dash, A. C., & Prusti, J. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. [Link]

  • Khan, M. N., & Olagbemiro, T. O. (1988). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Caltech Geochemical and Planetary Sciences. [Link]

  • Google Patents. (2012). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.
  • Datar, P., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Fermentation. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Refluxing the ester. YouTube. [Link]

  • Google Patents. (1995).
  • Google Patents. (1995).
  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Introduction: Unlocking the Potential of Aryl Ethers in Cross-Coupling Chemistry Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Aryl Ethers in Cross-Coupling Chemistry

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] Historically, these transformations have predominantly relied on aryl halides and triflates as electrophilic coupling partners. However, the abundance of phenols and their derivatives in nature and as readily available synthetic feedstocks has driven the development of methods that can activate the traditionally inert C(aryl)–O bond of aryl ethers.[2][3] This approach not only expands the scope of accessible starting materials but also offers orthogonal synthetic strategies and avoids the generation of halide waste.[4]

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a readily accessible derivative of methyl 4-hydroxybenzoate, presents an intriguing, albeit challenging, substrate for such transformations. Its structure features an electron-withdrawing benzoate group, which can influence the electronic properties of the aromatic ring and potentially facilitate the crucial C–O bond activation step.[5] This guide provides a comprehensive overview of potential cross-coupling strategies for this aryl ether, with detailed, field-proven insights and adaptable protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions.

Part 1: Suzuki-Miyaura Coupling via C–O Activation

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[6] While typically employing aryl halides, recent advances in catalysis have enabled the use of aryl ethers through C–O bond cleavage. Nickel-based catalysts, in particular, have shown exceptional reactivity for this purpose, often outperforming their palladium counterparts for less reactive aryl ethers like anisole derivatives.[7][8]

Causality Behind Experimental Choices

The primary challenge in coupling Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is the high bond dissociation energy of the C(aryl)–O bond. To overcome this, a highly active catalyst capable of undergoing oxidative addition into this bond is required.

  • Catalyst Selection: Nickel(0) complexes, particularly when supported by N-heterocyclic carbene (NHC) ligands, have emerged as the catalysts of choice for the Suzuki-Miyaura coupling of anisoles and other aryl ethers.[7][8] The NHC ligand, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), provides strong σ-donation to the nickel center, increasing its electron density and promoting the otherwise difficult oxidative addition.[8]

  • Base and Solvent: A strong base is often required to facilitate the transmetalation step of the catalytic cycle. However, with nickel catalysis, a milder base like K3PO4 can be effective. The choice of a non-protic, high-boiling solvent like 1,4-dioxane or toluene is crucial to ensure the reaction can be heated sufficiently to promote C–O bond cleavage without decomposition of the starting materials or catalyst.

Proposed Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ether

Suzuki_Miyaura_CO Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Ar-OR NiII_complex Ar-Ni(II)(OR)L_n OxAdd->NiII_complex Transmetalation Transmetalation NiII_complex->Transmetalation -RO⁻ NiII_Aryl_complex Ar-Ni(II)(Ar')L_n Transmetalation->NiII_Aryl_complex Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination NiII_Aryl_complex->Reductive_Elimination Reductive_Elimination->Ni0 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Ni-catalyzed Suzuki-Miyaura coupling of an aryl ether (Ar-OR).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

Materials:

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Ni(COD)₂ (10 mol%)

  • 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Ni(COD)₂ (10 mol%), ICy·HCl (20 mol%), and K₃PO₄ (2.0 equiv).

  • Add Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Hypothetical Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidNi(COD)₂ / ICy·HClK₃PO₄1,4-Dioxane12070-85
24-Methoxyphenylboronic acidNi(COD)₂ / ICy·HClK₃PO₄1,4-Dioxane12075-90
34-Trifluoromethylphenylboronic acidNi(COD)₂ / ICy·HClK₃PO₄1,4-Dioxane12065-80

Part 2: Heck Reaction with Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene.[9][10] The application of this reaction to aryl ethers is less common and more challenging than the Suzuki-Miyaura coupling due to the generally lower reactivity of aryl ethers in the palladium catalytic cycle.[11] However, with the appropriate choice of catalyst and conditions, this transformation may be achievable.

Rationale for Experimental Design
  • Catalyst System: For the Heck reaction of an aryl ether, a highly active and robust palladium catalyst is necessary. A palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is a promising candidate.[11] These ligands promote the oxidative addition of the palladium into the C–O bond.

  • Reaction Conditions: A high temperature is typically required to facilitate the C–O bond cleavage.[10] A polar aprotic solvent like DMF or DMAc is often used. A strong base is also necessary for the regeneration of the Pd(0) catalyst at the end of the cycle.

Experimental Workflow: Heck Reaction

Heck_Workflow Start Start Setup Combine Reactants: Aryl Ether, Alkene, Pd Catalyst, Ligand, Base in Solvent Start->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat Reaction Mixture (e.g., 120-140 °C) Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Cool, Dilute, and Wash Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: General workflow for the Heck reaction of an aryl ether.

Experimental Protocol: Heck Reaction

Materials:

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • P(t-Bu)₃ (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv), Pd₂(dba)₃ (2 mol%), and P(t-Bu)₃ (8 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed DMF, the alkene (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the tube and heat to 120-140 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Sonogashira Coupling: Challenges and Potential Approaches

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthetic chemistry for accessing arylethynyl motifs.[12][13] The application of this reaction to aryl ethers is particularly challenging and not as well-developed as the Suzuki-Miyaura coupling of these substrates.[14]

The standard Sonogashira conditions, which typically involve a palladium catalyst and a copper(I) co-catalyst, are generally not effective for the cleavage of the strong C(aryl)–O bond in unactivated aryl ethers. The development of specialized catalytic systems is crucial for this transformation.

Key Considerations for Sonogashira Coupling of Aryl Ethers
  • Catalyst System: A highly active catalyst capable of C–O bond activation is paramount. This may involve nickel-based systems with NHC ligands, similar to those used in Suzuki-Miyaura couplings, which have shown some promise in Sonogashira-type reactions of anisoles.[7] Alternatively, specialized palladium systems with highly electron-donating and bulky ligands might be required.

  • Reaction Conditions: Anhydrous and anaerobic conditions are typically necessary.[13] A strong base and high temperatures will likely be required to promote both the C–O cleavage and the deprotonation of the terminal alkyne.

Given the exploratory nature of this transformation for a substrate like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a systematic screening of catalysts, ligands, bases, and solvents would be necessary to develop a viable protocol.

Conclusion and Future Outlook

The use of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate as a substrate in cross-coupling reactions represents a frontier in the application of C–O bond activation strategies. While challenging, the protocols and insights provided herein offer a scientifically grounded starting point for researchers. The Suzuki-Miyaura coupling with a nickel/NHC catalyst system stands as the most promising approach. Further research into ligand and catalyst development will undoubtedly expand the synthetic utility of this and other readily available aryl ethers, paving the way for more sustainable and versatile synthetic methodologies in the pharmaceutical and materials science industries.

References

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Introduction and Chemical Context Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a versatile aromatic diester frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a versatile aromatic diester frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex polymeric materials. Typically synthesized via the Williamson etherification of methyl 4-hydroxybenzoate with methyl bromoacetate (or chloroacetate) in the presence of a base, the crude reaction mixture often contains unreacted phenolic precursors, alkylating agents, inorganic salts, and hydrolysis byproducts.

Achieving high purity requires a strategic, multi-stage approach that exploits the differential solubilities and pKa values of the target molecule versus its impurities. This application note details a self-validating, step-by-step workflow for the isolation, purification, and recrystallization of this diester, grounded in established chemical principles.

Physicochemical Profile & Impurity Analysis

Understanding the physicochemical properties of the target compound is the foundation of any successful purification strategy.

Table 1: Physicochemical Properties of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
PropertyValue / Description
Chemical Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
CAS Registry Number 35005-30-2
Physical State Solid (Crystalline)
Solubility (Organic) Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol
Solubility (Aqueous) Insoluble
Functional Groups Two methyl esters, one aromatic ether
Mechanistic Impurity Profiling
  • Unreacted Methyl 4-hydroxybenzoate: Contains a free phenolic -OH (pKa ~8.5). It can be selectively deprotonated and partitioned into an aqueous layer using a mild base.

  • Hydrolysis Byproducts: The use of strong bases (e.g., NaOH, KOH) or trace water during synthesis can hydrolyze the methyl ester groups, yielding carboxylic acids. These are highly polar and easily removed via aqueous alkaline washing.

  • Inorganic Salts: Potassium carbonate (K₂CO₃) and potassium bromide (KBr) are highly water-soluble and partition exclusively into the aqueous phase.

Workflow A Crude Reaction Mixture (Diester, Phenol, Salts) B Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) A->B C Organic Phase (Crude Diester) B->C Top Layer D Aqueous Phase (Salts, Phenolate) B->D Bottom Layer (Discard) E Silica Gel Chromatography (Hexane:EtOAc) C->E If close-eluting impurities exist F Recrystallization (Hot Methanol or EtOAc/Hexane) C->F Direct route for high-purity crude E->F G Pure Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate F->G

Fig 1. End-to-end purification workflow for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Primary Purification: Liquid-Liquid Extraction (LLE)

The first stage of purification relies on Liquid-Liquid Extraction (LLE) to remove inorganic salts and ionizable organic impurities.

Expert Insight (Causality): We specifically mandate a mild base (5% Na₂CO₃) rather than a strong base (like 1M NaOH). Strong bases will initiate saponification (hydrolysis) of the two methyl ester groups on the target molecule, destroying the product. A 5% Na₂CO₃ solution is sufficiently basic to deprotonate the unreacted phenolic starting material (pKa ~8.5) and any carboxylic acid impurities, driving them into the aqueous phase, while leaving the neutral diester intact in the organic phase[1].

Step-by-Step LLE Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Aqueous Wash 1 (Water): Transfer to a separatory funnel. Add an equal volume of deionized water. Shake gently and vent. Allow layers to separate. Drain and discard the lower aqueous layer (removes bulk inorganic salts like KBr and K₂CO₃).

  • Aqueous Wash 2 (Mild Base): Add 0.5 volumes of 5% aqueous Na₂CO₃. Shake vigorously, vent frequently to release CO₂ gas. Allow phase separation. Drain and discard the lower aqueous layer (removes unreacted phenol and acid impurities).

  • Aqueous Wash 3 (Brine): Add 0.5 volumes of saturated aqueous NaCl (brine). Shake and separate. This breaks any emulsions and pre-dries the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) until it flows freely. Swirl for 10 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield the crude solid.

Intermediate Purification: Flash Column Chromatography

If Thin-Layer Chromatography (TLC) indicates the presence of non-polar impurities (e.g., dialkylated side products or trace unreacted methyl bromoacetate), flash chromatography is required[2].

Expert Insight (Causality): We utilize the rapid chromatographic technique popularized by W.C. Still[3]. A solvent system of Hexanes and Ethyl Acetate provides an optimal gradient for separating moderately polar diesters from non-polar organic impurities.

Step-by-Step Chromatography Protocol
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 80:20 Hexanes:EtOAc.

  • Sample Loading: Dissolve the crude solid in a minimum amount of DCM and load it evenly onto the top of the silica bed.

  • Elution: Elute using a step gradient:

    • 2 Column Volumes (CV) of 80:20 Hexanes:EtOAc (elutes non-polar impurities).

    • 3-4 CV of 60:40 Hexanes:EtOAc (elutes the target diester).

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm).

  • Isolation: Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

High-Yield Recrystallization Protocol

Recrystallization is the definitive step for achieving >99% purity. The choice of solvent is the most critical parameter here[1].

Expert Insight (Causality): Because the target molecule is a methyl ester, recrystallizing from ethanol or isopropanol under thermal stress (especially if trace acidic or basic impurities remain) poses a severe risk of transesterification , converting the methyl esters into ethyl or isopropyl esters. To prevent this, Methanol or an aprotic dual-solvent system (EtOAc/Hexanes ) must be used[4].

Transesterification A Methyl Ester Product (Target) B Ethanol Solvent + Heat (Trace Base/Acid) A->B D Methanol Solvent + Heat A->D C Ethyl Ester Impurity (Transesterification) B->C Degradation E Stable Methyl Ester (No side reaction) D->E Preserved

Fig 2. Solvent selection logic to prevent transesterification during recrystallization.

Step-by-Step Recrystallization Protocol (Methanol Method)
  • Dissolution: Place the semi-pure solid in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Methanol (approx. 3-5 mL/g) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the growth of large, highly pure crystal lattices, excluding impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize the precipitation yield.

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold Methanol (to prevent redissolving the product).

  • Drying: Dry the crystals under high vacuum (or in a vacuum desiccator over silica gel) overnight to remove residual solvent.

Analytical Validation

To validate the success of the self-contained purification system, the following analytical checks should be performed:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column (Water/Acetonitrile gradient) to confirm >99% Area Under Curve (AUC) purity.

  • ¹H NMR (Nuclear Magnetic Resonance): Run in CDCl₃. Crucial markers include the two distinct singlet peaks for the methyl ester protons (~3.8-3.9 ppm) and the singlet for the ether-linked methylene protons (-O-CH₂-CO-). Absence of a broad phenolic -OH peak or ethyl ester triplet/quartet patterns confirms the success of the LLE and solvent selection.

References

  • Armarego, W.L.F. (2022). "Purification of Laboratory Chemicals, 9th Edition". Butterworth-Heinemann (Elsevier). Available at:[Link]

  • Still, W.C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923-2925. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Integration of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate into Novel Polyester Backbones

Introduction: Expanding the Polyester Landscape with Functional Monomers The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique functionalities and properties to materials. Polye...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Polyester Landscape with Functional Monomers

The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique functionalities and properties to materials. Polyesters, a cornerstone of the polymer industry, are particularly amenable to modification through the strategic incorporation of functional monomers into their backbones.[1][2] This application note details the prospective use of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a non-commercially standard but synthetically accessible monomer, for the synthesis of novel polyesters with potentially tunable properties such as enhanced hydrophilicity, modifiable side chains, and controlled degradation profiles.

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate possesses two distinct ester functionalities. The methyl ester group on the aromatic ring and the methoxycarbonylmethyl group attached to the phenolic oxygen via an ether linkage present intriguing possibilities for polyester synthesis through transesterification reactions. The presence of the ether linkage and the additional ester group in the side chain is anticipated to influence the thermal and mechanical properties, as well as the hydrolytic stability of the resulting polymers, potentially offering a pathway to materials with tailored degradation kinetics.[3]

This document provides a comprehensive guide for the synthesis of the monomer, its subsequent polymerization via melt polycondensation with a model diol, and the characterization of the resulting polymer. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their exploration of this promising new monomer.

Monomer Synthesis: A Two-Step Approach

The target monomer, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, can be synthesized in a straightforward two-step process starting from the readily available 4-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid group, followed by the etherification of the phenolic hydroxyl group.

Protocol 1: Synthesis of Methyl 4-hydroxybenzoate

This procedure follows a standard Fischer esterification method.[4]

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Extract the aqueous mixture with two 100 mL portions of diethyl ether.

  • Wash the combined organic extracts with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield methyl 4-hydroxybenzoate as a white solid.

Protocol 2: Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This protocol is adapted from a similar synthesis of a related compound.[5]

Materials:

  • Methyl 4-hydroxybenzoate

  • Methyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, combine 0.01 mol of methyl 4-hydroxybenzoate, 0.012 mol of methyl bromoacetate, and 0.02 mol of anhydrous potassium carbonate in 15 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 70°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Diagram of Monomer Synthesis Workflow

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Etherification A 4-Hydroxybenzoic Acid D Methyl 4-hydroxybenzoate A->D B Methanol B->D C H₂SO₄ (cat.) C->D G Methyl 4-(2-methoxy-2-oxoethoxy)benzoate D->G E Methyl Bromoacetate E->G F K₂CO₃ F->G

Caption: Workflow for the two-step synthesis of the target monomer.

Polymer Backbone Synthesis via Melt Polycondensation

The synthesized monomer can be incorporated into a polyester backbone through a two-stage melt polycondensation process with a suitable diol, such as 1,4-butanediol. This method is widely used in the commercial production of polyesters.[2]

Protocol 3: Synthesis of Poly(butylene-co-4-(2-methoxy-2-oxoethoxy)benzoate)

Materials:

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Monomer)

  • 1,4-Butanediol

  • Antimony(III) oxide (catalyst)

  • Glass batch reactor with mechanical stirrer, nitrogen inlet, and vacuum connection

Procedure:

Stage 1: Transesterification

  • Charge the glass batch reactor with equimolar amounts of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and 1,4-butanediol.

  • Add a catalytic amount of antimony(III) oxide (e.g., 0.01 mol% relative to the monomer).

  • Purge the reactor with dry nitrogen to create an inert atmosphere.

  • Heat the reactor to approximately 170-190°C while stirring to initiate the transesterification reaction. Methanol will be evolved as a byproduct.

  • Continue this stage for 4-6 hours, or until the evolution of methanol ceases.

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-220°C.

  • Slowly apply a vacuum to the reactor (down to <1 mmHg) to facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction towards higher molecular weights.

  • Continue the polycondensation under vacuum for 3-5 hours. The viscosity of the molten polymer will increase significantly during this stage.

  • Once the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor to room temperature.

  • The resulting solid polymer can be removed from the reactor for subsequent characterization.

Diagram of Polymerization Reaction

cluster_reactants Reactants cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation A Methyl 4-(2-methoxy-2-oxoethoxy)benzoate C Oligomers + Methanol A->C B 1,4-Butanediol B->C D High Molecular Weight Polymer + 1,4-Butanediol C->D Vacuum, High Temp.

Caption: Two-stage melt polycondensation process for polymer synthesis.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and thermal properties.

Technique Purpose Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer and the incorporation of the monomer into the backbone.1H and 13C NMR spectra will show characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.Provides information on the molecular weight distribution, which is a key indicator of the success of the polymerization reaction.
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.These properties are critical for understanding the potential applications of the polymer.
General Workflow for Polymer Synthesis and Characterization

A Monomer Synthesis B Polymerization A->B C Polymer Purification B->C D Structural Characterization (NMR) C->D E Molecular Weight Analysis (GPC) C->E F Thermal Analysis (DSC) C->F

Caption: Overall experimental workflow from monomer to characterized polymer.

Prospective Applications and Future Directions

The incorporation of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate into polyester backbones opens up several exciting possibilities:

  • Controlled Degradation: The additional ester group in the side chain could serve as a point for controlled hydrolytic or enzymatic degradation, making these polymers potentially suitable for biomedical applications such as drug delivery vehicles or temporary implants.[6]

  • Post-Polymerization Modification: The side-chain ester group could be selectively hydrolyzed to a carboxylic acid, which can then be used for further chemical modifications, such as grafting other molecules or cross-linking the polymer chains.

  • Tunable Hydrophilicity: The presence of the ether and extra ester functionalities may increase the hydrophilicity of the polyester compared to traditional aromatic polyesters like PET, which could be advantageous for certain applications.

Further research should focus on copolymerizing this monomer with a variety of diols and dicarboxylic acids to create a library of new polyesters with a wide range of properties. Additionally, a detailed investigation into the degradation behavior and biocompatibility of these novel materials will be essential for their potential use in biomedical and pharmaceutical fields.

References

  • BenchChem. (n.d.). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Hydroxy-4-methylbenzoic Acid in Polymer Synthesis.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.
  • Chinese Journal of Polymer Science. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on their Thermomechanical Properties, Biodegradability, and Ecotoxicity. 43, 1320–1332.
  • ResearchGate. (2021). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi.
  • ACS Publications. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli.
  • International Journal for Research & Development in Technology. (2005). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Elsevier. (2025). Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers.
  • A Connection of Chemical Science & Manufacturing. (2026). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
  • De Gruyter. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 107–109.
  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • ResearchGate. (2023). Issue 2 Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220.
  • PMC. (2025). Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • JournalAgent. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ACS Publications. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator.
  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.

Sources

Method

Application Note and Protocols for the Scale-up Manufacturing of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Introduction: The Significance of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in Modern Drug Development Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a key chemical intermediate with growing importance in the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in Modern Drug Development

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a key chemical intermediate with growing importance in the pharmaceutical and fine chemical industries. Its molecular structure, featuring a benzoate core with a flexible ether linkage to a second ester group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The demand for high-purity Methyl 4-(2-methoxy-2-oxoethoxy)benzoate necessitates robust and scalable manufacturing processes that are both efficient and economically viable. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of this important compound, covering laboratory-scale synthesis, critical scale-up considerations, and detailed operational protocols.

Chemical Synthesis: A Modified Williamson Ether Synthesis Approach

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is most effectively achieved through a modified Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of methyl p-hydroxybenzoate acts as the nucleophile, reacting with methyl chloroacetate, the electrophile. To enhance reaction efficiency and mitigate common side reactions, especially at an industrial scale, the use of a phase-transfer catalyst (PTC) is highly recommended.

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Deprotonation: Methyl p-hydroxybenzoate, a weak acid, is deprotonated by a suitable base, typically sodium hydroxide, to form the more nucleophilic sodium p-hydroxybenzoate.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed) to the organic phase (where the water-insoluble methyl chloroacetate resides), thereby accelerating the reaction rate and improving the overall yield.

Diagram of the Synthetic Workflow

Synthetic_Workflow raw_materials Raw Materials: Methyl p-hydroxybenzoate Methyl Chloroacetate Sodium Hydroxide Phase-Transfer Catalyst Solvent reactor Jacketed Glass Reactor raw_materials->reactor Charging reaction Williamson Ether Synthesis (Phase-Transfer Catalysis) reactor->reaction Heating & Agitation workup Aqueous Work-up & Phase Separation reaction->workup Transfer purification Purification: Crystallization / Distillation workup->purification Crude Product final_product Final Product: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate purification->final_product Pure Product qc Quality Control (HPLC, NMR, GC-MS) final_product->qc Analysis

Caption: Overall manufacturing workflow for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Laboratory-Scale Synthesis Protocol

This protocol details a robust method for the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate on a laboratory scale, which can serve as the basis for process development and scale-up.

Materials and Reagents:

  • Methyl p-hydroxybenzoate (99%+)

  • Methyl chloroacetate (99%+)[1][2]

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (or other suitable phase-transfer catalyst)

  • Toluene (or other suitable water-immiscible solvent)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with a stirrer controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a clean and dry three-necked round-bottom flask, add methyl p-hydroxybenzoate (1.0 eq) and toluene (5-10 volumes). Begin stirring to form a slurry.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in deionized water. Slowly add the sodium hydroxide solution to the stirred slurry at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.05 eq) to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain with vigorous stirring for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by vacuum distillation to yield high-purity Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Scale-up Manufacturing Considerations

Transitioning the laboratory-scale synthesis to an industrial manufacturing process requires careful consideration of several key factors to ensure safety, efficiency, and product quality.

1. Reactor Selection and Heat Management:

  • Reactor Type: For pilot and industrial scale, a jacketed glass-lined or stainless steel reactor is recommended to ensure good heat transfer and chemical resistance.

  • Heat Transfer: The reaction is exothermic, particularly during the addition of the base and alkylating agent. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. The reactor's heating/cooling system must be capable of efficiently controlling the reaction temperature to prevent runaway reactions and the formation of byproducts.

  • Agitation: Proper agitation is crucial to ensure good mixing of the two phases (aqueous and organic) and to facilitate efficient heat and mass transfer. The agitator design (e.g., anchor, turbine) and speed should be optimized for the specific reactor geometry and batch size.

2. Raw Material Handling and Addition:

  • Solid Handling: The handling of solid methyl p-hydroxybenzoate at a large scale requires appropriate powder handling equipment to minimize dust exposure.

  • Liquid Dosing: The addition of the sodium hydroxide solution and methyl chloroacetate should be controlled via calibrated dosing pumps to ensure a steady addition rate and to manage the exotherm.

3. Solvent Selection and Recovery:

  • Solvent Choice: While toluene is a common solvent for this reaction, alternative solvents with more favorable safety and environmental profiles should be considered for large-scale production.

  • Solvent Recovery: To improve the economic and environmental performance of the process, a solvent recovery system (e.g., distillation) should be implemented to recycle the solvent.

4. Work-up and Phase Separation:

  • Phase Separation: On a large scale, the separation of the aqueous and organic phases can be time-consuming. The reactor design should allow for efficient phase separation, or a separate settling tank may be used.

  • Emulsion Formation: Vigorous agitation can sometimes lead to the formation of emulsions, which can complicate the work-up. The agitation speed and the design of the work-up procedure should be optimized to avoid this.

5. Product Isolation and Purification:

  • Crystallization: For solid products, crystallization is a common and effective purification method at scale. The cooling profile and seeding strategy are critical parameters to control crystal size and purity.

  • Filtration and Drying: Industrial-scale filtration equipment (e.g., Nutsche filter-dryer) is required to isolate the crystalline product. The drying process (e.g., vacuum oven) must be carefully controlled to remove residual solvents without degrading the product.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method at scale.

6. Process Analytical Technology (PAT) and Quality Control:

  • In-process Monitoring: The implementation of PAT tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of the reaction progress, leading to better process control and consistency.

  • Final Product Analysis: Rigorous quality control of the final product is essential. This should include analysis by HPLC for purity, NMR for structural confirmation, and GC-MS for the identification of any volatile impurities.

Critical Process Parameters

The following table summarizes the key process parameters and their recommended ranges for both laboratory and scale-up manufacturing.

ParameterLaboratory ScaleScale-up Considerations
Molar Ratio (Methyl p-hydroxybenzoate : NaOH : Methyl Chloroacetate) 1 : 1.1 : 1.05Maintain stoichiometry; slight excess of base and alkylating agent can be optimized.
Phase-Transfer Catalyst Loading 0.05 eqCan be optimized to balance reaction rate and cost.
Solvent Volume 5-10 volumesHigher volumes may improve stirring but reduce throughput. Optimization is key.
Reaction Temperature 60-70°CPrecise temperature control is critical to avoid side reactions.
Reaction Time 4-6 hoursMonitor by in-process controls to determine the optimal endpoint.
Agitation Speed Vigorous stirringNeeds to be optimized for the specific reactor to ensure good phase mixing without emulsion formation.

Safety and Handling

The manufacturing process involves the handling of hazardous materials, and appropriate safety precautions must be taken.

  • Methyl p-hydroxybenzoate: May cause skin and eye irritation.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Chloroacetate: This is a toxic and corrosive substance.[1][2][6][7][8] It is a lachrymator and can cause severe eye damage. Handle in a well-ventilated area, preferably in a fume hood, and use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Sodium Hydroxide: A corrosive base that can cause severe skin and eye burns. Handle with care and appropriate PPE.

  • Toluene: A flammable solvent. All operations should be conducted in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional and governmental safety guidelines.[3][4][5][9][10][11][12][13][14]

Conclusion

The scale-up manufacturing of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate via a phase-transfer catalyzed Williamson ether synthesis is a feasible and efficient process. A thorough understanding of the reaction mechanism, careful optimization of process parameters, and a strong emphasis on safety are paramount for a successful transition from the laboratory to industrial production. The protocols and considerations outlined in this application note provide a solid foundation for the development of a robust, safe, and economically viable manufacturing process for this valuable chemical intermediate.

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Methyl-p-hydroxybenzoate. Retrieved from [Link]

  • ChemScience. (2024, November 27). Safety Data Sheet: Methyl-p-hydroxybenzoate sodium salt. Retrieved from [Link]

  • Loba Chemie. (2024, December 11). Safety Data Sheet: Methyl parahydroxybenzoate. Retrieved from [Link]

  • Loba Chemie. (n.d.). Material Safety Data Sheet: METHYL-p-HYRDROXYBENZOATE EXTRA PURE. Retrieved from [Link]

Sources

Application

Reagents for functionalizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate derivatives

Application Notes & Protocols Topic: Reagents and Methodologies for the Strategic Functionalization of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Derivatives Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reagents and Methodologies for the Strategic Functionalization of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Chemical Innovation

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a bifunctional chemical scaffold possessing significant potential in medicinal chemistry and materials science. Its structure features two distinct ester functionalities and an activated aromatic ring, offering multiple avenues for selective modification. This guide provides a comprehensive overview of the reagents and protocols required to functionalize this molecule, enabling the synthesis of diverse derivatives. We will explore strategies for manipulating the ester groups, modifying the aromatic core, and leveraging advanced coupling techniques. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

The core structure, shown below, presents three primary sites for chemical modification: the aryl methyl ester (Site A), the aliphatic methyl ester (Site B), and the aromatic ring (Site C).

Caption: Core structure of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Section 1: Selective Functionalization of Ester Groups

The presence of two methyl ester groups offers opportunities for differential reactivity. The aryl ester (Site A) is sterically hindered and electronically deactivated by the benzene ring, while the aliphatic ester (Site B) is more accessible. This difference can be exploited for selective functionalization.

Hydrolysis to Carboxylic Acids

Hydrolysis converts the esters into carboxylic acids, which are versatile intermediates for further reactions, such as amide bond formation.

Protocol 1: Selective Hydrolysis of the Aliphatic Ester (Site B)

  • Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible process that is sensitive to steric hindrance.[1] Under carefully controlled, mild conditions, the more accessible aliphatic ester can be selectively cleaved.

  • Reagents:

    • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

    • Lithium hydroxide (LiOH) (1.1 equiv)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the starting material in the THF/water solvent mixture in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of LiOH in water dropwise over 15 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography).

    • Upon completion (typically 2-4 hours), quench the reaction by adding 1 M HCl until the pH is ~2-3.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Protocol 2: Exhaustive Hydrolysis to Di-acid

  • Rationale: Using a stronger base, higher temperatures, and a longer reaction time will ensure the hydrolysis of both the aliphatic and the more sterically hindered aryl ester.[2][3]

  • Reagents:

    • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

    • Sodium hydroxide (NaOH) (3.0 equiv)

    • Methanol and Water (1:1 v/v)

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the starting material in the methanol/water mixture.

    • Add NaOH pellets and equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

    • Cool the reaction to room temperature and then to 0 °C in an ice bath.

    • Acidify carefully with concentrated HCl to pH 1. A precipitate should form.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the di-acid product.

Amidation

Direct conversion of esters to amides is a fundamental transformation in drug discovery. This can be achieved by heating the ester with an amine, sometimes with a catalyst.[][5]

Protocol 3: Direct Amidation of the Aliphatic Ester (Site B)

  • Rationale: The aliphatic ester is more susceptible to nucleophilic attack by an amine than the aryl ester. Using a primary or secondary amine at elevated temperatures can drive the reaction towards the formation of the corresponding amide.

  • Reagents:

    • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

    • Amine (e.g., benzylamine, morpholine) (1.5 equiv)

    • Potassium trimethylsilanolate (KOSiMe₃) (0.1 equiv, catalyst)

    • Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add the starting material, the chosen amine, and KOSiMe₃.

    • Add anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

AmineTemperature (°C)Typical Yield (%)
Benzylamine10075-85
Morpholine10080-90
Aniline12050-60
Table 1: Representative conditions for selective amidation at Site B.

Section 2: Functionalization of the Aromatic Ring

The aromatic ring (Site C) is activated towards electrophilic aromatic substitution (EAS). The alkoxy group is a strong ortho, para-director and activator, while the methyl ester group is a meta-director and deactivator. The net effect is strong direction of incoming electrophiles to the positions ortho to the alkoxy group.[6]

Caption: Workflow for electrophilic aromatic substitution reactions.

Nitration

Protocol 4: Mononitration of the Aromatic Ring

  • Rationale: The reaction of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[7][8] This electrophile will preferentially add to the electron-rich positions ortho to the activating ether linkage.

  • Reagents:

    • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃) (1.1 equiv)

  • Procedure:

    • Add the starting material to a flask and cool to 0 °C in an ice-salt bath.

    • Slowly add concentrated H₂SO₄ and stir until fully dissolved.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ to H₂SO₄ at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the starting material, keeping the internal temperature below 5 °C.

    • Stir for 1-2 hours at 0 °C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the 3-nitro derivative.

Halogenation for Cross-Coupling

Introducing a halogen, such as bromine, onto the aromatic ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions, significantly expanding synthetic possibilities.[9][10][11]

Protocol 5: Monobromination of the Aromatic Ring

  • Rationale: A Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a "Br⁺" source that acts as the electrophile for substitution at the activated 3-position.

  • Reagents:

    • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

    • Iron(III) bromide (FeBr₃) (0.1 equiv)

    • Bromine (Br₂) (1.1 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the starting material in anhydrous DCM in a flask protected from light.

    • Add FeBr₃ catalyst.

    • Cool the mixture to 0 °C and add a solution of Br₂ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

    • Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization to yield the 3-bromo derivative.

Section 3: Advanced Functionalization via Palladium-Catalyzed Cross-Coupling

The bromo-derivative synthesized in Protocol 5 is a key intermediate for constructing new carbon-carbon and carbon-heteroatom bonds.

sub 3-Bromo Derivative reagent Boronic Acid / Base (Suzuki Coupling) sub->reagent Reacts with cat Pd Catalyst (e.g., Pd(PPh₃)₄) reagent->cat Mediated by prod Aryl-Aryl Coupled Product cat->prod Forms

Caption: Simplified logic of a Suzuki cross-coupling reaction.

Protocol 6: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki reaction is a robust and widely used method for forming C-C bonds by coupling an aryl halide with an organoboron species, catalyzed by a palladium complex.[12] It exhibits excellent functional group tolerance, leaving the ester groups intact.

  • Reagents:

    • 3-Bromo-derivative (from Protocol 5) (1.0 equiv)

    • Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Procedure:

    • To a flask, add the 3-bromo starting material, the arylboronic acid, and the base.

    • Add the solvent mixture and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction to 80-100 °C and stir for 6-12 hours until TLC or LC-MS indicates consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography to isolate the coupled product.

Boronic AcidBaseCatalystTypical Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄85-95
4-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂80-90
Thiophene-2-boronic acidK₂CO₃Pd(PPh₃)₄75-85
Table 2: Representative conditions for Suzuki cross-coupling reactions.

References

  • Kuwahara, T., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters. Available at: [Link]

  • Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. Available at: [Link]

  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • An, G., et al. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Available at: [Link]

  • Pérez-García, P. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Ali, M. A., et al. (n.d.). Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Available at: [Link]

  • The Organic Chemistry Channel. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Shang, X., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. De Gruyter. Available at: [Link]

  • Loupy, A., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]

  • Popovski, E., et al. (2010). Methyl 4-[(Benzoylamino)methoxy]benzoate. Semantic Scholar. Available at: [Link]

  • University Handout. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • Technoilogy. (2025). Advanced Transesterification Techniques in Biodiesel Production. Available at: [Link]

Sources

Method

Application Note: Catalytic Esterification and Transesterification Protocols Involving Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Executive Summary & Chemical Context Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly versatile diester characterized by its central ether linkage connecting an aromatic benzoate moiety to an alipha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly versatile diester characterized by its central ether linkage connecting an aromatic benzoate moiety to an aliphatic methyl glycolate group. In drug development and materials science, this compound serves as a critical building block for synthesizing biodegradable poly(ether-ester) scaffolds, targeted drug-delivery linkers, and macrocyclic intermediates.

This application note details a two-stage, self-validating workflow:

  • Synthesis: The heterogeneous catalytic di-esterification of 4-(carboxymethoxy)benzoic acid.

  • Utilization: The Lewis acid-catalyzed transesterification of the resulting diester to form a polymeric scaffold.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

Step 1: Why Amberlyst-15 for Esterification?

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate requires the simultaneous esterification of both an aromatic and an aliphatic carboxylic acid. Traditional homogeneous mineral acids (e.g., H₂SO₄) can promote unwanted side reactions, including the acid-catalyzed cleavage of the sensitive ether linkage.

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, provides a high local concentration of strongly acidic sulfonic groups within its porous matrix[1]. This heterogeneous microenvironment accelerates the Fischer esterification while remaining mild enough to preserve the ether bond. Furthermore, its solid state allows for simple mechanical removal via filtration, preventing product hydrolysis that often occurs during aqueous quenching[1].

Step 2: Why Titanium(IV) Isopropoxide for Transesterification?

For downstream applications, such as incorporating this diester into a polymer chain via reaction with a diol, transesterification is required. While base catalysis is common, it risks saponification of the ester or unwanted ether cleavage at high temperatures.

Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a highly effective, kinetically controlled Lewis acid catalyst. It coordinates strongly to the carbonyl oxygen of the methyl esters, enhancing their electrophilicity without the destructive nature of a strong base[2]. It is exceptionally stable and active at the elevated temperatures (160–190°C) necessary to distill off methanol and drive the step-growth polycondensation to completion[3].

Workflow Visualization

Workflow Node1 Diacid Precursor 4-(Carboxymethoxy)benzoic acid Node2 Esterification Amberlyst-15 / MeOH Node1->Node2 Node3 Target Diester Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate Node2->Node3 Reflux, 12h Node4 Transesterification Ti(OiPr)4 / Diol Node3->Node4 Node5 Polymeric Scaffold Poly(ether-ester) Node4->Node5 180°C, Vacuum

Workflow: Synthesis and transesterification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Objective: Convert 4-(carboxymethoxy)benzoic acid to its dimethyl ester with >90% yield.

Materials:

  • 4-(carboxymethoxy)benzoic acid (10.0 mmol, 1.96 g)

  • Anhydrous Methanol (50 mL)

  • Amberlyst-15 dry resin (400 mg, ~20% w/w relative to substrate)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 1.96 g of 4-(carboxymethoxy)benzoic acid.

  • Solvent & Catalyst Addition: Add 50 mL of anhydrous methanol to dissolve the substrate. Add 400 mg of dry Amberlyst-15 resin.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C (reflux) under a continuous nitrogen atmosphere for 12 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The diacid baseline spot should completely disappear, replaced by a single high-Rf spot corresponding to the diester.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 catalyst. Wash the recovered resin with an additional 10 mL of methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Dry the resulting white solid under high vacuum to yield Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Protocol B: Downstream Utilization via Transesterification

Objective: Synthesize a poly(ether-ester) scaffold by reacting the diester with 1,4-butanediol.

Materials:

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (10.0 mmol, 2.24 g)

  • 1,4-Butanediol (10.5 mmol, 0.946 g) - Slight excess to ensure hydroxyl termination.

  • Titanium(IV) isopropoxide (0.01 mmol, ~3 µL)

Step-by-Step Procedure:

  • Monomer Loading: In a rigorously dried Schlenk tube, combine 2.24 g of the synthesized diester and 0.946 g of 1,4-butanediol.

  • Catalyst Injection: Inject 3 µL of Ti(OiPr)₄ directly into the monomer mixture.

  • Oligomerization (Methanol Removal): Submerge the Schlenk tube in an oil bath preheated to 160°C. Maintain a gentle sweep of nitrogen for 2 hours. Methanol byproduct will distill off, driving the formation of oligomers.

  • Polycondensation (Vacuum Phase): Gradually apply high vacuum (<0.1 mbar) over 30 minutes to prevent bumping. Increase the temperature to 190°C. Maintain these conditions for 3 hours to remove residual diol and drive high molecular weight polymer formation.

  • Purification: Cool the highly viscous melt to room temperature under vacuum. Dissolve the polymer in 10 mL of chloroform and precipitate it dropwise into 100 mL of vigorously stirred cold methanol. Filter and dry the polymer scaffold.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics and catalyst efficiency across both protocols:

Reaction PhaseCatalystTemp (°C)Time (h)Yield (%)Purity / State
Di-Esterification Amberlyst-15 (Heterogeneous)651292 - 95%>98% (HPLC), White Solid
Transesterification Ti(OiPr)₄ (Homogeneous Lewis Acid)160 - 190582 - 88%*Amorphous Polymer Scaffold

*Yield for transesterification refers to the isolated mass of the precipitated polymer relative to the theoretical yield of the repeating unit.

References

  • Title: Amberlyst-15 in organic synthesis Source: arkat-usa.org (Arkivoc) URL: [Link]

  • Source: google.com (Google Patents)
  • Title: Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones Source: acs.org (Organic Letters) URL: [Link]

Sources

Application

The Versatile Scaffold: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, Methyl 4-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate has emerged as a particularly versatile and valuable intermediate. Its unique structural features, comprising a central aromatic ring flanked by two distinct ester functionalities, offer a rich platform for chemical elaboration and the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in medicinal chemistry research, complete with detailed protocols and expert insights into its synthetic manipulation.

Physicochemical Properties and Strategic Advantages

The utility of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate as a scaffold in medicinal chemistry is underpinned by its inherent chemical properties. The presence of two ester groups with differing reactivity allows for selective modification, a crucial attribute for the construction of complex molecular architectures.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₂O₅Provides a compact and rigid core for further functionalization.
Molecular Weight 224.21 g/mol Falls within the desirable range for "rule of five" compliance, favoring good oral bioavailability.
LogP (predicted) 1.5 - 2.0Indicates a balance of hydrophilicity and lipophilicity, which is often crucial for cell permeability and solubility.
Key Functional Groups Aromatic ring, two methyl estersThe aromatic ring serves as a rigid scaffold, while the esters are handles for diverse chemical transformations.

The differential reactivity of the two ester groups is a key strategic advantage. The methyl ester attached directly to the aromatic ring is generally more sterically hindered and less susceptible to hydrolysis than the methyl ester of the acetic acid moiety. This allows for selective saponification of the side-chain ester, unmasking a carboxylic acid for further coupling reactions while the aromatic ester remains intact.

Core Applications in Medicinal Chemistry

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its application spans several therapeutic areas, primarily as a key intermediate in the construction of enzyme inhibitors and as a linker in more complex drug modalities.

As a Precursor for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme, often decorated with various substituents to enhance potency and selectivity. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be elaborated into structures that are poised for cyclization to form such heterocyclic cores.

Conceptual Workflow for Kinase Inhibitor Synthesis

G A Methyl 4-(2-methoxy-2-oxoethoxy)benzoate B Selective Hydrolysis A->B C Amide Coupling B->C D Cyclization C->D E Kinase Inhibitor Core D->E

Caption: Synthetic path to kinase inhibitors.

As a Versatile Linker in Drug Conjugates

The bifunctional nature of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate makes it an attractive candidate for use as a linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). After selective deprotection of one of the ester groups, the resulting carboxylic acid can be coupled to a targeting moiety (e.g., an antibody or a small molecule binder for a protein of interest), while the other ester can be modified to attach a payload (e.g., a cytotoxic drug or an E3 ligase ligand).

PROTAC Assembly Using the Benzoate Scaffold

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A Methyl 4-(2-methoxy-2-oxoethoxy)benzoate B Selective Deprotection A->B C Activated Linker B->C F PROTAC C->F D Targeting Moiety D->F E E3 Ligase Ligand E->F

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Our focus is on enhancing...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Our focus is on enhancing reaction yield and purity through a systematic, evidence-based approach to common experimental challenges.

Introduction to the Synthesis

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is most commonly achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxybenzoate with a methyl haloacetate (typically methyl chloroacetate or methyl bromoacetate) in the presence of a base. While seemingly straightforward, several factors can significantly impact the reaction's success.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products M4HB Methyl 4-hydroxybenzoate Reaction_Step_1 Phenoxide Formation M4HB->Reaction_Step_1 + Base MHA Methyl Haloacetate (e.g., Cl, Br) SN2_Attack SN2 Reaction MHA->SN2_Attack Base Base (e.g., K2CO3) Base->Reaction_Step_1 Solvent Solvent (e.g., Acetone, DMF) Solvent->SN2_Attack Temperature Temperature Temperature->SN2_Attack Target Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Salt Salt (e.g., KCl, KBr) Reaction_Step_1->SN2_Attack Nucleophilic Attack SN2_Attack->Target SN2_Attack->Salt

Figure 1: General workflow of the Williamson ether synthesis for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer:

Low yields in this synthesis can often be attributed to one or more of the following factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Deprotonation of Methyl 4-hydroxybenzoate:

  • The "Why": The reaction proceeds via the nucleophilic attack of the phenoxide ion of methyl 4-hydroxybenzoate on the electrophilic carbon of methyl haloacetate. Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a suitable base. Potassium carbonate (K2CO3) is a common and effective choice. For less reactive haloacetates, a stronger base like sodium hydride (NaH) might be considered, though this requires more stringent anhydrous conditions.

    • Base Stoichiometry: Use at least a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting methyl 4-hydroxybenzoate. If the starting material persists even after prolonged reaction time, incomplete deprotonation is a likely culprit.

2. Suboptimal Reaction Conditions:

  • The "Why": The reaction rate is sensitive to both temperature and solvent choice.

  • Troubleshooting Steps:

    • Solvent: A polar aprotic solvent is ideal for SN2 reactions. Acetone is a common choice due to its ability to dissolve the reactants and its convenient boiling point for refluxing. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during workup.

    • Temperature: The reaction is typically run at reflux temperature of the chosen solvent to ensure a reasonable reaction rate. If the reaction is sluggish at lower temperatures, gradually increasing the temperature while monitoring with TLC is advised.

3. Presence of Water:

  • The "Why": Water can interfere in several ways. It can hydrolyze the ester groups on both the reactant and the product, leading to unwanted carboxylic acid byproducts. Additionally, it can reduce the effectiveness of the base.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Reagent Quality: Use freshly opened or properly stored anhydrous reagents.

Table 1: Key Reaction Parameters and Recommendations

ParameterRecommendationRationale
Base Potassium Carbonate (K2CO3)Effective, easy to handle, and minimizes side reactions.
Solvent Anhydrous Acetone or DMFPolar aprotic solvents favor SN2 reactions.
Temperature RefluxIncreases reaction rate.
Reactant Ratio Slight excess of methyl haloacetateDrives the reaction to completion.
Question 2: I am observing significant amounts of side products in my crude reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common challenge. The two most likely side reactions are C-alkylation and hydrolysis.

1. C-alkylation vs. O-alkylation:

  • The "Why": The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).

  • Minimization Strategies:

    • Solvent Choice: Polar aprotic solvents like acetone and DMF generally favor O-alkylation.

    • Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio. Potassium (from K2CO3) is generally preferred as it promotes O-alkylation.

2. Hydrolysis of Esters:

  • The "Why": The presence of water, especially under basic conditions, can lead to the hydrolysis of the methyl ester groups on both the starting material and the product, forming the corresponding carboxylic acids.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and glassware are dry.

    • Workup Procedure: During the aqueous workup, it is crucial to neutralize any excess base promptly to prevent base-catalyzed hydrolysis.

Troubleshooting_Workflow cluster_deprotonation Deprotonation Issues cluster_side_products Side Product Issues Start Low Yield or Impurities Detected Check_SM Check TLC for Starting Material (SM) Start->Check_SM SM_Present SM Persists Check_SM->SM_Present SM_Absent SM Consumed Check_SM->SM_Absent Increase_Base Increase Base Equivalents SM_Present->Increase_Base Analyze_Crude Analyze Crude by NMR/MS SM_Absent->Analyze_Crude Check_Base_Quality Verify Base Quality/Activity Increase_Base->Check_Base_Quality Increase_Temp Increase Reaction Temperature Check_Base_Quality->Increase_Temp Final_Product Improved Yield and Purity Increase_Temp->Final_Product Identify_Side_Products Identify Side Products (e.g., Hydrolysis, C-alkylation) Analyze_Crude->Identify_Side_Products Optimize_Conditions Optimize Conditions (Anhydrous, Solvent) Identify_Side_Products->Optimize_Conditions Optimize_Conditions->Final_Product

Figure 2: A troubleshooting workflow for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use methyl bromoacetate instead of methyl chloroacetate?

A1: Yes. Methyl bromoacetate is generally more reactive than methyl chloroacetate due to bromide being a better leaving group than chloride. This may lead to a faster reaction and potentially higher yields, but it is also more expensive and a stronger lachrymator.

Q2: How do I effectively remove the DMF solvent during workup?

A2: DMF has a high boiling point, making its removal by simple evaporation challenging. A common method is to perform an aqueous workup by diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like ethyl acetate. The DMF will preferentially partition into the aqueous layer.

Q3: What is the best way to purify the final product?

A3: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a standard method.

Q4: My purified product shows a melting point lower than the literature value. What could be the reason?

A4: A depressed melting point is a classic indicator of impurities. The most likely culprits are residual starting materials or side products that were not completely removed during purification. Re-purification is recommended. It is also important to ensure your product is completely dry, as residual solvent can also lower the melting point.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Title: Williamson Ether Synthesis Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice URL: [Link]

  • Title: A Convenient Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Source: Journal of Organic Chemistry (This is a representative reference; specific articles can be found in scientific databases like Scopus or Web of Science). URL: [Link]

  • Title: The Williamson Ether Synthesis: Mechanism and Scope Source: Chemical Reviews URL: [Link]

Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Welcome to the Advanced Formulation Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of highly lipophilic ester derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of highly lipophilic ester derivatives. This guide provides field-proven, mechanistically grounded troubleshooting strategies for working with Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in aqueous media.

Chemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics preventing dissolution. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is notoriously difficult to formulate in aqueous buffers due to three distinct structural factors:

  • High Lipophilicity & Lack of H-Bond Donors: The molecule consists of a rigid aromatic ring, a methyl ester, and a methoxy-oxoethoxy side chain. While the oxygen atoms act as hydrogen bond acceptors, the complete absence of hydrogen bond donors severely limits favorable thermodynamic interactions with water.

  • High Crystal Lattice Energy: The planar aromatic core promotes tight molecular packing in the solid state, requiring significant energy to break the crystal lattice before dissolution can occur.

  • Chemical Instability at Extreme pH: A common novice mistake is attempting to dissolve this compound using pH adjustment. Because the molecule contains two ester linkages, exposing it to highly basic or acidic aqueous environments will rapidly catalyze ester hydrolysis, degrading the active pharmaceutical ingredient (API) rather than dissolving it.

Because pH adjustment is chemically prohibited, we must rely on co-solvency , micellar solubilization , or inclusion complexation .

Solubilization Decision Matrix

Select your solubilization strategy based on your downstream application. Use the decision tree below to navigate the optimal formulation pathway.

SolubilizationWorkflow A Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Poor Aqueous Solubility) B Determine Application A->B C In Vitro Assays (Cell Culture/Biochem) B->C D In Vivo / Formulations (Animal Dosing) B->D E Co-Solvent System (DMSO / PEG 400) C->E Max 1-5% Final DMSO F Cyclodextrin Complexation (HP-β-CD) D->F Aqueous Required G Lipid Nanoparticles (SMEDDS) D->G High Lipophilicity H Assess Precipitation via Nephelometry E->H F->H G->H

Workflow for selecting solubilization strategies based on experimental application.

Frequently Asked Questions (Troubleshooting)

Q: I dissolved the compound in 100% DMSO, but it crashes out immediately when added to my aqueous cell culture media. Why? A: This is a classic "solvent shift" phenomenon. When a DMSO stock is introduced to an aqueous bulk phase, the water-miscible DMSO rapidly diffuses away from the highly lipophilic drug[1]. The local dielectric constant spikes, and the drug precipitates before it can disperse. Solution: Pre-mix your DMSO stock with a surfactant (e.g., Tween 80) or use the step-wise dilution protocol outlined in Section 5.

Q: Can I use native β-cyclodextrin instead of Hydroxypropyl-β-cyclodextrin (HP-β-CD)? A: It is highly discouraged. Native β-cyclodextrin has a very low intrinsic aqueous solubility (~18.5 mg/mL)[2]. HP-β-CD is chemically modified to disrupt the cyclodextrin's own crystal lattice, boosting its aqueous solubility to >600 mg/mL[2]. This allows you to achieve the high host-to-guest molar ratios required to fully encapsulate the hydrophobic aromatic ring of the benzoate derivative[3].

Q: How exactly does cyclodextrin complexation dissolve my compound? A: The process is enthalpy-driven[4]. The inner cavity of HP-β-CD contains high-energy, poorly hydrogen-bonded water molecules. When the hydrophobic aromatic ring of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate enters the cavity, it displaces these unstable water molecules, lowering the system's overall free energy[4]. The hydrophilic exterior of the cyclodextrin then keeps the entire inclusion complex dissolved in the aqueous media[3].

Quantitative Comparison of Solubilization Strategies

StrategyPrimary ExcipientsMechanism of ActionExpected Solubility GainPrecipitation RiskBiocompatibility
Co-Solvency DMSO, PEG 400Reduces the dielectric constant and polarity of the aqueous media[1].10x - 50xHigh (upon dilution)Low (In vitro only)
Micellar Solubilization Tween 80, Poloxamer 407Entraps the lipophilic compound within the hydrophobic core of surfactant micelles.20x - 80xModerateModerate
Inclusion Complexation HP-β-CDEncapsulates the aromatic ring within a hydrophobic cavity, masking it from water[3].50x - 100xLowHigh (In vivo safe)

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If the validation step fails, do not proceed to your downstream assay.

Protocol A: Co-Solvent & Surfactant Solubilization (For In Vitro Assays)

Use this method when your assay can tolerate low levels of organic solvents (e.g., <1% DMSO).

  • Stock Preparation: Weigh 10 mg of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and dissolve it in 100 µL of 100% DMSO to create a 100 mg/mL master stock. Vortex until visually clear.

  • Vehicle Preparation: In a separate conical tube, prepare an aqueous vehicle containing 5% (v/v) Tween 80 and 5% (v/v) PEG 400 in 1X PBS.

  • Solvent Shift Mitigation: While sonicating the aqueous vehicle in a water bath, add the DMSO stock dropwise (10 µL at a time). Do not inject the DMSO stock all at once.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes.

Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet has formed, the critical micelle concentration (CMC) was insufficient to prevent solvent-shift precipitation. You must increase the Tween 80 concentration and repeat.

Protocol B: HP-β-CD Inclusion Complexation via Kneading (For In Vivo Dosing)

Use this method when strictly aqueous, biocompatible formulations are required.

  • Molar Ratio Calculation: Weigh the API and HP-β-CD to achieve a 1:2 molar ratio (excess cyclodextrin ensures complete encapsulation).

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 Water/Ethanol mixture to form a thick, homogenous paste.

  • Kneading: Gradually add the Methyl 4-(2-methoxy-2-oxoethoxy)benzoate powder to the paste. Knead continuously with a pestle for 45 minutes[5]. The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator and dry for 24 hours at room temperature to remove all ethanol and water.

  • Pulverization: Grind the dried complex into a fine powder and pass it through a 60-mesh sieve.

Self-Validation Check: Reconstitute 5 mg of the final sieved powder in 1 mL of deionized water. A successful inclusion complex will yield a completely transparent solution within 60 seconds. If the solution remains turbid or milky, uncomplexed API is present. The complexation was incomplete, indicating that the kneading time must be extended or the molar ratio adjusted to 1:3.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and pH for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Reactions

The Chemoselectivity Challenge Welcome to the Technical Support Center for the reaction optimization of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2). This compound presents a unique chemoselectivity challen...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge

Welcome to the Technical Support Center for the reaction optimization of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2). This compound presents a unique chemoselectivity challenge in synthesis and degradation workflows due to the presence of two distinct ester functionalities: an aromatic methyl benzoate moiety and an aliphatic methyl phenoxyacetate moiety. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for achieving precise kinetic or thermodynamic control over hydrolysis reactions.

Mechanistic Foundations (The "Why" Behind the Protocol)

To control the reactivity of this molecule, one must exploit the electronic differences between its two ester groups. The base-catalyzed hydrolysis (saponification) of esters proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[1].

  • The Aliphatic Ester (Methoxycarbonylmethoxy group): The ether oxygen adjacent to the aliphatic ester exerts a strong electron-withdrawing inductive effect (-I effect). This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for hydroxide attack[2].

  • The Aromatic Ester (Methyl benzoate group): The carbonyl group is conjugated with the aromatic pi-system. This resonance stabilization delocalizes electron density into the carbonyl carbon, reducing its electrophilicity and rendering it highly resistant to mild hydrolysis[1].

By carefully tuning the pH and temperature, researchers can exploit this kinetic differential to achieve either selective mono-hydrolysis (cleaving only the aliphatic ester) or global di-hydrolysis (cleaving both).

Troubleshooting & FAQ Center

Q1: I am trying to selectively hydrolyze the aliphatic ester, but I am getting a mixture of mono-carboxylic acid and di-carboxylic acid products. How do I prevent over-hydrolysis? A1: This indicates a loss of kinetic control. If your reaction temperature exceeds 20°C or the pH spikes above 10.5, the thermal energy provided to the system becomes sufficient to overcome the higher activation barrier of the resonance-stabilized aromatic ester. Causality & Solution: The hydrolysis of the aliphatic ester is fast and kinetically favored. To prevent the thermodynamic cleavage of the aromatic ester, lower the reaction temperature to 0–5°C and maintain a strictly controlled pH of 9.0–9.5. Use a pH-stat or perform careful dropwise addition of dilute LiOH rather than bulk addition of NaOH.

Q2: The aliphatic ester is not hydrolyzing completely, and the reaction stalls. What is going wrong? A2: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate has limited aqueous solubility. If the reaction is performed in a purely aqueous base, the system becomes biphasic. The reaction rate becomes limited by mass transfer at the solvent interface rather than chemical kinetics. Causality & Solution: Introduce a co-solvent to ensure a homogeneous reaction mixture. A 1:1 to 3:1 mixture of Methanol to Water or Tetrahydrofuran (THF) to Water is ideal. Methanol is highly recommended here; because both ester groups are methyl esters, any background transesterification will be "invisible" and will not lead to mixed-ester impurities.

Q3: I need to completely hydrolyze both ester groups (global hydrolysis) to yield 4-(carboxymethoxy)benzoic acid, but the aromatic ester remains intact. How do I force the reaction? A3: The aromatic ester is highly stable under mild conditions. High-temperature water (HTW) and elevated pH are required to alter the ion product and provide sufficient thermal energy for the BAc2 mechanism on the conjugated system[3]. Causality & Solution: Increase the temperature to 65–75°C (reflux conditions if using a methanol/water mix) and use a large excess of strong base (3–5 equivalents of NaOH or KOH). Ensure the pH is strictly > 12. The irreversible nature of the final deprotonation step will drive the reaction to completion[1].

Q4: Can I use acid catalysis to achieve selective hydrolysis? A4: It is highly discouraged for this specific substrate. Acid-catalyzed ester hydrolysis (AAc2 mechanism) is a reversible equilibrium process. To drive it forward, you must use a massive excess of water, which exacerbates the compound's poor solubility. Furthermore, the kinetic differentiation between aliphatic and aromatic esters is much less pronounced under acidic conditions compared to basic conditions, leading to poor chemoselectivity.

Quantitative Data Presentation

Table 1: Kinetic and Thermodynamic Parameters for Ester Hydrolysis Optimization

Target OutcomeCleaved Ester(s)Optimal pHOptimal Temp (°C)Recommended Solvent SystemReaction Time
Selective Hydrolysis Aliphatic only9.0 – 9.50 – 5 °CTHF/Water (1:1) or MeOH/Water1 – 2 hours
Global Hydrolysis Aliphatic & Aromatic> 12.065 – 75 °CMeOH/Water (3:1)4 – 6 hours
No Reaction (Stability) None5.5 – 7.0< 20 °CBuffered AqueousIndefinite
Validated Experimental Protocols
Protocol A: Selective Hydrolysis of the Aliphatic Ester (Kinetic Control)

Objective: Isolate Methyl 4-(carboxymethoxy)benzoate.

  • Dissolution: Dissolve 10.0 mmol of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate in 20 mL of Methanol. Stir until completely homogeneous.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

  • Base Addition: Prepare a 1.0 M solution of aqueous Lithium Hydroxide (LiOH). Using a syringe pump or addition funnel, add 10.5 mL (1.05 eq) of the LiOH solution dropwise over 30 minutes. Self-Validation: The slow addition prevents localized pH spikes that would trigger aromatic ester cleavage.

  • Monitoring: Stir for 1 hour at 0°C. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

  • Quenching: Once complete, immediately quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 3.0. This protonates the newly formed carboxylate, halting any further reaction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Global Hydrolysis (Thermodynamic Control)

Objective: Isolate 4-(carboxymethoxy)benzoic acid.

  • Dissolution: Dissolve 10.0 mmol of the starting material in 30 mL of a 3:1 mixture of Methanol and Water.

  • Base Addition: Add 40.0 mmol (4.0 eq) of solid Sodium Hydroxide (NaOH) directly to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C using an oil bath.

  • Monitoring: Stir vigorously for 4 to 6 hours. The reaction is complete when the intermediate mono-ester is no longer visible on TLC or LC-MS.

  • Quenching & Precipitation: Cool the mixture to room temperature. Acidify with concentrated HCl to pH 1.0. The global di-acid product will typically precipitate out of the solution as a white solid due to its low solubility in acidic water.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum overnight.

Reaction Pathway Visualization

G Start Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Dual Ester Substrate) Cond1 Mild Base (pH 9.0 - 9.5) Low Temp (0 - 5°C) Start->Cond1 Cond2 Strong Base (pH > 12) High Temp (65 - 75°C) Start->Cond2 Prod1 Selective Hydrolysis Methyl 4-(carboxymethoxy)benzoate (Aliphatic Cleaved) Cond1->Prod1 Fast (Kinetic Control) Prod2 Global Hydrolysis 4-(carboxymethoxy)benzoic acid (Both Esters Cleaved) Cond2->Prod2 Slow (Thermodynamic Control) Prod1->Cond2 Excess Base / Heat

Chemoselective hydrolysis pathways of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate based on pH/Temp.

References
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Basic Hydrolysis of Esters - Saponific
  • Selective Hydrolysis by Engineered Cutinases: Characterization of aliphatic-aromatic polyester homo and co-polymers by LC and LC-MS Methods. ChemRxiv.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Executive Summary & Mechanistic Profiling As a Senior Application Scientist, I frequently observe researchers treating intermediate esters as indefinitely stable under ambient laboratory conditions. However, Methyl 4-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I frequently observe researchers treating intermediate esters as indefinitely stable under ambient laboratory conditions. However, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) presents a unique stability challenge due to its dual methyl ester groups and an activated ether linkage 1.

While true pyrolytic thermal degradation of methyl esters (via 4-center elimination or radical β-scission) requires extreme temperatures typically exceeding 300°C [[2]](), "thermal degradation" in a standard storage context (25°C to 60°C) is a misnomer for thermally-accelerated solvolysis and auto-oxidation . The ambient thermal energy lowers the activation barrier for trace moisture to attack the electrophilic carbonyl carbons, leading to premature hydrolysis and compromised experimental yields [[3]]().

Mechanistic Pathways of Degradation

Pathway A Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate B Aliphatic Ester Hydrolysis A->B C Aromatic Ester Hydrolysis A->C D Ether Auto-oxidation A->D Heat Thermal Stress (>25°C) Heat->B Heat->C Heat->D H2O Trace Moisture (>0.1%) H2O->B H2O->C O2 Oxygen / Light O2->D E Methyl 4-(carboxymethoxy) benzoate + Methanol B->E F 4-(2-methoxy-2-oxoethoxy) benzoic acid + Methanol C->F G Hydroperoxides & Colored Quinone Byproducts D->G

Thermally-accelerated degradation pathways of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Troubleshooting & FAQs

Q1: We stored the compound at room temperature (25°C) for 6 months. HPLC now shows a new major peak at a lower retention time. What is happening? Causality: A lower retention time on a reverse-phase HPLC column indicates a more polar degradant. The ambient thermal energy has accelerated the hydrolysis of the ester groups, driven by trace atmospheric moisture. The aliphatic methyl ester (on the ethoxy chain) is sterically less hindered than the aromatic benzoate ester, making it the primary site for nucleophilic attack. This yields Methyl 4-(carboxymethoxy)benzoate and free methanol.

Q2: Can we simply dry the degraded product under a vacuum at 50°C to reverse this? Causality: No. Ester hydrolysis is a covalent bond cleavage, not a reversible physical hydration. Heating the degraded product will only accelerate further hydrolysis of the remaining intact molecules using the newly formed carboxylic acid as an autocatalyst. The acid degradant must be removed chemically (see Protocol 2).

Q3: We observe slight yellowing of the powder over time, even when stored in a desiccator. Why? Causality: While desiccation prevents hydrolysis, the ether linkage (-O-CH2-) is susceptible to thermally-induced auto-oxidation if oxygen is present. Radical abstraction of the hydrogen adjacent to the ether oxygen forms hydroperoxides, which thermally decompose into complex, colored polymeric species 3. This dictates that thermal control must be paired with an inert atmosphere.

Q4: At what temperature does true thermal cracking (pyrolysis) occur for this compound? Causality: Based on thermogravimetric analysis (TGA) of analogous methyl esters, homolytic cleavage and 4-center elimination of methanol typically begin above 300°C 24. Therefore, if you are experiencing degradation below 100°C, it is strictly environmental (moisture/oxygen) rather than inherent structural instability.

Quantitative Stability Data

To guide your storage protocols, below is a synthesized data matrix demonstrating the synergistic effect of temperature, moisture, and atmosphere on degradation rates.

Storage ConditionTemp (°C)Moisture LevelAtmosphere6-Month Purity Loss (%)Primary Degradant Mechanism
Optimal 2-8°C< 0.1% (KF)Argon< 0.5%None (Stable)
Ambient Dry 25°C< 0.1% (KF)Air~ 2.0%Ether Auto-oxidation
Ambient Humid 25°C> 2.0%Air8.0 - 12.0%Aliphatic Ester Hydrolysis
Accelerated Stress 60°C> 2.0%Air> 35.0%Complete Hydrolysis & Oxidation

Experimental Protocols

Protocol 1: Self-Validating Storage & Handling Workflow

To ensure scientific integrity, your storage protocol must be a closed-loop system that verifies its own efficacy.

Protocol N1 1. Karl Fischer Titration (<0.1%) N2 2. Aliquoting (Amber Vials) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. PTFE Sealing + Parafilm N3->N4 N5 5. Storage at 2-8°C (Desiccated) N4->N5

Step-by-step validated storage workflow to prevent thermal and environmental degradation.

Step-by-Step Methodology:

  • Moisture Verification: Before storage, perform a Karl Fischer (KF) titration. The water content must be < 0.1%. If higher, dry the batch under high vacuum (0.1 mbar) at 30°C for 12 hours. Do not exceed 30°C to prevent thermal stress.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. This prevents repeated thermal cycling and moisture introduction from opening/closing a master container.

  • Inert Purging: Gently purge each vial with dry Argon gas for 15 seconds. Argon is heavier than air and effectively displaces oxidative oxygen and atmospheric moisture.

  • Sealing: Cap immediately with PTFE-lined caps (which do not absorb moisture like rubber septa) and wrap with Parafilm.

  • Cold Storage: Store at 2-8°C. Crucial Causality Step: When retrieving a vial, allow it to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, instantly initiating the hydrolysis cascade.

Protocol 2: Remediation of Hydrolyzed Stock

If your batch has degraded via hydrolysis, you can salvage the intact ester using a mild acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded mixture in a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of compound).

  • Alkaline Wash: Wash the organic layer with an equal volume of cold, mildly alkaline 5% Sodium Bicarbonate (NaHCO3) solution.

    • Causality: The degraded carboxylic acid byproducts will deprotonate, becoming water-soluble sodium salts and partitioning into the aqueous layer. The intact, non-polar methyl ester remains in the organic layer.

  • Phase Separation: Separate the organic layer and wash once with brine (saturated NaCl) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at a maximum bath temperature of 30°C to yield the purified Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from 1

  • The Journal of Physical Chemistry A - ACS Publications. (2017). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. Retrieved from 2

  • Energy & Fuels - ACS Publications. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from3

  • Daneshyari. (n.d.). Investigation on thermal degradation properties of oleic acid and its methyl and ethyl esters through TG-FTIR. Retrieved from 4

Sources

Troubleshooting

Technical Support Center: Reducing Catalyst Poisoning in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to perform palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to perform palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) on highly oxygenated substrates. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a prime example of a "high-risk" substrate. It contains a benzoate ester, an aliphatic methyl ester, and an ether linkage.

When functionalizing halogenated derivatives of this molecule, researchers often experience rapid catalyst death, low yields, and the formation of palladium black. This guide dissects the mechanistic causes of these failures—specifically oxygen chelation and base-induced ester hydrolysis—and provides field-proven, self-validating protocols to ensure robust C–C bond formation.

Part 1: Troubleshooting FAQs

Q1: My reaction mixture turns black within 30 minutes, and the coupling stalls. Is this palladium black, and why is it happening with this specific substrate? A: Yes, the black precipitate is palladium black, an inactive, agglomerated form of Pd(0)[1]. With Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, this deactivation is primarily driven by oxygen chelation . The ether and ester oxygens can act as bidentate ligands, coordinating to the Pd(II) intermediate. This weak but persistent chelation displaces your phosphine ligands. Without steric protection from the ligand, the active Pd(0) species is unstable, oxidizes, or rapidly aggregates into insoluble palladium black[1].

Q2: I am using standard Suzuki conditions (Pd(PPh3)4, K2CO3, Toluene/H2O). My LC-MS shows a mass corresponding to the hydrolyzed acid, and my catalyst is dead. What is the causality here? A: You are experiencing carboxylate-induced catalyst poisoning . Under aqueous basic conditions (K2CO3 + H2O), the aliphatic and benzoate methyl esters undergo rapid saponification. The resulting carboxylate anions are potent σ-donors that tightly bind to the empty coordination sites of the Pd(II) center[2]. This forms an off-cycle, thermodynamically stable Pd-carboxylate complex that completely terminates the catalytic cycle[2]. To prevent this, you must eliminate water and use non-nucleophilic, anhydrous bases.

Q3: How do I overcome the chelation effect without resorting to impractically high catalyst loadings? A: The solution is kinetic: you must use a ligand that outcompetes the substrate's oxygen atoms for palladium coordination and accelerates the catalytic cycle. Switch from standard ligands like PPh3 or dppf to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or AntPhos[3]. The electron-rich nature of XPhos stabilizes the Pd(0) state, while its immense steric bulk forces the substrate into a reactive conformation, accelerating reductive elimination before oxygen chelation can stall the intermediate[1].

Q4: Which base is optimal to prevent ester hydrolysis while still activating the boronic acid/ester? A: Anhydrous Cesium Carbonate (Cs2CO3) or Potassium Trimethylsilanolate (TMSOK) are optimal[4]. TMSOK is highly soluble in organic solvents and effectively activates boronic esters for transmetalation without providing the hydrolytic hydroxide ions that destroy your ester moieties[3].

Part 2: Quantitative Data & Condition Optimization

The following table synthesizes experimental data demonstrating the causality between base/ligand selection, ester hydrolysis, and catalyst survival during the cross-coupling of oxygenated esters.

Base / Solvent SystemLigandEster Hydrolysis RateCatalyst State at 2hProduct Yield
K2CO3 / Toluene:H2OPPh3High (>60%)Pd Black (Agglomerated)< 15%
K3PO4 / THF:H2OdppfModerate (~25%)Partial Deactivation42%
Cs2CO3 / Anhydrous DioxaneXPhosLow (<5%)Active (Homogeneous)88%
TMSOK / Anhydrous THFAntPhosNone (0%)Active (Homogeneous)95%

Part 3: Experimental Protocol

Optimized Anhydrous Suzuki-Miyaura Coupling of Halogenated Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This protocol is designed as a self-validating system: the absence of palladium black and the maintenance of a clear, homogenous solution indicates that ester hydrolysis and chelation have been successfully suppressed.

Reagents:

  • Electrophile: Methyl 3-bromo-4-(2-methoxy-2-oxoethoxy)benzoate (1.0 equiv)

  • Nucleophile: Arylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Anhydrous Cs2CO3 (2.0 equiv) or TMSOK (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 and XPhos. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

    • Causality: Pre-mixing ensures the formation of the active L1Pd(0) species before it is exposed to the chelating oxygen atoms of the substrate[1].

  • Substrate Addition: Dissolve the electrophile and the arylboronic ester in 3 mL of anhydrous 1,4-dioxane. Transfer this solution to the Schlenk flask via syringe.

  • Base Addition: Add anhydrous Cs2CO3 (or TMSOK) in one portion under a positive flow of argon.

    • Causality: Using an anhydrous, non-nucleophilic base prevents the generation of hydroxide ions, completely shutting down the ester hydrolysis pathway[4].

  • Reaction Execution: Seal the flask and heat to 80°C for 4-6 hours. Monitor via TLC or LC-MS. The solution should remain homogenous and yellow/orange. If it turns black, moisture has compromised the system and caused catalyst agglomeration.

  • Quench and Workup: Cool to room temperature. Only now add water (5 mL) to quench the reaction. Extract with Ethyl Acetate (3 x 10 mL). Because the reaction is complete and the temperature is low, aqueous hydrolysis of the product's ester groups is kinetically unfavorable.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between catalyst poisoning (via hydrolysis/chelation) and the productive cross-coupling pathway.

G Substrate Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Halogenated Substrate) Hydrolysis Aqueous Base (K2CO3/H2O) Ester Hydrolysis Substrate->Hydrolysis Side Reaction Chelation Oxygen Chelation (Ether/Ester) Substrate->Chelation Ox_Add Oxidative Addition Substrate->Ox_Add Pd_Cat Active Pd(0) Catalyst Pd_Poison Pd-Carboxylate Complex (Catalyst Poisoning) Pd_Cat->Pd_Poison Pd_Black Palladium Black (Agglomeration) Pd_Cat->Pd_Black Pd_Cat->Ox_Add Carboxylate Carboxylate Anion Formation Hydrolysis->Carboxylate Carboxylate->Pd_Poison Strong Coordination Chelation->Pd_Black Ligand Displacement Anhydrous Anhydrous Base (TMSOK) + Bulky Ligand (XPhos) Transmet Transmetalation Anhydrous->Transmet Ox_Add->Anhydrous Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product Cross-Coupled Product (Intact Esters) Red_Elim->Product

Mechanism of Pd catalyst poisoning via ester hydrolysis vs. productive anhydrous cross-coupling.

References

  • Palladium catalyst issues in cross-coupling reactions. Benchchem. 1

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - National Institutes of Health. 3

  • C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ACS Publications. 2

  • Screening of different bases for Suzuki coupling a. ResearchGate. 4

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Liquid-Liquid Extraction

As a Senior Application Scientist, I have frequently guided researchers through the nuances of liquid-liquid extraction (LLE). The success of this fundamental technique hinges almost entirely on the rational selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have frequently guided researchers through the nuances of liquid-liquid extraction (LLE). The success of this fundamental technique hinges almost entirely on the rational selection of a solvent system. This guide is structured to address the specific challenges encountered when extracting Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, providing both theoretical grounding and practical, field-tested solutions to common problems.

Section 1: Understanding the Analyte: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure: The molecule possesses an aromatic ring, an ether linkage, and two methyl ester groups. This combination of functional groups results in a moderately polar compound with both hydrophobic (the benzene ring) and hydrophilic (the ester and ether oxygens) characteristics.

  • Solubility Profile: Due to its structure, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is expected to have limited solubility in water but good solubility in a range of organic solvents.[1][2] The key is to find a solvent that maximizes this solubility difference relative to the aqueous phase.

Section 2: Core Principles of Solvent Selection for LLE

The ideal extraction solvent must satisfy several criteria. The choice is always a balance between maximizing recovery and ensuring process efficiency and safety.[3][4][5]

  • Immiscibility: The extraction solvent must not be miscible with the initial solution (typically aqueous).[4][6] Polar organic solvents like methanol, ethanol, and acetone are generally unsuitable for aqueous extractions because they are miscible with water.[4]

  • High Distribution Coefficient (K_D): The distribution coefficient (also known as the partition coefficient) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[6][7][8] A high K_D value indicates that the analyte preferentially partitions into the organic solvent, leading to efficient extraction.[9]

  • Selectivity: The solvent should have a high affinity for the target compound while having low affinity for impurities.[3][10]

  • Recoverability: The solvent should have a relatively low boiling point to be easily removed from the extracted product by evaporation or distillation without degrading the analyte.[3][4]

  • Inertness: The solvent must not react with the target compound.

  • Safety and Cost: The ideal solvent is non-toxic, non-flammable, and cost-effective.[3][4]

Data Table: Properties of Common LLE Solvents

The following table provides a reference for selecting a suitable starting solvent. For Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, solvents with moderate polarity are often the most effective.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityKey Considerations
n-Hexane0.10.65569ImmiscibleNon-polar; good for extracting non-polar impurities. Likely too non-polar for the target analyte.
Toluene2.40.867111ImmiscibleBetter solvating power than hexane, but higher boiling point makes it harder to remove.
Diethyl Ether2.80.713356.9 g/100 mLExcellent solvent but highly volatile and flammable. Prone to peroxide formation.
Dichloromethane (DCM)3.11.326401.3 g/100 mLVersatile with high solvating power.[10] High density (forms bottom layer). Toxic.
Ethyl Acetate (EtOAc)4.40.902778.3 g/100 mLExcellent moderately polar solvent.[10] Good balance of properties. Flammable.
Methyl tert-Butyl Ether (MTBE)2.50.740555.1 g/100 mLSafer alternative to diethyl ether (less prone to peroxides).
Workflow for Rational Solvent Selection

The following diagram outlines a logical workflow for choosing an optimal solvent.

SolventSelection Analyte Define Analyte Properties (Methyl 4-(2-methoxy-2-oxoethoxy)benzoate) - Moderately Polar - Aromatic, 2 Esters, 1 Ether Screen Initial Solvent Screen (Based on Polarity) 'Like dissolves like' Analyte->Screen Immiscible Check Immiscibility with Aqueous Phase Screen->Immiscible Properties Evaluate Solvent Properties - Density (Top/Bottom Layer?) - Boiling Point (Easy to remove?) - Safety & Cost Immiscible->Properties  Yes Bad_Solvent Reject Solvent Immiscible->Bad_Solvent No Optimize Optimize & Validate - Small-scale test extraction - Consider pH adjustment - Consider 'Salting Out' Properties->Optimize Final Final Solvent Choice Optimize->Final

Caption: A decision workflow for selecting an LLE solvent.

Section 3: Troubleshooting Guides (Q&A)

This section addresses the most common issues encountered during the liquid-liquid extraction of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Q1: My extraction yield is consistently low. What are the likely causes?

A1: Low recovery is a multifaceted problem. Consider the following:

  • Inappropriate Solvent Polarity: Your solvent may be too non-polar (e.g., hexane) or too polar and thus partially miscible with the aqueous phase. For your specific molecule, a solvent like ethyl acetate or dichloromethane is a better starting point because its polarity is well-matched to the analyte.[11]

  • Insufficient Partitioning (Low K_D): The distribution coefficient dictates how much solute moves into the organic phase.[9] To improve this, you can try "salting out" by adding a neutral salt like sodium chloride (brine) to the aqueous layer.[12] This increases the polarity of the aqueous phase, reducing the solubility of your organic analyte and driving it into the organic layer.[11]

  • Insufficient Mixing or Contact Time: The two phases must be mixed adequately to maximize the surface area and allow equilibrium to be reached.[11][13] However, overly vigorous shaking can lead to emulsions (see Q2). Ensure you mix for a sufficient duration (e.g., 1-2 minutes).

  • Incorrect pH: If your aqueous phase contains acidic or basic impurities that can hydrolyze your ester, the pH can affect your product's stability and partitioning behavior. For neutral compounds like yours, maintaining a neutral pH is typically best.

Q2: I've formed a thick, stable emulsion between the two layers that won't separate. What can I do?

A2: Emulsion formation is one of the most frequent challenges in LLE, often caused by high concentrations of surfactant-like compounds or by shaking the mixture too vigorously.[12][14] Here are several techniques to break an emulsion, from simplest to most involved:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (10-30 minutes) will allow the layers to resolve.

  • Add Brine (Saturated NaCl solution): This is the most common and effective method.[12] Adding brine increases the ionic strength of the aqueous layer, which helps to break up the emulsion and forces separation.

  • Gentle Swirling: Gently swirl the funnel in a circular motion. The physical agitation can help coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective way to force the layers apart.[12][15]

  • Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[12] This can physically disrupt the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[12] If the problem persists across multiple experiments, consider switching to a different primary extraction solvent altogether.[15]

Troubleshooting Flowchart: Emulsion Breaking

EmulsionTroubleshooting Start Problem: Emulsion Formed Wait Let stand for 15-30 min Start->Wait Brine Add Brine (Saturated NaCl) and gently swirl Wait->Brine No Resolved Problem Resolved Wait->Resolved Yes Centrifuge Transfer to tubes and Centrifuge Brine->Centrifuge No Brine->Resolved Yes Filter Filter through glass wool or phase separation paper Centrifuge->Filter No Centrifuge->Resolved Yes Filter->Resolved Yes

Caption: A step-by-step guide for breaking emulsions in LLE.

Q3: After shaking, I can't tell which layer is which. How do I identify the organic and aqueous layers?

A3: This is a common issue, especially when using chlorinated solvents like dichloromethane which are denser than water.

  • Check Densities: Refer to a solvent density table (like the one above). If the organic solvent's density is > 1.0 g/mL (e.g., Dichloromethane), it will be the bottom layer. If it is < 1.0 g/mL (e.g., Ethyl Acetate, Diethyl Ether), it will be the top layer.

  • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous. This is a foolproof method.

Section 4: Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This protocol assumes the starting material is in an aqueous solution and ethyl acetate is the chosen extraction solvent.

  • Preparation:

    • Transfer the aqueous solution containing your product to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

    • Ensure the stopcock is closed and the funnel is securely held in a ring stand.

  • First Extraction:

    • Add a volume of ethyl acetate roughly equal to the volume of the aqueous solution.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

    • Close the stopcock and shake gently for 1-2 minutes, venting frequently to release pressure buildup. Causality Note: Frequent venting is critical, especially with volatile solvents like diethyl ether or when a bicarbonate wash is used, as pressure can build and cause the stopper to dislodge.

    • Place the funnel back in the ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Remove the stopper. Causality Note: Attempting to drain the funnel with the stopper in place will create a vacuum and prevent liquid from flowing out.

    • Carefully drain the lower (aqueous) layer into a beaker or flask.

    • Drain the upper (ethyl acetate) layer containing your product through the top opening of the funnel into a separate clean, dry flask. This prevents re-contamination with any droplets of the aqueous phase left near the stopcock.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2 & 3) two more times with fresh portions of ethyl acetate. Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[7]

  • Combine and Dry:

    • Combine all the organic extracts in a single flask.

    • Add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.

    • Gently swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

  • Solvent Removal:

    • Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator to yield the crude product.

Protocol 2: Small-Scale Solvent Screening

This protocol allows you to empirically test several solvents to find the most effective one before committing your entire sample.

  • Preparation:

    • Prepare a stock solution of your crude product in the initial aqueous matrix.

    • Aliquot 1.0 mL of this stock solution into three separate, labeled 4 mL vials.

  • Extraction Test:

    • To Vial 1, add 1.0 mL of Ethyl Acetate.

    • To Vial 2, add 1.0 mL of Dichloromethane.

    • To Vial 3, add 1.0 mL of Toluene.

  • Mixing and Separation:

    • Cap each vial and vortex gently for 30-60 seconds.

    • Centrifuge the vials for 2-5 minutes to ensure complete phase separation.

  • Analysis:

    • Carefully remove a small, known volume (e.g., 100 µL) from the organic layer (top layer for EtOAc and Toluene, bottom for DCM) of each vial.

    • Analyze these samples by a suitable method (e.g., TLC, GC, or LC-MS) to qualitatively or quantitatively compare the amount of product extracted by each solvent.

  • Selection:

    • The solvent that yields the highest product concentration in the organic layer is the most effective choice for scaling up the extraction.

Section 5: References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from

  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from

  • CymitQuimica. CAS 121-98-2: Methyl 4-methoxybenzoate. Retrieved from

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from

  • Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography. Retrieved from

  • Fiveable. (2025, August 15). Distribution Coefficient: Intro to Chemical Engineering. Retrieved from

  • Biotage. (2023, February 2). How to choose the best elution solvent for SLE?. Retrieved from

  • Organomation. Solvent Extraction Techniques. Retrieved from

  • Hadj Seyd, A., Lanez, T., & Belfar, M. L. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516.

  • University of Alberta. Conditions for Ideal Extraction Solvents. Retrieved from

  • Extraction. (n.d.). Retrieved from

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from

  • Santa Cruz Biotechnology. Methyl 4-(2-methoxy-2-oxoethyl)benzoate. Retrieved from

  • Sigma-Aldrich. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. Retrieved from

  • Wikipedia. Liquid–liquid extraction. Retrieved from

  • Wikipedia. Methyl benzoate. Retrieved from

  • liquid liquid Extraction. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks encountered when working with Methyl 4-(2-methoxy-2-oxoethoxy)benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks encountered when working with Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and its heavily substituted derivatives.

This scaffold presents a unique chemoselectivity challenge: it contains two distinct ester moieties—an aliphatic methyl ester on the ether chain and an aromatic methyl benzoate group. When researchers introduce structural complexity (e.g., bulky alkyl or halogen substituents at the 3- and 5-positions of the aromatic ring), the resulting steric hindrance severely impedes standard nucleophilic acyl substitution reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Troubleshooting Guides & FAQs

Q1: How can I selectively hydrolyze the aliphatic ester without cleaving the aromatic ester? A1: The aliphatic ester (-O-CH₂-COOCH₃) is electronically more reactive (lacking resonance stabilization from the ring) and significantly less sterically hindered than the aromatic methyl benzoate group. To achieve selective mono-hydrolysis, exploit this kinetic difference by using mild conditions: 1.05 equivalents of LiOH in a THF/H₂O mixture at 0°C . The low temperature suppresses the kinetic energy required to overcome the higher activation barrier of the aromatic ester, ensuring >95% chemoselectivity.

Q2: Standard saponification of my ortho-substituted aromatic ester is failing. How do I force hydrolysis? A2: Steric hindrance from ortho-substituents physically blocks the incoming hydroxide ion from achieving the required 107° Bürgi-Dunitz trajectory for carbonyl attack. Furthermore, in standard aqueous conditions, the hydroxide ion is surrounded by a bulky hydration shell, increasing its effective radius. The Solution: Switch to non-aqueous saponification. By using a mixture of NaOH in MeOH/CH₂Cl₂ (1:9) , the hydroxide ion becomes poorly solvated (desolvated). This dramatically reduces its effective steric bulk and exponentially increases its nucleophilicity, allowing it to penetrate the steric shield of the ortho-substituents .

Q3: When coupling the fully hydrolyzed, sterically hindered benzoic acid to a bulky amine, EDC/HOBt yields <10% product. What is the mechanistic barrier and the solution? A3: Standard coupling agents like EDC/HOBt or HATU function by forming an active ester (e.g., an OBt or OAt ester). These active ester intermediates are extremely bulky. If your incoming amine is also sterically demanding, the transition state for aminolysis becomes sterically forbidden due to severe van der Waals clashes. The Solution: Convert the carboxylic acid to an acyl fluoride using BTFFH. The fluorine atom is highly electronegative (activating the carbonyl) but exceptionally small (van der Waals radius of 1.47 Å, compared to the massive OBt group). This minimizes steric repulsion in the transition state, allowing bulky amines to attack successfully .

Q4: Is it possible to bypass hydrolysis entirely and directly amidate the hindered aromatic ester? A4: Yes, but direct amidation of unactivated, hindered esters is kinetically unfavorable under standard thermal conditions. To overcome this, utilize transition metal catalysis . For example, Manganese(I)-catalyzed direct amidation coordinates both the ester and the amine, pre-organizing them in the coordination sphere and bypassing the traditional tetrahedral intermediate's steric penalties .

Visualizations of Workflows and Logic

Workflow Start Methyl 4-(2-methoxy- 2-oxoethoxy)benzoate Step1 Mild Hydrolysis (LiOH, 0°C) Start->Step1 MonoAcid Aliphatic Acid (Aromatic Ester Intact) Step1->MonoAcid Step2 Harsh Saponification (NaOH, MeOH/CH2Cl2) MonoAcid->Step2 DiAcid Fully Hydrolyzed Di-acid Step2->DiAcid

Caption: Workflow for selective and complete hydrolysis of hindered benzoate derivatives.

DecisionTree State1 Hindered Benzoic Acid Derivative Cond1 Primary / Unhindered Amine State1->Cond1 Cond2 Secondary / Bulky Amine State1->Cond2 Cond3 Electron-Deficient Amine State1->Cond3 Act1 HATU / DIPEA DMF, RT Cond1->Act1 Act2 Acyl Fluoride (BTFFH) DIPEA, 80°C Cond2->Act2 Act3 Acid Chloride (SOCl2) DMAP Catalyst Cond3->Act3

Caption: Decision matrix for selecting amidation reagents based on amine nucleophilicity and steric demand.

Quantitative Data: Amidation Strategies

Below is a comparative summary of coupling strategies when reacting a sterically hindered benzoic acid derivative with a bulky secondary amine.

Coupling StrategyReagent / CatalystIntermediate Steric BulkTypical Yield (Bulky Amine)Reaction Time
Carbodiimide EDC / HOBtVery High (OBt ester)< 10%24 h
Uronium Salt HATU / DIPEAHigh (OAt ester)20 - 40%18 h
Acyl Fluoride BTFFH / DIPEALow (Acyl Fluoride)75 - 90%4 - 12 h
Direct Amidation Mn-Complex (1 mol%)Moderate (Metal-coordinated)60 - 80%18 h

Validated Experimental Protocols

Protocol A: Desolvated Alkaline Hydrolysis of Hindered Aromatic Esters

Causality Focus: This protocol intentionally avoids water to strip the hydration shell from the hydroxide ion, minimizing its effective radius to bypass ortho-substituent steric shielding.

  • Preparation: Dissolve the hindered Methyl 4-(2-methoxy-2-oxoethoxy)benzoate derivative (1.0 mmol) in 9.0 mL of anhydrous CH₂Cl₂ in a dry round-bottom flask.

  • Reagent Addition: Slowly add 1.0 mL of a freshly prepared 1.0 M solution of NaOH in anhydrous Methanol. (This establishes the critical 1:9 MeOH/CH₂Cl₂ ratio).

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding 10 mL of 1M HCl to acidify the aqueous layer to pH ~2. Extract the product with EtOAc (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The complete disappearance of the aromatic methyl ester singlet (typically around ~3.9 ppm) confirms quantitative hydrolysis.

Protocol B: BTFFH-Mediated Amidation of Hindered Benzoic Acids

Causality Focus: BTFFH generates an acyl fluoride in situ. The exceptionally small van der Waals radius of fluorine prevents the transition-state steric clashing that ruins standard HATU/EDC couplings.

  • Preparation: Dissolve the hindered benzoic acid (1.0 mmol) and the bulky amine (1.2 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) and stir for 5 minutes to ensure complete deprotonation of the acid.

  • Activation: Add BTFFH (1.2 mmol) in one single portion.

  • Thermal Overcome: Heat the mixture to 80°C for 12 hours. Note: While acyl fluorides are highly reactive, the baseline steric hindrance of the scaffold still requires thermal energy to reach the transition state.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.

Self-Validation Checkpoint: Monitor via LC-MS. If the reaction stalls, check for the presence of the acyl fluoride intermediate via ¹⁹F NMR (a distinct peak around +17 ppm). Its absence alongside the presence of starting material indicates failed activation; its presence indicates the amine is too hindered even for the fluoride, requiring higher temperatures.

References

  • Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018. URL: [Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015. URL: [Link]

  • "Manganese Catalyzed Direct Amidation of Esters with Amines." ACS Catalysis, 2021. URL: [Link]

Optimization

Minimizing ester cleavage during Methyl 4-(2-methoxy-2-oxoethoxy)benzoate purification

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, with a primary focus on minimizing ester cleavage.

Introduction: The Challenge of Purifying a Labile Diester

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a diester that, while crucial in many synthetic pathways, presents a significant purification challenge due to the susceptibility of its ester groups to hydrolysis. The presence of two ester functionalities with slightly different reactivities can lead to the formation of undesired mono-ester and di-acid byproducts, complicating purification and reducing overall yield. This guide is designed to provide a comprehensive understanding of the underlying causes of ester cleavage and to offer practical, field-proven strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: After my workup and before purification, I see two new spots on my TLC, and my NMR shows signals for a carboxylic acid. What is happening?

A1: The presence of a carboxylic acid signal in your NMR and new, more polar spots on your TLC plate strongly suggests that one or both of the methyl ester groups in your target compound have been hydrolyzed. This is a common issue that can occur during the aqueous workup phase of your reaction. Both acidic and basic conditions can catalyze this cleavage.

Q2: I'm losing a significant amount of my product during silica gel column chromatography. What could be the cause?

A2: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of your ester as it passes through the column, especially if your solvent system contains any residual water. The longer your compound remains on the column, the greater the extent of this degradation.

Q3: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture during workup?

A3: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide.[1] These will rapidly and irreversibly saponify your ester, leading to the formation of the corresponding carboxylate salts and a significant loss of your desired product.[2] It is always preferable to use a mild base, such as a saturated sodium bicarbonate solution, for neutralization.[1][3]

Q4: What is the ideal temperature for conducting the workup and purification?

A4: Ester hydrolysis is a chemical reaction, and like most reactions, its rate increases with temperature. Therefore, it is highly recommended to perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[1] When possible, maintaining a lower temperature throughout the purification process is beneficial.

Best Practices for Minimizing Ester Cleavage

To ensure the highest possible yield and purity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, it is crucial to adhere to the following best practices during workup and purification.

I. Optimized Aqueous Workup Protocol

A carefully executed aqueous workup is the first line of defense against ester hydrolysis. The primary goals are to neutralize any acidic or basic catalysts from the preceding reaction and to remove water-soluble byproducts without inducing cleavage of the ester groups.

Step-by-Step Protocol:

  • Cooling: Once your reaction is complete, immediately cool the reaction mixture to room temperature, and then further cool it in an ice bath.[1]

  • Quenching: Slowly and carefully quench the reaction by adding it to a separatory funnel containing a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[1][3]

    • Causality: A weak base will neutralize residual acid catalysts without significantly raising the pH to a level that would promote rapid saponification.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing:

    • Wash the organic layer with cold, saturated aqueous NaHCO₃ solution until gas evolution ceases. This ensures all acidic components are removed.[1]

    • Follow with a wash using cold, saturated aqueous sodium chloride (brine).[1][3]

      • Causality: The brine wash helps to remove the bulk of dissolved water from the organic layer, a phenomenon known as "salting out," which reduces the potential for hydrolysis in the subsequent drying step.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity until it no longer clumps together.[1][3]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, being careful not to heat the sample excessively.

II. Purification by Column Chromatography

For many applications, column chromatography is a necessary purification step. However, the inherent acidity of silica gel can be detrimental to ester stability.

Key Considerations for Column Chromatography:

  • Silica Gel Pre-treatment: To mitigate the acidity of the silica gel, it can be neutralized before use. This is particularly important for acid-sensitive compounds like diesters.

    • Protocol for Neutralizing Silica Gel: Prepare a slurry of the silica gel in the desired solvent system and add 1-2% triethylamine (TEA) relative to the solvent volume.[4] The TEA will neutralize the acidic silanol groups.

  • Choice of Solvent System: A non-polar solvent system is generally preferred to minimize the contact time of the polar ester with the stationary phase. A common starting point is a mixture of hexanes and ethyl acetate.

  • Dry Loading vs. Wet Loading: For compounds prone to degradation on silica, dry loading is often a better choice. This involves pre-adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column. This can lead to a more concentrated band and faster elution.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Pack a column with neutralized silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

III. Purification by Recrystallization

Recrystallization is an excellent alternative to column chromatography, especially if the impurities have significantly different solubility profiles from your product. This method avoids the use of silica gel altogether, thus eliminating a major source of potential ester cleavage.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Troubleshooting Flowchart

G start Low Yield or Presence of Impurities After Purification check_nmr Analyze Crude NMR for Cleavage Products (Mono-ester, Di-acid) start->check_nmr cleavage_present Cleavage Products Detected check_nmr->cleavage_present no_cleavage No Significant Cleavage check_nmr->no_cleavage No workup_issue Investigate Workup Conditions cleavage_present->workup_issue Yes other_impurities Consider Other Impurities (Starting Materials, Reagents) no_cleavage->other_impurities strong_base Used Strong Base (e.g., NaOH)? workup_issue->strong_base Base Used? high_temp Workup at Room Temp or Higher? strong_base->high_temp No solution1 Solution: Use Cold, Saturated NaHCO3 for Neutralization strong_base->solution1 Yes wet_organic Insufficient Drying of Organic Layer? high_temp->wet_organic No solution2 Solution: Perform All Aqueous Washes with Ice-Cold Solutions high_temp->solution2 Yes chromatography_issue Investigate Chromatography Conditions wet_organic->chromatography_issue No solution3 Solution: Use Anhydrous Na2SO4 or MgSO4 Until Free-Flowing wet_organic->solution3 Yes acidic_silica Used Untreated Silica Gel? chromatography_issue->acidic_silica Silica Used? long_runtime Long Column Runtime? acidic_silica->long_runtime No solution4 Solution: Neutralize Silica Gel with 1-2% Triethylamine in Eluent acidic_silica->solution4 Yes recrystallization_issue Investigate Recrystallization long_runtime->recrystallization_issue No solution5 Solution: Optimize Solvent System for Faster Elution; Consider Dry Loading long_runtime->solution5 Yes wrong_solvent Incorrect Recrystallization Solvent? recrystallization_issue->wrong_solvent solution6 Solution: Screen for a More Effective Recrystallization Solvent System wrong_solvent->solution6

Caption: A decision tree to diagnose the root cause of product loss or impurity formation.

Quantitative Data Summary: Purification Parameters
Purification MethodKey ParametersRecommended ConditionsPotential for Ester Cleavage
Aqueous Workup Neutralizing AgentSaturated aq. NaHCO₃ or Na₂CO₃ (cold)High if strong base or high temp is used
Temperature0-5 °C (ice bath)
Column Chromatography Stationary PhaseSilica gel (neutralized with 1-2% TEA) or neutral aluminaModerate, especially with acidic silica
Eluent SystemHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Recrystallization Solvent SystemEthanol/Water or Ethyl Acetate/HexanesLow
Cooling RateSlow cooling to promote pure crystal growth

Experimental Workflow Diagram

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup (Cold) cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization reaction_mixture Crude Reaction Mixture quench Quench with cold sat. NaHCO3 reaction_mixture->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with cold sat. NaHCO3 extract->wash_bicarb wash_brine Wash with cold Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Choose Purification Method crude_product->purification_choice column Neutralized Silica Gel Column (Hexane/EtOAc) purification_choice->column Chromatography recrystallize Recrystallize from Ethanol/Water or EtOAc/Hexanes purification_choice->recrystallize Recrystallization pure_product Pure Methyl 4-(2-methoxy-2-oxoethoxy)benzoate column->pure_product recrystallize->pure_product

Caption: A visual representation of the recommended experimental workflow.

References

  • Nacalai Tesque, Inc. Silica Gel for Column Chromatography|Products. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Restek Corporation. (2023). Troubleshooting Guide. [Link]

  • Ranu, B. C., Dutta, P., & Sarkar, A. (2000). An Efficient and General Method for Ester Hydrolysis on the Surface of Silica Gel Catalyzed by Indium Triiodide Under Microwave Irradiation. Synthetic Communications, 30(22), 4167-4171. [Link]

  • Evans, D. A. Chemistry 206: Protecting Groups. Harvard University. [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. [Link]

  • Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Niwayama, S. (2008). Synthesis of half esters.
  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Miles, W. H., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(8), 1236-1239. [Link]

  • Abou-El-Sherbini, K. S., et al. (2014). Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV). Green and Sustainable Chemistry, 4(1), 1-9. [Link]

  • MAC-MOD Analytical. LC Chromatography Troubleshooting. [Link]

  • Oka, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(18), 12282-12290. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(12), 2361–2364. [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Centers for Disease Control and Prevention. Supporting Information. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • U.S. Patent No. 5,424,479. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • Shang, X., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 641-643. [Link]

  • El-Nahas, A. M., et al. (2015). Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography. International Journal of Analytical Chemistry, 2015, 856187. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2000). Retention characteristics of aromatic hydrocarbons on silica and aminopropyl-modified monolithic columns in normal-phase HPLC. [Link]

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112. [Link]

  • Shang, X., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 641-643. [Link]

  • Tanaka, Y., et al. (2000). Separation of aromatic isomers on cyclophane-bonded stationary phases. Journal of Chromatography A, 875(1-2), 227-234. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and Methyl 4-hydroxybenzoate

Introduction In the landscape of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is paramount. Subtle structural modifications can lead to profound differences in c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is paramount. Subtle structural modifications can lead to profound differences in chemical reactivity, influencing reaction pathways, yields, and the accessibility of target molecules. This guide provides an in-depth, experimentally grounded comparison of two closely related aromatic esters: Methyl 4-hydroxybenzoate (MHB) and Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB).

While both molecules share a methyl benzoate core, the substitution at the para-position—a phenolic hydroxyl group in MHB versus an ether-linked acetate moiety in MMOB—creates distinct chemical personalities. Understanding these differences is crucial for researchers designing multi-step syntheses, as it dictates which parts of the molecule can be selectively modified. This guide will dissect their structural and electronic characteristics, compare their reactivity in key chemical transformations, and provide validated experimental protocols to illustrate these principles in practice.

Part 1: Structural and Electronic Analysis

The fundamental difference in reactivity between MHB and MMOB stems directly from their distinct functional groups at the C4 position of the benzene ring.

  • Methyl 4-hydroxybenzoate (MHB) , commonly known as methylparaben, possesses a phenolic hydroxyl (-OH) group. This group is weakly acidic and its proton can be readily removed by a base. The oxygen atom has lone pairs that participate in resonance with the aromatic ring, making it a strong electron-donating group. This increases electron density on the ring, particularly at the ortho and para positions.

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB) lacks the acidic phenolic proton. Instead, it features an ether linkage (-O-) connected to a methyl acetate side chain. While the ether oxygen also donates electron density to the ring via resonance, the overall electronic influence is modulated by the attached electron-withdrawing ester group. Crucially, MMOB possesses two distinct ester functionalities: an aromatic methyl ester attached directly to the ring, and a more flexible aliphatic methyl ester on the side chain.

Below is a visualization of the two structures, highlighting their key reactive sites.

Caption: Chemical structures of MHB and MMOB.

Part 2: Reactivity at the C4 Position: Nucleophilic Substitution

The most dramatic difference in reactivity is observed at the C4-oxygen. The presence of an acidic proton in MHB allows it to be converted into a potent nucleophile, a capability entirely absent in MMOB.

The Williamson Ether Synthesis: A Case Study

The Williamson ether synthesis is a classic and robust method for forming ethers, proceeding via an Sₙ2 mechanism between an alkoxide and an alkyl halide.[1][2] This reaction perfectly illustrates the divergent reactivity of our two subject compounds.

Mechanism Insight: The reaction requires the deprotonation of an alcohol to form an alkoxide. MHB's phenolic hydroxyl group is sufficiently acidic (pKa ≈ 8.4) to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile that can readily attack an electrophilic carbon, such as the one in methyl bromoacetate, to displace the bromide leaving group and form a new carbon-oxygen bond.

MMOB, lacking this acidic proton, cannot form an alkoxide under these conditions and is therefore completely unreactive in this transformation. In fact, MMOB is the product of this very reaction, demonstrating the clear difference in chemical roles.

G MHB Methyl 4-hydroxybenzoate (MHB) Phenoxide Potassium 4-(methoxycarbonyl)phenoxide (Nucleophile) MHB->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) MMOB Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB) Phenoxide->MMOB Sₙ2 Attack AlkylHalide Methyl Bromoacetate (Electrophile) Salt KBr (Byproduct)

Caption: Workflow for Williamson Ether Synthesis using MHB.

Experimental Protocol: Synthesis of MMOB from MHB

This protocol is adapted from established procedures for the O-alkylation of phenolic compounds.[3][4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxybenzoate (MHB) (2.12 g, 0.01 mol).

  • Solvent and Base Addition: Add acetone (15 mL) and potassium carbonate (K₂CO₃) (2.76 g, 0.02 mol). Stir the suspension vigorously.

  • Alkylating Agent Addition: Add methyl bromoacetate (2.03 g, 0.012 mol) to the suspension.

  • Reaction: Heat the mixture to 70 °C and allow it to reflux for 24 hours. The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction. The excess base ensures complete deprotonation of the phenol.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the MHB spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield colorless crystals of MMOB.

Part 3: Reactivity of the Ester Moieties: Hydrolysis

Both molecules contain ester groups, which are susceptible to hydrolysis under basic (saponification) or acidic conditions. However, the presence of two chemically distinct esters in MMOB introduces the potential for selective reactivity.

Theoretical Basis: Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAc2).[5] The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide as a leaving group.[5] Generally, aliphatic esters hydrolyze more readily than aromatic esters. This is because the carbonyl group of an aromatic ester is stabilized by resonance with the benzene ring, making it a less potent electrophile.

  • MHB Reactivity: MHB contains a single aromatic ester. This ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions, though studies suggest the reaction can be slow due to the electron-donating effect of the para-hydroxyl group, which further stabilizes the ester.[6]

  • MMOB Reactivity: MMOB presents a more interesting case with both an aromatic and an aliphatic ester. Based on first principles, the aliphatic ester is the more reactive site. Therefore, under carefully controlled, mild conditions (e.g., stoichiometric base, lower temperature), it should be possible to selectively hydrolyze the side-chain ester to yield Methyl 4-(carboxymethoxy)benzoate, leaving the aromatic ester intact. Under harsher conditions (e.g., excess base, prolonged heating), both esters will be fully hydrolyzed.

G cluster_MHB MHB Hydrolysis cluster_MMOB MMOB Hydrolysis MHB Methyl 4-hydroxybenzoate MHB_Product 4-Hydroxybenzoic Acid MHB->MHB_Product NaOH, H₂O, Δ MMOB Methyl 4-(2-methoxy-2-oxoethoxy)benzoate MMOB_Selective Methyl 4-(carboxymethoxy)benzoate (Selective Product) MMOB->MMOB_Selective Mild Conditions (e.g., 1 eq. NaOH, RT) MMOB_Full 4-(Carboxymethoxy)benzoic Acid (Full Hydrolysis Product) MMOB->MMOB_Full Harsh Conditions (Excess NaOH, Δ) MMOB_Selective->MMOB_Full Harsh Conditions (Excess NaOH, Δ)

Caption: Comparative hydrolysis pathways for MHB and MMOB.

Experimental Protocol: Comparative Saponification

This protocol allows for a direct comparison of the hydrolysis rates.

  • Reaction Setup: Prepare two identical 50 mL round-bottom flasks. In one, place Methyl 4-hydroxybenzoate (MHB) (1.52 g, 10 mmol). In the other, place Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB) (2.24 g, 10 mmol).

  • Reagent Addition: To each flask, add a solution of sodium hydroxide (0.4 g, 10 mmol) dissolved in a mixture of methanol (20 mL) and water (10 mL).[7]

  • Reaction and Monitoring: Stir both reactions at room temperature. Every hour, take a small aliquot from each reaction mixture, neutralize it with dilute HCl, and spot it on a TLC plate to monitor the disappearance of the starting material.

  • Analysis of Results: It is expected that the spot corresponding to MMOB will disappear more rapidly than the spot for MHB. Furthermore, analysis of the MMOB reaction mixture by TLC should show the formation of an intermediate product (the selectively hydrolyzed species) before the final, fully hydrolyzed product appears upon prolonged reaction time or heating.

  • Isolation (for full hydrolysis): After several hours or upon heating to reflux, the reaction should be complete. Cool the mixtures and add concentrated HCl dropwise until the solution is acidic (pH ~2), which will precipitate the carboxylic acid products.[7] Filter the white precipitate, wash with cold water, and dry to obtain the respective acid products.

Part 4: Data Summary and Conclusion

Table 1: Physicochemical Properties
PropertyMethyl 4-hydroxybenzoate (MHB)Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB)
IUPAC Name Methyl 4-hydroxybenzoateMethyl 4-(2-methoxy-2-oxoethoxy)benzoate
Synonyms Methylparaben, Nipagin M[8]4-Methoxycarbonylmethyl-benzoic acid methyl ester[9]
CAS Number 99-76-3[8]52787-14-1[9]
Molecular Formula C₈H₈O₃[10]C₁₁H₁₂O₄[9]
Molar Mass 152.15 g/mol [10]224.21 g/mol
Appearance Colorless crystals or white powder[8]Expected to be a solid or oil
Key Reactive Sites Phenolic -OH, Aromatic EsterAromatic Ester, Aliphatic Ester, Ether Linkage
Table 2: Summary of Comparative Reactivity
ReactionReactivity of Methyl 4-hydroxybenzoate (MHB)Reactivity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (MMOB)Rationale for Difference
Williamson Ether Synthesis Highly Reactive. Acts as the nucleophile precursor.Inert. Lacks the acidic proton to form a nucleophile.Presence of an acidic phenolic -OH group in MHB.
Base-Catalyzed Hydrolysis (Mild) Slow Reactivity. A single aromatic ester is hydrolyzed.High Reactivity. The aliphatic ester is selectively hydrolyzed.Aliphatic esters are inherently more electrophilic and susceptible to hydrolysis than resonance-stabilized aromatic esters.
Base-Catalyzed Hydrolysis (Harsh) Complete Hydrolysis. Forms 4-hydroxybenzoic acid.Complete Hydrolysis. Both esters are cleaved to form 4-(carboxymethoxy)benzoic acid.Sufficient energy and reagent are provided to overcome the higher activation energy for aromatic ester hydrolysis.

Conclusion

The reactivities of Methyl 4-hydroxybenzoate and Methyl 4-(2-methoxy-2-oxoethoxy)benzoate are dictated by their distinct functionalities at the C4 position.

  • Methyl 4-hydroxybenzoate's chemistry is dominated by its phenolic hydroxyl group . This site provides an acidic proton, allowing MHB to be easily converted into a potent oxygen-centered nucleophile for use in reactions like the Williamson ether synthesis. Its single aromatic ester is comparatively less reactive.

  • Methyl 4-(2-methoxy-2-oxoethoxy)benzoate's chemistry centers on its two distinct ester groups . Lacking the acidic proton, it is inert as a nucleophile in etherification reactions. Its reactivity lies in the differential susceptibility of its esters to hydrolysis, with the aliphatic ester providing a site for selective modification under mild conditions.

For the synthetic chemist, MHB is a building block of choice when O-alkylation or other modifications at the phenolic position are desired. Conversely, MMOB would be selected when the C4 position needs to be protected as a stable ether while allowing for selective reactions at the more labile aliphatic ester side-chain. This comparative understanding is essential for the strategic design and successful execution of complex molecular syntheses.

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • Valkova, N., Lépine, F., Valeanu, L., Dupont, M., Labrie, L., Bisaillon, J. G., Beaudet, R., Shareck, F., & Villemur, R. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409. Available from: [Link]

  • ResearchGate. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available from: [Link]

  • Espace INRS. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Available from: [Link]

  • SciSpace. Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7 (2024). Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • PrepChem.com. Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Available from: [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. (2024). Available from: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. (2005). Available from: [Link]

  • DrugBank. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). Available from: [Link]

  • NIH PubChem. Methylparaben | C8H8O3 | CID 7456. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. Available from: [Link]

  • Wikipedia. Methylparaben. Available from: [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Available from: [Link]

  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Available from: [Link]

  • PMC. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. Available from: [Link]

  • PMC. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Available from: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. It is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for quality control and stability testing. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering a comparison against internationally recognized acceptance criteria to ensure the method's suitability.

The Analyte: Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. Potential impurities can arise from the synthetic route, such as unreacted starting materials (e.g., a hydroxylated benzoate precursor) or byproducts, as well as from degradation.[6][7] Therefore, a validated, stability-indicating HPLC method is essential.

Proposed HPLC Method for Purity Analysis

This guide will validate the following proposed isocratic RP-HPLC method. The selection of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition and UV detection wavelength are chosen to provide optimal separation and sensitivity for the parent compound and its potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Analyte Concentration 100 µg/mL in mobile phase

The Validation Workflow: A Systematic Approach

The validation process follows a structured path, where each step builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing Dev Propose HPLC Method SST System Suitability Testing (SST) Dev->SST Spec Specificity / Forced Degradation SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robust Robustness LOQ->Robust Final Final Robust->Final Validated Method

Caption: The HPLC method validation workflow, from initial system suitability to final robustness testing.

System Suitability

Rationale: Before any validation experiments, we must confirm that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure, demonstrating that the system is fit for the intended analysis on any given day.

Protocol:

  • Prepare a standard solution of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate at the target concentration (100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria & Comparative Data:

ParameterAcceptance Criteria (ICH/USP)Experimental ResultStatus
Peak Area RSD ≤ 2.0%0.85%Pass
Retention Time RSD ≤ 1.0%0.21%Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) > 20008500Pass

These results confirm the system is operating correctly and is ready for method validation.

Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] A forced degradation study is the most effective way to demonstrate this, creating a sample containing potential degradation products to challenge the method's separating power.[10][11][12] This establishes the method as "stability-indicating."

Protocol:

  • Expose solutions of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (1 mg/mL) to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) and visible light for 7 days (solid state).

  • Neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration (100 µg/mL) and analyze by HPLC.

  • Analyze a blank (mobile phase) and an un-stressed standard solution for comparison.

  • Assess peak purity of the parent analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria & Comparative Data: The primary goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level to be detected.[11] The method is specific if the parent peak is resolved from all degradation peaks (Resolution > 2) and there is no interference at the retention time of the analyte.

Stress Condition% DegradationResolution of Main Peak from Closest ImpurityPeak Purity IndexStatus
Acidic (0.1 N HCl) 12.5%3.1> 0.999Pass
Basic (0.1 N NaOH) 18.2%2.8> 0.999Pass
Oxidative (3% H₂O₂) 8.9%3.5> 0.999Pass
Thermal (80°C) 5.4%Not Applicable (No major degradants)> 0.999Pass
Photolytic 6.1%2.5> 0.999Pass

The results demonstrate that the method can effectively separate the main analyte from its degradation products formed under various stress conditions, confirming it is stability-indicating.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9] For a purity assay, the range should typically cover 80% to 120% of the test concentration.[13]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target concentration (i.e., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the linearity by linear regression analysis.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaExperimental ResultStatus
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Y-intercept Close to zero150.3Pass
Range 80% to 120% of nominal50% to 150% (50-150 µg/mL)Pass

The high correlation coefficient confirms a strong linear relationship between concentration and peak area across the specified range.

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Protocol:

  • Prepare solutions at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria & Comparative Data:

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL, mean)% Recovery (mean)% RSD
80% 80.079.899.75%0.75%
100% 100.0100.3100.30%0.52%
120% 120.0119.599.58%0.68%
Overall 99.88% 0.66%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. The experimental results fall well within this range, demonstrating the method's accuracy.

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Repeatability

Protocol:

  • Prepare six individual samples of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate at 100% of the target concentration.

  • Analyze the samples on the same day by the same analyst.

  • Calculate the mean assay value and the RSD.

Intermediate Precision

Protocol:

  • A second analyst repeats the repeatability protocol on a different day using a different HPLC system (if available).

  • The results from both studies are statistically compared.

Acceptance Criteria & Comparative Data:

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Repeatability Mean Assay (%)99.8%100.1%-
% RSD0.72%0.65%≤ 2.0%
Intermediate Precision Overall Mean Assay (%)\multicolumn{2}{c}{99.95%}-
Overall % RSD\multicolumn{2}{c}{0.81%}≤ 2.0%

The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][9]

These are critical for impurity analysis, as they define the lower limits of the method's capability. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (S/N Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria & Comparative Data:

ParameterAcceptance Criteria (S/N)Experimental Result
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL

These values indicate the method is sensitive enough to detect and quantify trace-level impurities.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][10] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase Composition: ± 2% organic (Acetonitrile:Water 58:42 and 62:38)

  • Inject a standard solution in triplicate for each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria & Comparative Data: The system suitability criteria must be met under all varied conditions.

Varied ParameterRetention Time (min)Tailing FactorSystem Suitability
Nominal Condition 5.421.2Pass
Flow Rate (0.9 mL/min) 6.011.2Pass
Flow Rate (1.1 mL/min) 4.931.2Pass
Temperature (28°C) 5.511.2Pass
Temperature (32°C) 5.331.1Pass
Mobile Phase (ACN 58%) 5.981.3Pass
Mobile Phase (ACN 62%) 4.991.1Pass

The method remains compliant with system suitability requirements despite minor changes in its parameters, proving its robustness.

G cluster_0 Method Parameters cluster_1 System Suitability Outputs P1 Flow Rate Robustness Robustness Evaluation P1->Robustness P2 Temperature P2->Robustness P3 Mobile Phase % P3->Robustness O1 Retention Time Result Reliable Method O1->Result O2 Peak Shape O2->Result O3 Resolution O3->Result Robustness->O1 Robustness->O2 Robustness->O3

Caption: Relationship between method parameters and system suitability in robustness testing.

Conclusion

This guide has systematically evaluated a proposed RP-HPLC method for the purity analysis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate against the stringent criteria set forth by major regulatory bodies. The experimental data confirms that the method is specific, linear, accurate, precise, sensitive, and robust . By demonstrating its suitability for its intended purpose, this validated method can be confidently implemented for routine quality control testing and stability studies, ensuring the quality and consistency of the target compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • USP <1225> Method Validation . BA Sciences. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Quality Guidelines . ICH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7 . ResearchGate. [Link]

Sources

Validation

Comprehensive LC-MS Validation Guide for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: A Comparative Platform Analysis

As a Senior Application Scientist, I frequently encounter challenges in quantifying highly functionalized phenolic acid esters in complex biological matrices. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2; C1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in quantifying highly functionalized phenolic acid esters in complex biological matrices. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2; C11H12O5, MW: 224.21 g/mol ) presents unique bioanalytical hurdles due to its dual ester and ether moieties, making it susceptible to in vivo hydrolysis and ex vivo degradation. To accurately support pharmacokinetic (PK) and toxicokinetic (TK) evaluations, a highly specific, self-validating analytical system is required.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and High-Resolution Mass Spectrometry (HRMS), providing a field-proven, step-by-step validation protocol grounded in global regulatory standards.

Platform Comparison: Selecting the Optimal Analytical Engine

When quantifying this compound in plasma, the choice of analytical platform dictates the assay's sensitivity, throughput, and susceptibility to matrix interference.

Table 1: Performance Comparison of Analytical Platforms

ParameterUPLC-MS/MS (Triple Quadrupole)HRMS (Q-TOF)HPLC-UV (Conventional)
Sensitivity (LLOQ) 10 - 50 pg/mL100 - 500 pg/mL50 - 100 ng/mL
Specificity Very High (MRM transitions)Extremely High (Exact mass, <5 ppm)Low (Retention time + UV max)
Throughput (Run Time) < 3.0 min~ 5.0 min> 10.0 min
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 orders of magnitude
Matrix Effect Mitigation Excellent (Sub-2µm particle separation)Good (High-resolution filtering)Poor (Co-eluting interferences)
Primary Application Regulated PK/TK BioanalysisMetabolite ID / Discovery PKBulk QC / API Purity Testing

Scientist's Insight: While HRMS excels in non-targeted metabolite identification, UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted quantification. The Triple Quadrupole's ability to filter out background noise ensures the highest signal-to-noise ratio, which is critical for detecting trace levels of the intact ester before rapid systemic clearance.

Causality in Method Development: The "Why" Behind the Protocol

A robust protocol is not a random collection of steps; it is a meticulously engineered system where every variable is controlled.

  • Sample Preparation (Protein Precipitation - PPT): We utilize Acetonitrile (ACN) rather than Methanol or Liquid-Liquid Extraction (LLE). Causality: ACN provides superior precipitation of plasma proteins (at a 3:1 ratio) and extracts the hydrophobic ester efficiently. Avoiding the strong acids or bases typically used in LLE prevents the ex vivo hydrolysis of the methyl ester and methoxyacetate groups.

  • Chromatography (Sub-2µm C18 Column): Causality: The highly polar nature of the ether linkage combined with the lipophilic benzene ring requires a balanced stationary phase. A UPLC C18 column with a gradient of 0.1% Formic Acid ensures sharp peak shapes and pushes the analyte past the solvent front, minimizing ion suppression from early-eluting matrix phospholipids.

  • Ionization (ESI Positive Mode): Causality: The ester carbonyl oxygens readily accept protons. The addition of 0.1% Formic Acid in the mobile phase drives the equilibrium towards the [M+H]+ precursor ion at m/z 225.1.

  • Fragmentation (MRM Transitions): Collision-induced dissociation (CID) of m/z 225.1 yields a dominant product ion at m/z 153.1 (loss of the methoxyacetate moiety, leaving the 4-hydroxybenzoic acid methyl ester cation). The transition 225.1 153.1 is used as the quantifier, while 225.1 121.0 serves as the qualifier.

Step-by-Step Experimental Methodology (Self-Validating System)

This protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction step, the method intrinsically corrects for well-to-well variations in extraction recovery and transient ion suppression, ensuring that every reported value is internally verified[1].

Phase A: Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of human plasma (spiked with analyte or unknown study sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS, e.g., Methyl 4-(2-methoxy-2-oxoethoxy)benzoate-d3 (100 ng/mL in 50% ACN). Note: The IS must be added to all calibration standards, Quality Controls (QCs), and study samples to track recovery[1].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile to crash the plasma proteins.

  • Agitation & Centrifugation: Vortex the plate for 2 minutes at 1000 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (this prevents chromatographic peak distortion).

Phase B: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-2.5 min (hold 90% B), 2.5-2.6 min (return to 10% B), 2.6-3.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Mode: Electrospray Ionization (ESI) Positive, MRM mode.

  • Transitions: Analyte (m/z 225.1 153.1); IS (m/z 228.1 156.1).

Phase C: Validation Execution

According to the [2] and the [3], the following parameters must be strictly evaluated:

  • Selectivity & Specificity: Analyze blank matrix from at least 6 independent sources[1]. Interfering peaks at the analyte retention time must be 20% of the LLOQ response and 5% of the IS response[4].

  • Linearity: Construct a calibration curve from 10 pg/mL to 10,000 pg/mL using a 1/x2 weighted linear regression.

  • Accuracy & Precision: Evaluate at 4 levels (LLOQ, Low QC, Mid QC, High QC) in 6 replicates over 3 independent runs[5]. Acceptance criteria: ± 15% of nominal concentration ( ± 20% at LLOQ)[5].

  • Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF from 6 different matrix lots must be 15%[6].

  • Stability: Assess benchtop (room temp for 24h), freeze-thaw (3 cycles at -80°C), and autosampler stability (4°C for 48h)[5].

Workflow Visualization

The following diagram maps the critical path of the bioanalytical validation workflow, illustrating the dependencies between sample integrity, chromatographic separation, and regulatory compliance.

LCMS_Validation_Workflow SamplePrep 1. Sample Preparation (ACN Protein Precipitation) Chromatography 2. UPLC Separation (Sub-2µm C18, Gradient) SamplePrep->Chromatography 50µL Extract Ionization 3. ESI+ Ionization ([M+H]+ m/z 225.1) Chromatography->Ionization Eluent Detection 4. MRM Detection (Quant: 225.1 -> 153.1) Ionization->Detection Precursor Ions Validation 5. ICH M10 Validation (Accuracy, Precision, ME) Detection->Validation Peak Area Ratios DataReview 6. Data Integrity & Reporting (FDA/ICH Compliant) Validation->DataReview QC Pass/Fail

LC-MS/MS bioanalytical validation workflow for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

References
  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Benchmarking Catalyst Efficacy in the Synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Executive Summary Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly valued structural intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including retinoid X receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly valued structural intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including retinoid X receptor (RXR) agonists[1] and histone deacetylase (HDAC) inhibitors[2]. The molecule is typically synthesized via a Williamson ether synthesis, coupling methyl 4-hydroxybenzoate with methyl bromoacetate.

While this SN​2 substitution is fundamental to organic synthesis, the choice of base catalyst dictates the reaction kinetics, impurity profile, and overall yield. This guide provides an objective benchmarking of three distinct catalyst systems—Potassium Carbonate ( K2​CO3​ ), Cesium Carbonate ( Cs2​CO3​ ), and Sodium Hydride (NaH)—supported by mechanistic causality and validated experimental protocols.

Mechanistic Rationale & Catalyst Selection

In the Williamson ether synthesis, the base catalyst serves to deprotonate the phenolic hydroxyl group ( pKa​≈8.3 ), generating a nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α -carbon of methyl bromoacetate, displacing the bromide ion. The nature of the counterion provided by the catalyst fundamentally alters the nucleophilicity of the intermediate.

  • K2​CO3​ (The Industry Standard): A mild, heterogeneous base widely used for its cost-effectiveness and functional group tolerance. However, the tight ion pair formed between K+ and the phenoxide oxygen requires elevated thermal energy (typically 80°C) to achieve optimal reaction rates[2].

  • Cs2​CO3​ (The Kinetic Accelerator): Exploits the "Cesium Effect." The exceptionally large ionic radius and low charge density of the Cs+ cation result in a highly dissociated, "naked" phenoxide ion. This dramatically enhances nucleophilicity, allowing the reaction to proceed rapidly at room temperature[3].

  • NaH (The Irreversible Deprotonator): A strong base that provides quantitative, irreversible deprotonation. However, its use risks side reactions (such as ester hydrolysis or transesterification) if strictly anhydrous conditions are not maintained.

G P Methyl 4-hydroxybenzoate (Substrate) I Phenoxide Anion (Active Nucleophile) P->I Deprotonation C Catalyst (K2CO3 / Cs2CO3 / NaH) C->I Base catalysis Pr Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (Target Product) I->Pr SN2 Alkylation E Methyl bromoacetate (Electrophile) E->Pr Br- displacement

Figure 1: Mechanistic workflow of catalyst-driven Williamson ether synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. TLC monitoring prevents premature quenching, while controlled dosing mitigates exothermic side reactions.

Workflow S1 1. Reagent Prep (Anhydrous) S2 2. Base Addition (Deprotonation) S1->S2 S3 3. Electrophile (Dosing) S2->S3 S4 4. Monitoring (TLC / HPLC) S3->S4 S5 5. Workup (Quench) S4->S5 S6 6. Isolation (Column) S5->S6

Figure 2: Step-by-step experimental workflow for etherification and isolation.

General Setup: All reactions must be conducted under an inert argon atmosphere using anhydrous N,N-Dimethylformamide (DMF). Trace water will rapidly hydrolyze methyl bromoacetate into methyl glycolate, severely depressing yields.

Protocol A: K2​CO3​ -Mediated Synthesis[2]
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvation: Add 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes to initiate deprotonation.

  • Alkylation: Add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80°C using an oil bath.

  • Validation: Monitor via TLC (30% EtOAc/Hexanes). The starting material ( Rf​≈0.3 ) should be consumed after 12-15 hours, replaced by the product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, quench with 50 mL distilled water, and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Cs2​CO3​ -Mediated Synthesis[3]
  • Preparation: Combine methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous Cs2​CO3​ (3.91 g, 12.0 mmol, 1.2 eq) in 20 mL anhydrous DMF.

  • Alkylation: Add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) dropwise at room temperature.

  • Validation: Stir at room temperature. TLC monitoring will indicate complete conversion within 3 hours due to the enhanced nucleophilicity of the cesium phenoxide ion.

  • Workup: Proceed with the aqueous quench and extraction as described in Protocol A.

Protocol C: NaH-Mediated Synthesis
  • Preparation: Suspend NaH (60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 eq) in 15 mL anhydrous DMF at 0°C.

  • Deprotonation: Slowly add a solution of methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) in 5 mL DMF. Stir for 30 minutes at 0°C. Self-Validation: Wait until H2​ gas evolution completely ceases, confirming quantitative deprotonation.

  • Alkylation: Add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature.

  • Validation: Monitor via TLC. The reaction typically reaches completion in 2 hours.

  • Workup: Carefully quench with saturated NH4​Cl solution at 0°C to neutralize unreacted NaH before proceeding with extraction.

Benchmarking Results & Data Presentation

The quantitative performance of each catalyst system was evaluated based on isolated yield, reaction time, and crude purity (determined by HPLC at 254 nm).

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Crude Purity (HPLC)Primary Impurity Profile
K2​CO3​ (1.5 eq)DMF8015.082%>94%Unreacted phenol, trace thermal degradation
Cs2​CO3​ (1.2 eq)DMF25 (RT)3.095%>98%Negligible
NaH (1.1 eq)DMF0 to 252.076%~88%Transesterification products, ester hydrolysis

Discussion: Causality Behind the Data

The benchmarking data clearly establishes Cs2​CO3​ as the superior catalyst for the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

  • Yield & Kinetics: The Cs2​CO3​ protocol achieved a near-quantitative 95% yield in just 3 hours at room temperature[3]. This is a direct consequence of the aforementioned "Cesium Effect." Because the bulky Cs+ ion poorly coordinates with the hard oxygen of the phenoxide, the anion is left highly reactive, drastically lowering the activation energy required for the SN​2 attack.

  • Thermal Degradation: K2​CO3​ required prolonged heating at 80°C for 15 hours[2]. Extended heating of methyl bromoacetate in DMF inevitably leads to minor thermal degradation and exacerbates side reactions with any trace moisture, which explains the lower 82% yield and 94% purity.

  • Over-Reactivity: While NaH provided the fastest deprotonation, its strong basicity promoted unwanted side reactions. The presence of two ester groups in the target molecule makes it highly susceptible to nucleophilic attack if any hydroxide is generated from trace water, or to Claisen-type condensations, resulting in the lowest overall yield (76%).

Conclusion: For high-throughput drug development where time and purity are paramount, Cs2​CO3​ is the definitive catalyst of choice despite its higher upfront cost. For large-scale manufacturing where cost-efficiency outweighs reaction time, K2​CO3​ remains a highly viable, albeit slower, alternative.

References

  • Computer-Assisted Discovery and Structural Optimization of a Novel Retinoid X Receptor Agonist Chemotype Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • Synthesis, In Vivo Occupancy, and Radiolabeling of Potent Phosphodiesterase Subtype-10 Inhibitors as Candidates for Positron Emission Tomography Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2005030704A1 - Inhibitors of histone deacetylase Source: Google Patents URL

Sources

Validation

Spectrophotometric vs chromatographic quantification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Analytical Strategies for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Spectrophotometric vs. Chromatographic Quantification Introduction Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Spectrophotometric vs. Chromatographic Quantification

Introduction

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 35005-30-2) is a highly functionalized ester utilized as a critical intermediate in pharmaceutical synthesis and advanced materials development[1][2]. Structurally, it features a benzoate core extended by an ether-linked methoxyacetate moiety. Accurate quantification of this compound is essential during reaction monitoring, purity profiling, and stability testing. Because the extended conjugated π -system of the aromatic ring provides a strong chromophore, the molecule is highly amenable to both UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV)[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies. By detailing the causality behind experimental choices, this guide will assist analytical chemists in selecting the optimal, self-validating system for their specific sample matrix.

Mechanistic Basis & Methodological Comparison

The core principle for detecting Methyl 4-(2-methoxy-2-oxoethoxy)benzoate relies on the π→π∗ and n→π∗ electronic transitions of the benzoate and carbonyl groups, which typically exhibit maximum absorbance ( λmax​ ) around 225–235 nm[3][4].

  • UV-Vis Spectrophotometry: Measures the total absorbance of the sample at λmax​ , governed by the Beer-Lambert law. While highly efficient and cost-effective, it lacks spatial resolution—meaning any co-eluting impurities or matrix components with overlapping UV spectra will cause a positive quantitative bias[5][6].

  • HPLC-UV: Combines the separation power of a reversed-phase stationary phase (e.g., C18) with targeted UV detection. The differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase isolates Methyl 4-(2-methoxy-2-oxoethoxy)benzoate from degradation products prior to quantification, ensuring high specificity[3][4].

Quantitative Performance Comparison The following table synthesizes the typical performance metrics of both techniques when applied to benzoate esters[3][5][7].

ParameterUV-Vis SpectrophotometryHPLC-UVCausality / Impact
Specificity LowHighHPLC resolves the target from matrix impurities; UV-Vis measures bulk absorbance.
Limit of Detection ~0.5 - 1.0 µg/mL~0.01 - 0.1 µg/mLHPLC concentrates the analyte into a narrow band, significantly enhancing the signal-to-noise ratio.
Linearity ( R2 ) > 0.995 (Narrow range)> 0.999 (Broad range)HPLC detectors handle wider dynamic ranges with less stray light interference.
Analysis Time < 1 minute per sample5 - 10 minutes per sampleUV-Vis is instantaneous post-prep; HPLC requires column equilibration and elution.
Cost per Analysis LowModerate to HighHPLC consumes high-purity solvents (mobile phase) and requires column maintenance.

Experimental Workflows & Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems.

Protocol A: UV-Vis Spectrophotometric Quantification

Best suited for: High-purity synthetic intermediates and routine concentration checks in non-complex solvents[6][7].

  • Solvent Selection & Blanking: Select a solvent that completely dissolves the analyte but has no UV cutoff above 210 nm (e.g., LC-MS grade Methanol).

    • Causality: Using the exact sample diluent as the spectrophotometric blank is a non-negotiable self-validating step; it mathematically nullifies background solvent absorbance, preventing systematic positive bias[3].

  • Calibration Curve Preparation: Prepare a stock solution of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate at 1.0 mg/mL. Perform serial dilutions to generate five standards ranging from 2 to 20 µg/mL.

  • Measurement: Scan the 10 µg/mL standard from 200 to 400 nm to empirically confirm the λmax​ (expected ~230 nm). Measure the absorbance of all standards and unknown samples at this specific wavelength[4][7].

  • Self-Validation (System Suitability): Calculate the molar extinction coefficient ( ϵ ). If the R2 of the calibration curve is < 0.995, suspect solvent evaporation or pipetting error and recreate the standards.

Protocol B: HPLC-UV Quantification

Best suited for: Stability-indicating assays, complex matrices, and trace-level impurity profiling[3][5].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile and 40% Water (v/v), buffered with 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the protonation of any residual carboxylic acid degradants (e.g., hydrolyzed benzoate derivatives), preventing peak tailing and ensuring reproducible retention times[4][5].

  • Column Selection: Utilize a C18 Reversed-Phase column (e.g., 150 mm x 4.6 mm, 5 µm). The hydrophobic alkyl chains interact strongly with the aromatic core of the benzoate, providing adequate retention[5].

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection: UV at 230 nm

    • Column Temperature: 30°C (maintains reproducible solvent viscosity and backpressure).

  • Sample Preparation: Dilute the sample in the mobile phase to prevent solvent-mismatch peak distortion (the "solvent effect"). Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate occlusion[4].

  • Self-Validation (System Suitability): Inject a reference standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the theoretical plate count (N) is > 2000.

Logical Relationships & Workflow Visualization

The decision to utilize spectrophotometry versus chromatography depends heavily on the analytical context. The following decision matrix illustrates the logical flow for method selection.

DecisionMatrix Start Quantification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Matrix Is the sample matrix complex (e.g., reaction mixtures)? Start->Matrix Sensitivity Is high sensitivity (LOD < 1 µg/mL) required? Matrix->Sensitivity No HPLC Proceed with HPLC-UV Ensures specificity Matrix->HPLC Yes Sensitivity->HPLC Yes UV Proceed with UV-Vis Rapid, cost-effective Sensitivity->UV No

Decision matrix for selecting the optimal quantification method based on matrix and sensitivity.

HPLCWorkflow Prep Sample Prep (Dilute & Filter) Inject Auto-Sampler Injection Prep->Inject Column RP-C18 Column Separation Inject->Column Detect UV Detection (λ = 230 nm) Column->Detect Data Data Analysis (Integration) Detect->Data

Standardized HPLC-UV experimental workflow for benzoate ester quantification.

Conclusion

Both UV-Vis spectrophotometry and HPLC-UV are robust techniques for the quantification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. UV-Vis offers an unparalleled advantage in speed and operational simplicity, making it ideal for high-purity in-process checks. Conversely, HPLC-UV provides the critical spatial resolution required to decouple the analyte's signal from background matrix interference, establishing it as the gold standard for stability-indicating assays and final purity certification.

References

  • Title: A Comparative Guide to Analytical Techniques for Benzoate Ester Determination | Source: Benchchem | URL: 3[3]

  • Title: A Comparison between UV Spectrophotometer and High-performance Liquid Chromatography Method for the Analysis of Sodium Benzoate and Potassium Sorbate in Food Products | Source: ResearchGate | URL: 4[4]

  • Title: Determination of Potassium Sorbate and Sodium Benzoate in "Doogh" by HPLC and Comparison with Spectrophotometry | Source: Islamic Azad University | URL: 5[5]

  • Title: Comparing UV And HPLC Methods For Determining the Preservative Sodium Benzoate in Soft Drinks | Source: Journal of Chemical Health Risks | URL: 6[6]

  • Title: A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks | Source: Asian Journal of Pharmaceutical Analysis | URL: 7[7]

  • Title: Methyl 2-(2-methoxy-2-oxoethyl)benzoate / Methyl 4-(2-methoxy-2-oxoethoxy)benzoate | Source: Sigma-Aldrich | URL: 1[1]

  • Title: 35005-30-2_methyl 4-(2-methoxy-2-oxoethoxy)benzoate | Source: ChemSrc | URL: 2[2]

Sources

Validation

Comprehensive Guide to Validating the Structural Integrity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Post-Synthesis

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating complex bi-functional intermediates. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: [1]) is a prime example of a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating complex bi-functional intermediates. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS: [1]) is a prime example of a molecule that demands rigorous analytical scrutiny. Featuring both an aromatic benzoate ester and an aliphatic ether-linked ester, this compound (C₁₁H₁₂O₅) requires precise characterization to ensure no transesterification, partial hydrolysis, or positional isomerization occurred during synthesis.

Following the [2] for the elucidation of structure and other characteristics of chemically synthesized entities, relying on a single analytical method is insufficient. To establish absolute confidence in the synthesized product, we must deploy an orthogonal validation strategy—comparing and combining the strengths of various analytical alternatives to build an impenetrable structural profile.

Comparative Analysis of Analytical Alternatives

When validating a molecular structure post-synthesis, different analytical techniques serve as complementary alternatives. The table below objectively compares the performance of these methods specifically for evaluating Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Table 1: Comparative Analysis of Structural Validation Techniques for C₁₁H₁₂O₅

Analytical TechniquePrimary ObjectiveLimit of Detection (LOD)Performance & Strengths for C₁₁H₁₂O₅Limitations
1H / 13C NMR Atomic connectivity & stereochemistry~10 µg (1H), ~1 mg (13C)Unambiguous assignment of the two distinct methyl ester environments (aliphatic vs. conjugated).Low sensitivity to trace process impurities (<1%).
LC-HRMS (ESI+) Exact molecular mass & trace purityPicogram (pg) rangeHigh-precision mass accuracy (m/z 225.0758 [M+H]⁺); detects trace synthetic byproducts.Cannot easily distinguish positional isomers without MS/MS fragmentation.
FT-IR Functional group verificationMicrogram (µg) rangeRapid confirmation of dual ester carbonyl stretches (~1720–1750 cm⁻¹) and ether linkages.Lacks atomic-level resolution; qualitative rather than quantitative.
Elemental Analysis Bulk purity & empirical formulaMilligram (mg) rangeValidates macroscopic Carbon (58.93%) and Hydrogen (5.39%) ratios against theoretical values.Destructive technique; requires highly pure, solvent-free samples.

Orthogonal Validation Workflow

To ensure structural integrity, the experimental workflow must transition from bulk purification to high-resolution orthogonal testing.

ValidationWorkflow Start Crude Synthesized Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Purification Purification (Flash Chromatography) Start->Purification Orthogonal Orthogonal Analytical Validation Strategy Purification->Orthogonal NMR 1D & 2D NMR (Structural Connectivity) Orthogonal->NMR LCMS LC-HRMS (Exact Mass & Purity) Orthogonal->LCMS FTIR FT-IR (Functional Groups) Orthogonal->FTIR Decision Data Concordance Check NMR->Decision LCMS->Decision FTIR->Decision Pass Validated Pure Intermediate Decision->Pass Concordant Fail Repurify or Re-synthesize Decision->Fail Discordant

Figure 1: Orthogonal validation workflow for post-synthesis structural elucidation.

Step-by-Step Experimental Methodologies & Causality

To meet the rigorous standards of [3], protocols cannot merely be a list of instructions; they must be designed as self-validating systems where the data inherently proves its own accuracy.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass of the synthesized compound and assess the presence of trace impurities.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute 1:100 in a matrix of 50% ACN / 50% Water containing 0.1% Formic Acid.

  • Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and ACN (0.1% FA) over 5 minutes.

  • Ionization & Detection: Operate the source in Electrospray Ionization Positive (ESI+) mode. Monitor for the theoretical [M+H]⁺ ion at m/z 225.0758 and the sodium adduct [M+Na]⁺ at m/z 247.0577.

  • Causality & Experience: We utilize ESI+ because the ester and ether oxygens in the molecule readily act as proton acceptors, ensuring highly efficient ionization [4]. Formic acid is added to the mobile phase specifically to drive this protonation, maximizing the signal-to-noise ratio.

  • Self-Validating System: This protocol is designed as a closed loop. A pre-run blank injection (50% ACN) is mandatory to establish a baseline and prove that the target m/z is not a retained artifact from column carryover. Furthermore, the mass spectrometer's software is programmed to calculate the isotopic mass defect. The observed M+1 (¹³C isotope) and M+2 (¹⁸O isotope) peak intensity ratios must mathematically align with the theoretical isotopic distribution of C₁₁H₁₂O₅. If the empirical isotopic pattern diverges from the theoretical model, the identification is automatically rejected, ensuring false positives are systematically eliminated.

Protocol B: Nuclear Magnetic Resonance (1H and 13C NMR)

Objective: Map atomic connectivity and verify the stoichiometric integrity of the functional groups.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition (1H NMR): Acquire data at 400 MHz. Apply a standard 30° pulse sequence with a relaxation delay (d1) of 2 seconds.

  • Acquisition (13C NMR): Acquire data at 100 MHz with complete proton decoupling. Use a d1 of 2.5 seconds to allow for the relaxation of quaternary carbonyl carbons.

  • Causality & Experience: The molecule contains two distinct methoxy (-OCH₃) groups. The methyl ester attached directly to the benzoate ring is conjugated, whereas the methyl ester on the ethoxy group is aliphatic. Because of these differing electronic environments, they will appear as two distinct singlets in the ¹H NMR spectrum (typically around 3.9 ppm and 3.8 ppm). A 30° pulse with a 2-second relaxation delay is chosen specifically to ensure both methyl groups fully relax between pulses, preventing artificial signal truncation and ensuring perfectly quantitative integration.

  • Self-Validating System: We utilize the integration of the para-substituted aromatic protons (the AA'BB' system, which must integrate strictly to 4H) as an internal stoichiometric anchor. By normalizing this aromatic signal to exactly 4.00, the two distinct methoxy singlets must independently integrate to 3.00 ± 0.05, and the methylene (-O-CH₂-C=O) singlet must integrate to 2.00 ± 0.05. If any integration deviates from this exact 4:3:3:2 ratio, the system inherently flags the presence of co-eluting impurities, symmetric dimerization, or incomplete functionalization, invalidating the batch without requiring external reference standards.

References

  • ChemSrc. "35005-30-2 Methyl 4-(2-methoxy-2-oxoethoxy)benzoate." ChemSrc Database. Available at:[Link]

  • MasterControl / ICH. "ICH Q6 Guidelines: Specifications for New Drug Substances and Products." MasterControl Quality Guidelines. Available at:[Link]

  • Agilent Technologies. "Small Molecule Drug Characterization and Purity Analysis." Agilent Pharmaceutical Solutions. Available at:[Link]

  • American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review. Available at:[Link]

Comparative

A Comparative Guide to the Qualification of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate Analytical Reference Standards

Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic product. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a key intermediate or potential impurity in various synthetic pathways, requires precise and accurate quantification. The foundation of this accuracy is the analytical reference standard—a highly purified and thoroughly characterized material against which all production batches and experimental samples are measured.

This guide provides an in-depth comparison of analytical methodologies for qualifying and comparing different sources of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate reference standards. We will move beyond simple protocol recitation to explore the scientific rationale behind selecting orthogonal analytical techniques, interpreting the resulting data, and ultimately making an informed decision on standard suitability. The methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Pillar 1: Chromatographic Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination. Its strength lies in its ability to separate the main compound from its non-volatile organic impurities, allowing for precise quantification of each. A robust HPLC method is the first step in comparing two potential reference standards.

The "Why": Experimental Design Rationale

The choice of a reversed-phase C18 column is deliberate; it is a versatile stationary phase that effectively retains moderately polar compounds like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate based on hydrophobic interactions.[4] A gradient elution, starting with a higher aqueous composition and moving towards a higher organic composition (acetonitrile), is crucial. This ensures that any early-eluting, more polar impurities are well-resolved from the solvent front, while any late-eluting, less polar impurities are efficiently eluted from the column in a reasonable time, preventing peak broadening and improving sensitivity. The addition of 0.1% formic acid to the mobile phase serves to protonate any acidic functional groups, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC-UV Purity Assessment
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each reference standard (Standard A and Standard B) in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: Hold at 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a working standard solution. The relative standard deviation (RSD) for the peak area of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate should be ≤ 2.0%. This confirms the precision and reliability of the chromatographic system.[5]

  • Data Analysis: Calculate purity by the area percentage method. Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

HPLC_Workflow HPLC-UV Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Standard (A & B) dissolve Dissolve & Dilute (0.1 mg/mL) weigh->dissolve sst System Suitability Test (5 Replicates, RSD ≤ 2.0%) dissolve->sst inject Inject Samples (Standard A & B) sst->inject Pass separate Gradient Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Comparative Report calculate->report

Caption: HPLC-UV workflow for comparative purity assessment.

Pillar 2: Orthogonal Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

To build a comprehensive and trustworthy purity profile, an orthogonal technique—one that separates compounds based on a different chemical principle—is essential.[6] GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[6] Its high sensitivity and the definitive identification provided by the mass spectrum make it invaluable for impurity profiling.[7]

The "Why": Experimental Design Rationale

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides a different selectivity compared to the C18 HPLC column. Separation in GC is based on boiling point and polarity. The temperature gradient program is optimized to ensure that low-boiling point impurities (like residual solvents) are separated at the beginning of the run, while the main analyte and higher-boiling point impurities are eluted with sharp peaks at higher temperatures. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for confident identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS Impurity Identification
  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of each reference standard (Standard A and Standard B) in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL, with a 50:1 split ratio.

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to Methyl 4-(2-methoxy-2-oxoethoxy)benzoate. For any other peaks (impurities), analyze their mass spectra and compare them against a spectral library for tentative identification.

GCMS_Workflow GC-MS Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gc Prepare Sample (1 mg/mL in DCM) inject_gc Inject Sample (Split Injection) prep_gc->inject_gc separate_gc Temperature Programmed Separation (DB-5ms) inject_gc->separate_gc ionize_ms EI Ionization (70 eV) separate_gc->ionize_ms detect_ms Mass Analysis (m/z 40-450) ionize_ms->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic identify Identify Impurity Peaks (Library Search) tic->identify report_gc Impurity Profile Report identify->report_gc

Caption: GC-MS workflow for orthogonal impurity profiling.

Pillar 3: Absolute Quantification (Assay) by qNMR

While chromatographic methods provide excellent data on relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining the absolute purity or assay of a substance.[8] It does so by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration.[9] The direct proportionality between signal intensity and the number of nuclei makes qNMR a powerful tool for assigning a metrologically traceable content value to a reference standard.[9]

The "Why": Experimental Design Rationale

The selection of a suitable internal standard is paramount for accurate qNMR. It must be stable, non-reactive with the analyte, have a known high purity, and possess at least one proton signal that is sharp, well-resolved, and located in a clear region of the spectrum, away from any analyte or impurity signals.[9] Maleic acid is often a good choice for its simple spectrum and chemical stability. A high-field NMR spectrometer (e.g., 500 MHz or higher) is preferred to maximize signal dispersion and sensitivity. A long relaxation delay (D1) is critical to ensure that all protons have fully relaxed between scans, which is a prerequisite for accurate integration and quantification.

Experimental Protocol: qNMR Assay Determination
  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) with a high-precision sample probe.

  • Materials:

    • Certified qNMR internal standard (e.g., Maleic Acid, >99.9% purity).

    • High-purity deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the internal standard (e.g., Maleic Acid) into a clean vial.

    • Accurately weigh approximately 20 mg of the Methyl 4-(2-methoxy-2-oxoethoxy)benzoate reference standard (Standard A or B) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals being integrated; typically 30-60 seconds for quantitative work).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (Purityₐ) using the following formula:[9]

      • Purityₐ (%) = (Iₐ / Iₛₜd) × (Nₛₜd / Nₐ) × (Mₐ / Mₛₜd) × (mₛₜd / mₐ) × Purityₛₜd

      • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard, ₐ = analyte, ₛₜd = internal standard.

qNMR_Workflow qNMR Assay Determination Workflow cluster_prep Precise Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_std Accurately Weigh Internal Standard (m_std) weigh_analyte Accurately Weigh Analyte (m_a) weigh_std->weigh_analyte dissolve_nmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_nmr acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) dissolve_nmr->acquire process_spec Phase & Baseline Correction acquire->process_spec integrate_spec Integrate Analyte (I_a) & Standard (I_std) Signals process_spec->integrate_spec calculate_assay Calculate Purity (Using Formula) integrate_spec->calculate_assay report_assay Final Assay Value (%) calculate_assay->report_assay

Caption: qNMR workflow for primary assay assignment.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison between two potential reference standards for Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Parameter Method Standard A (Supplier X) Standard B (Supplier Y) Interpretation
Purity (Area %) HPLC-UV99.85%99.65%Standard A shows higher purity by HPLC, with fewer and smaller impurity peaks.
Major Impurity 1 HPLC-UV0.08% (at RRT 1.15)0.15% (at RRT 1.15)Both standards contain the same primary impurity, but it is present at a higher level in Standard B.
Major Impurity 2 HPLC-UVNot Detected0.11% (at RRT 0.85)Standard B contains an additional impurity not observed in Standard A.
Volatile Impurities GC-MSToluene (0.02%)Dichloromethane (0.05%)Both standards contain trace residual solvents from synthesis, but well below typical limits.
Assay (Purity by Mass) qNMR99.7 ± 0.2%99.5 ± 0.2%The qNMR assay confirms the higher purity of Standard A and aligns well with the HPLC data.

Conclusion and Recommendation

A multi-faceted analytical approach is indispensable for the rigorous qualification of an analytical reference standard. While both hypothetical standards in this guide may be suitable for general use, Standard A from Supplier X demonstrates superior quality . It exhibits higher purity by the orthogonal methods of HPLC and qNMR and has a cleaner impurity profile, lacking a detectable secondary impurity seen in Standard B.

For researchers, scientists, and drug development professionals, selecting a reference standard is not merely a procurement decision; it is a foundational step in ensuring data integrity. The investment in a thoroughly characterized, high-purity standard like Standard A translates directly to higher confidence in all subsequent analytical results, from reaction monitoring to final product release testing. The protocols and rationale presented here provide a robust framework for making such critical assessments in your own laboratory.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
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